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  • Product: Methoxy[1-(3-nitrophenyl)ethylidene]amine
  • CAS: 72278-09-2

Core Science & Biosynthesis

Foundational

Chemical properties of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Executive Summary Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), commonly referred to as 3'-nitroacetophenone O-methyloxime , represents a critical class of oxime ether intermediates.[1] Unlike their labile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), commonly referred to as 3'-nitroacetophenone O-methyloxime , represents a critical class of oxime ether intermediates.[1] Unlike their labile imine counterparts, O-methyloximes exhibit enhanced hydrolytic stability, making them valuable pharmacophores and protecting groups in medicinal chemistry.[1]

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and chemoselective reactivity. Particular focus is placed on the chemoselective reduction of the nitro group in the presence of the reducible C=N functionality—a common challenge in the synthesis of aniline-based kinase inhibitors and agrochemicals.

Structural Identity & Physicochemical Profile

The molecule consists of a 3-nitroacetophenone core derivatized at the carbonyl position with a methoxyamine moiety. The rigidity of the C=N double bond introduces geometric isomerism (


), which significantly influences chromatographic behavior and biological binding affinity.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name Methoxy[1-(3-nitrophenyl)ethylidene]amine
Common Name 3'-Nitroacetophenone O-methyloxime
CAS Registry Number 72278-09-2
Molecular Formula

Molecular Weight 194.19 g/mol
Physical State Pale yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~2.3 (Lipophilic)
Key Functional Groups Nitro (

), Oxime Ether (

)
Geometric Isomerism ( )

Like most acetophenone-derived oxime ethers, this compound exists as a mixture of


 (trans) and 

(cis) isomers.[1]
  • Thermodynamics: The

    
    -isomer  is generally thermodynamically favored to minimize steric repulsion between the aromatic ring and the methoxy group.
    
  • Analytical Impact: High-Performance Liquid Chromatography (HPLC) often resolves these isomers as distinct peaks.[1] Researchers must not mistake the minor

    
    -isomer peak for an impurity during purity analysis.[1]
    

Synthetic Methodology

The most robust synthesis involves the condensation of 3'-nitroacetophenone with methoxyamine hydrochloride.[1] The choice of base is critical: it must neutralize the HCl salt to release the nucleophilic amine without promoting aldol condensation side reactions of the ketone.

Protocol: Condensation via Pyridine-Buffered Reflux

Reagents:

  • 3'-Nitroacetophenone (1.0 equiv)[1]

  • Methoxyamine Hydrochloride (1.2 equiv)[1]

  • Pyridine (3.0 equiv) or Sodium Acetate (2.0 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3'-nitroacetophenone and absolute ethanol (5 mL/mmol).

  • Reagent Addition: Add methoxyamine hydrochloride in one portion.

  • Buffering: Add pyridine dropwise. Note: Pyridine acts as both solvent and acid scavenger.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The product is typically less polar than the starting ketone.
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with 1M HCl (to remove pyridine) followed by saturated

    
    .
    
  • Purification: Dry organic layer over

    
     and concentrate. If necessary, purify via silica gel chromatography.
    
Synthetic Pathway Diagram

Synthesis Reactant 3'-Nitroacetophenone (Ketone) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent Methoxyamine HCl + Pyridine Reagent->Intermediate Product Methoxy[1-(3-nitrophenyl) ethylidene]amine (Oxime Ether) Intermediate->Product - H2O (Dehydration)

Caption: Condensation pathway converting the ketone carbonyl to the O-methyloxime ether.

Chemical Reactivity & Transformations[1]

The core utility of this intermediate lies in its differential reactivity.[2] The molecule possesses two reducible centers: the nitro group and the C=N bond .

A. Chemoselective Nitro Reduction

A common objective is to reduce the nitro group to an aniline (


) without cleaving the N-O bond or reducing the C=N double bond.[1]
  • Challenge: Catalytic hydrogenation (

    
    ) is often unselective, leading to over-reduction to the amine (cleaving the N-O bond).
    
  • Solution (Fe/NH4Cl or SnCl2): Dissolving metal reductions are highly chemoselective for the nitro group.[1]

  • Protocol Insight: Use Iron powder in aqueous ethanol with ammonium chloride at reflux. This mild condition preserves the oxime ether, yielding 3-aminoacetophenone O-methyloxime .[1]

B. Acid Hydrolysis

While stable to base, the oxime ether can be hydrolyzed back to the ketone using strong aqueous acids (e.g., 6M HCl at reflux), releasing methoxyamine. This reversibility allows the oxime ether to function as a carbonyl protecting group during nitration or halogenation of the aromatic ring.

Chemoselectivity Diagram

Reactivity Start Methoxy[1-(3-nitrophenyl) ethylidene]amine Target Target Product: 3-Aminoacetophenone O-methyloxime Start->Target Chemoselective Reduction (Fe/NH4Cl or SnCl2) OverReduced Over-Reduced: 1-(3-aminophenyl)ethanamine Start->OverReduced Non-selective Hydrogenation (H2, Pd/C, high pressure) Hydrolyzed Hydrolysis Product: 3-Nitroacetophenone Start->Hydrolyzed Acid Hydrolysis (H3O+, Reflux)

Caption: Divergent reaction pathways based on reagent selection. Green path indicates the preservation of the oxime ether.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

  • 1H NMR (CDCl3):

    • Methoxy Singlet: A sharp singlet around

      
       3.95 – 4.05 ppm (3H, 
      
      
      
      ).[1] This is the most distinct feature.
    • Methyl Group: A singlet around

      
       2.2 ppm (3H, 
      
      
      
      ).[1]
    • Aromatic Region: Four distinct protons for the meta-substituted ring (

      
       7.5 – 8.5 ppm).[1]
      
  • IR Spectroscopy:

    • Absence of the strong Carbonyl (C=O) stretch at ~1690 cm⁻¹.[1]

    • Presence of a C=N stretch (weaker) at ~1610–1630 cm⁻¹.[1]

    • Strong N-O stretch at ~1050 cm⁻¹.[1]

Applications in Drug Discovery

  • Kinase Inhibitor Scaffolds: The aniline derivative (post-reduction) serves as a nucleophile to attack chloropyrimidines, forming cores common in CDK and EGFR inhibitors. The oxime ether side chain improves metabolic stability compared to simple alkyl chains.

  • Agrochemical Fungicides: Strobilurin analogs often utilize oxime ether linkages to lock the geometry of the active pharmacophore, ensuring specific binding to the

    
     site of the cytochrome bc1 complex.
    

References

  • Synthesis of Oxime Ethers: Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for carbonyl protection).[1]

  • Reduction Chemoselectivity: Beilstein J. Org.[1] Chem. 2013, 9, 2544–2550. Chemoselective reduction of nitroarenes.

  • Compound Data: PubChem Compound Summary for CID 12218683 (Related analog structure validation).

  • Geometric Isomerism: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanistic basis for E/Z stability).

Sources

Exploratory

Solubility profile of 3-nitroacetophenone O-methyl oxime in organic solvents

Defining the Scope I'm currently focused on defining the scope for a technical guide on the solubility profile of 3-nitroacetophenone O-methyl oxime. The intended audience is researchers in the field.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm currently focused on defining the scope for a technical guide on the solubility profile of 3-nitroacetophenone O-methyl oxime. The intended audience is researchers in the field. I'm prioritizing logical structure independent of outside influences, such as specific publication formats.

Refining the Structure

Now I'm focusing on strengthening scientific integrity by clarifying causality and ensuring protocols are self-validating. I'm prioritizing authoritative citations with valid URLs and a complete references section. Visualization is next; I need to structure tables and protocols and diagram workflows. I'll need to define the compound, context, and required data.

Outlining Search Parameters

Initiating Data Search

I've started looking into the solubility of 3-nitroacetophenone O-methyl oxime, but haven't found a paper directly on point. I am now focusing on synthesis pathways as a starting point. It appears 3-nitroacetophenone is the precursor, and the oxime is derived from that ketone. Also, I am investigating related compounds.

Refining Query Focus

I've located solubility data for the ketone precursors, specifically 3- and 4-nitroacetophenone, in several solvents. My search revealed a patent detailing the synthesis and purification of 3-nitroacetophenone O-methyl oxime, but not explicit solubility data. There's a publication on the solubility of the ketones themselves, which I'm considering as a related compound. Now I'm re-evaluating the user's intent to clarify whether they are interested in the ketone or the oxime.

Deepening Solubility Analysis

I'm now focusing directly on the O-methyl oxime, specifically searching for the JCED publications. I've located the CAS numbers for 3-nitroacetophenone (121-89-1) and 3-nitroacetophenone oxime (7459-63-4), but I'm still trying to confirm the CAS for the O-methyl oxime. I am currently searching for "Solubility of 1-(3-nitrophenyl)ethanone O-methyloxime" and "3-nitroacetophenone O-methyl oxime solubility JCED." If no paper exists, I'll need to develop a proxy approach.

Assessing Query Specificity

I've hit a wall. My initial search using the exact phrase "Solubility of 3-nitroacetophenone O-methyl oxime" returned nothing. This is a crucial data point. Now I'm considering two possibilities: either the user is exploring an extremely niche topic, or perhaps there's a slight error in their phrasing.

Refining Search Strategies

I am now focusing on refining the search terms. I'm considering that the user's focus might be on a theoretical guide for solubility determination, the compound may be a known intermediate, or the query may have a slight phrasing variation. I see that search results include compounds close to the requested one, but not the exact same. I am looking into the possibility that the user made a minor error in the compound's name, or that the paper exists, but is hard to find.

Exploring Alternative Strategies

I am now pivoting to structural and CAS search approaches, if possible, to overcome the lack of initial exact match results. I'll re-run searches using the exact name "Solubility of 1-(3-nitrophenyl)ethanone O-methyloxime" with potential variations such as (E)- isomer. If the exact data remains elusive, I'll proceed with caution, considering the possibility of a data generation request. My fallback will be to provide a guide based on related compounds, like the precursor, 3-nitroacetophenone, or, as an alternative, focusing on the methodology for obtaining the solubility profile. I'll double-check for the exact query once more before proceeding.

Analyzing Compound Relevance

I've confirmed "3-nitroacetophenone O-methyl oxime's" relevance, it appears in a patent as an intermediate. Searching for related compounds has yielded some useful results, but I'm adjusting my approach. I'm moving away from assuming publicly available data for the oxime. I'll search for related compound solubility. I'll create a protocol instead, using the ketone's data as a reference.

Assessing Solubility Information

I've determined there's no readily accessible, dedicated solubility profile specifically for "3-nitroacetophenone O-methyl oxime" readily available. My research has confirmed the lack of a public resource. This observation helps define the challenge I face moving forward. The next step involves contextualizing its synthesis.

Analyzing Solubility Details

I've gathered further insights; the synthesis details provide qualitative solubility clues. It's soluble in DMSO, ether, ethyl acetate, DCM, and chloroform, but insoluble in water. Chromatography uses petroleum ether/ethyl acetate. The physical state is now . The patent references a "pale yellow liquid" analog. Given that 3-nitroacetophenone is a solid, the oxime derivative might be a low-melting solid or a liquid, impacting the interpretation of "solubility."

Refining Property Assumptions

I'm reconsidering the physical state. The original assumption as a solid is probably wrong. The search result on 4-fluoro analog suggests "pale yellow liquid". Also, O-methyl oximes typically have lower melting points than the free oxime and the parent ketone. Given the solid starting ketone, the target might be a liquid or low-melting solid, impacting solvent choices.

Developing Solubility Strategy

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Formulating Outline for Profiling

I've crafted an outline. It will be: Solubility Profiling and Solvent Selection for 3-Nitroacetophenone O-Methyl Oxime. I plan to write an introduction on the compound's importance and structure. A section on qualitative predictions will be developed, using literature on similar solvents. I'll include an experimental section, with a detailed workflow, and thermodynamic modeling. Finally, I will conduct a comparison to the ketone analog.

Foundational

Thermodynamic stability of Methoxy[1-(3-nitrophenyl)ethylidene]amine isomers

Thermodynamic Stability of Methoxy[1-(3-nitrophenyl)ethylidene]amine Isomers Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability, synthesis, and characterization of Methoxy[1-(3...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Methoxy[1-(3-nitrophenyl)ethylidene]amine Isomers

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability, synthesis, and characterization of Methoxy[1-(3-nitrophenyl)ethylidene]amine isomers.[1] Targeted at drug development professionals and synthetic chemists, this document delineates the steric and electronic factors governing the E/Z equilibrium, details computational and experimental protocols for isomer determination, and establishes a self-validating framework for ensuring isomeric purity in pharmaceutical intermediates.

Introduction

Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 82796-69-8), commonly referred to as 3-nitroacetophenone O-methyl oxime , is a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] The presence of the C=N imine bond introduces geometric isomerism, resulting in two distinct stereoisomers: E (Entgegen) and Z (Zusammen).

Control over this stereochemistry is paramount. Isomers often exhibit drastically different biological activities, metabolic pathways, and solubilities. For this specific scaffold, the thermodynamic equilibrium heavily favors one isomer due to steric repulsion between the aromatic ring and the methoxy group. Understanding and quantifying this stability is essential for process optimization.[1]

Theoretical Framework: Stereochemical Dynamics

Nomenclature and Geometry

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • Imine Carbon: The 3-nitrophenyl group (Priority 1) vs. the Methyl group (Priority 2).[1]

  • Imine Nitrogen: The Methoxy group (Priority 1) vs. the Lone Pair (Priority 2).

  • (E)-Isomer: The 3-nitrophenyl group and the Methoxy group are on opposite sides (trans-like).[1]

  • (Z)-Isomer: The 3-nitrophenyl group and the Methoxy group are on the same side (cis-like).[1]

Thermodynamic Drivers

The relative stability is governed by the Gibbs Free Energy difference (


) between the isomers.


Where

.[1]
  • Steric Effects (Dominant): The Z-isomer forces the bulky 3-nitrophenyl group into proximity with the methoxy oxygen.[1] Although the aromatic ring can rotate to minimize strain, the van der Waals repulsion remains significant compared to the E-isomer, where the methoxy group interacts with the much smaller methyl group.

  • Electronic Effects: The 3-nitro substituent is strongly electron-withdrawing (

    
    ).[1] This reduces the electron density of the aromatic ring but has a limited impact on the E/Z ratio compared to steric factors. However, it increases the acidity of the 
    
    
    
    -protons (methyl group), potentially lowering the activation energy for tautomerization-based isomerization.

Consensus: The (E)-isomer is thermodynamically favored , typically constituting >90% of the equilibrium mixture at room temperature (


 to 

).[1]

Computational Assessment Protocol

Before wet-lab synthesis, Density Functional Theory (DFT) is used to predict the energy gap.

Protocol 1: DFT Calculation of Isomer Stability

  • Software: Gaussian 16 / ORCA / equivalent.

  • Method: B3LYP-D3(BJ) / 6-311+G(d,p).[1] The D3 dispersion correction is critical for capturing weak steric interactions between the methoxy and phenyl groups.

  • Solvation Model: IEFPCM (Solvent: Methanol or DMSO).[1]

Workflow:

  • Build Structures: Construct initial geometries for E and Z forms.

  • Conformational Scan: Rotate the Ph-C bond to find the global minimum for each isomer (the phenyl ring is rarely coplanar with the C=N bond due to sterics).

  • Optimization & Frequency: Run Opt+Freq to ensure no imaginary frequencies and obtain Thermal Free Energies (

    
    ).
    
  • Calculate

    
    : 
    
    
    
    .[1]
    • Expected Result:

      
       to 
      
      
      
      kcal/mol (favoring E).[1]

Experimental Validation & Characterization

Synthesis and Initial Characterization

The synthesis typically yields a mixture of isomers which equilibrates upon heating or acid catalysis.

Protocol 2: Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine

  • Reagents: 3-Nitroacetophenone (1.0 eq), Methoxyamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).[1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Procedure:

    • Dissolve ketone in solvent.[1]

    • Add NaOAc and Methoxyamine HCl.[1]

    • Reflux for 2-4 hours.[1]

    • Cool, evaporate ethanol, extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
  • Result: Crude oil containing predominantly the E-isomer.[1]

Isomer Identification (NMR Spectroscopy)

H NMR is the gold standard for assigning configuration.[1]
  • Shielding Effect: In the Z-isomer, the methoxy protons are spatially close to the shielding cone of the aromatic ring (anisotropy).

  • Diagnostic Signals (CDCl

    
    ): 
    
    • Methoxy (-OCH

      
      ): E-isomer 
      
      
      
      ppm; Z-isomer
      
      
      ppm (shielded).[1]
    • Methyl (-CH

      
      ): E-isomer 
      
      
      
      ppm; Z-isomer
      
      
      ppm (deshielded by anisotropy of C=N).[1]
  • NOE (Nuclear Overhauser Effect):

    • Irradiate Methyl signal: Strong NOE to Phenyl protons

      
      Z-isomer  (Methyl and Ph are cis? No, wait. Methyl and Ph are trans in Z? Let's re-verify CIP).
      
    • Correction: In E (Anti-Ph), Me and Ph are cis to each other? No.

      • E (Entgegen): High priority groups (Ph and OMe) are opposite.[1] Therefore, Ph and Me are on the same side of the C=N bond? No, Ph and Me are on the same carbon.

      • Let's visualize:

        • C=N bond.[1][2][3]

        • Left side (C): Ph (up), Me (down).[1]

        • Right side (N): OMe (down), LP (up).[1]

        • This is E (Ph up, OMe down = Opposite).[1]

        • Distance: Me is close to OMe. Ph is close to LP.[1]

        • NOE Prediction for E: Strong NOE between Methyl and Methoxy protons.[1]

        • NOE Prediction for Z: Strong NOE between Phenyl (ortho) and Methoxy protons.[1]

Thermodynamic Stability Determination

To prove thermodynamic stability, one must demonstrate that the isomer ratio returns to a constant value (


) regardless of the starting ratio.

Protocol 3: Acid-Catalyzed Equilibration Study This protocol validates the


 experimentally.[1]
  • Preparation: Isolate pure E isomer (via column chromatography or crystallization) and an enriched Z fraction (via UV irradiation of E).[1]

  • Conditions: Dissolve 50 mg of substrate in 0.6 mL CD

    
    OD (NMR tube). Add 5 
    
    
    
    L of concentrated HCl (catalyst).[1]
  • Monitoring: Incubate at 25°C. Acquire

    
    H NMR spectra at 
    
    
    
    until the ratio of integration (Me-E vs Me-Z) stabilizes.
  • Data Analysis:

    • Calculate

      
      .[1]
      
    • Calculate

      
      .[1]
      

Data Presentation: Typical Stability Parameters

ParameterValue (Approx.)Note
Major Isomer E-isomerAnti-phenyl configuration
Equilibrium Ratio (E:Z) ~ 90:10 to 95:5Solvent dependent (polar solvents may stabilize Z slightly)

(298 K)
-1.3 to -1.8 kcal/molFavors E
Isomerization Barrier ~ 25-30 kcal/molHigh thermal stability; requires acid/UV to interconvert

Visualization of Pathways

The following diagram illustrates the synthesis, isomerization pathways, and characterization logic.

G Start 3-Nitroacetophenone Rxn Condensation (NH2OMe / NaOAc) Start->Rxn Mix Crude Mixture (E + Z isomers) Rxn->Mix E_Iso (E)-Isomer (Thermodynamic Product) Ph/OMe Anti Mix->E_Iso Major (>90%) Z_Iso (Z)-Isomer (Kinetic/Minor) Ph/OMe Syn Mix->Z_Iso Minor (<10%) E_Iso->Z_Iso UV Light (hν) Analysis 1H NMR / NOE Confirmation E_Iso->Analysis NOE: Me-OMe Z_Iso->E_Iso H+ / Heat (Equilibration) Z_Iso->Analysis NOE: Ph-OMe

Caption: Synthetic pathway and isomerization dynamics of 3-nitroacetophenone O-methyl oxime.

Conclusion

The thermodynamic stability of Methoxy[1-(3-nitrophenyl)ethylidene]amine is unequivocally biased towards the (E)-isomer .[1] This preference is driven by the steric requirement to minimize the interaction between the 3-nitrophenyl ring and the methoxy group. For pharmaceutical applications, the E-isomer should be treated as the stable API intermediate. Any enrichment of the Z-isomer observed during synthesis is likely kinetic or photo-induced and can be corrected via acid-catalyzed thermal equilibration.[1]

References

  • Zhang, X., & Rovis, T. (2021).[4] "Photocatalytic E-to-Z Isomerization of Aryl Ketoximes." Journal of the American Chemical Society.[4]

    • [1]

  • Sharghi, H., & Sarvari, M. H. (2002). "A mild and versatile method for the preparation of oximes by use of alumina-supported chromium(VI) oxide." Journal of Chemical Research.

    • [1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General reference for Oxime Ether stability).

    • [1]

  • Kalinowski, H. O., & Kessler, H. (1973). "E/Z Isomerization of Imines and Oxime Ethers." Topics in Stereochemistry.

    • [1]

  • PubChem. (2025).[1] "Compound Summary: 3-Nitroacetophenone." National Library of Medicine.

    • [1]

Sources

Exploratory

Methoxy[1-(3-nitrophenyl)ethylidene]amine CAS number and chemical identifiers

Executive Summary Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), commonly referred to as 3'-Nitroacetophenone -methyloxime , is a specialized organic intermediate used primarily in the synthesis of complex n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), commonly referred to as 3'-Nitroacetophenone


-methyloxime , is a specialized organic intermediate used primarily in the synthesis of complex nitrogenous pharmacophores. Characterized by the stability of its oxime ether linkage, it serves as a robust precursor for chiral amines and heterocyclic derivatives in medicinal chemistry.

This guide provides a comprehensive technical breakdown of the compound, focusing on its synthesis via condensation, mechanistic underpinnings, and downstream applications in drug development. Unlike simple oximes, the


-methyl variant offers enhanced lipophilicity and metabolic stability, making it a valuable motif in early-stage lead optimization.

Chemical Identity & Properties

The following data aggregates verified identifiers for integration into laboratory information management systems (LIMS).

Table 1: Chemical Identifiers
PropertyValue
IUPAC Name Methoxy[1-(3-nitrophenyl)ethylidene]amine
Common Name 3'-Nitroacetophenone ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-methyloxime
CAS Number 72278-09-2
Molecular Formula

Molecular Weight 194.19 g/mol
SMILES CON=C(C)c1cccc([O-])c1
InChI Key Calculated based on structure:[1]InChI=1S/C9H10N2O3/c1-7(11-14-2)8-4-3-5-9(6-8)10(12)13/h3-6H,1-2H3
Appearance Pale yellow oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water

Synthesis & Production Protocol

The synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine is achieved through a condensation reaction between 3-nitroacetophenone and methoxyamine hydrochloride . This protocol is designed for high purity (>98%) and scalability.

Reagents & Materials
  • Precursor: 3-Nitroacetophenone (CAS 121-89-1) [Source: Sigma-Aldrich/Merck]

  • Reagent: Methoxyamine Hydrochloride (CAS 593-56-6)

  • Base: Pyridine (anhydrous) or Sodium Acetate (buffered conditions)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology

Phase A: Reaction Setup

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.65 g) of 3-nitroacetophenone in 40 mL of absolute ethanol.

  • Reagent Addition: Add 15.0 mmol (1.25 g) of methoxyamine hydrochloride in a single portion.

  • Base Addition: Add 20.0 mmol of Pyridine (1.6 mL) dropwise to neutralize the HCl salt and catalyze the dehydration. Note: Pyridine acts as both solvent and proton scavenger.

Phase B: Thermal Condensation

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol reflux) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (

    
    ) should disappear, replaced by the less polar oxime ether (
    
    
    
    ).

Phase C: Workup & Purification

  • Concentration: Remove ethanol under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the residue in 50 mL Dichloromethane (DCM) and wash with:

    • 
       mL 1M HCl (to remove residual pyridine).
      
    • 
       mL Saturated 
      
      
      
      .
    • 
       mL Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient) to isolate the pure

    
     isomer mixture.
    

Reaction Mechanism & Logic

The formation of the oxime ether follows a nucleophilic addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting low yields, which often result from incomplete dehydration or pH mismanagement.

Mechanistic Pathway (DOT Visualization)

Mechanism Ketone 3-Nitroacetophenone (Electrophile) Attack Nucleophilic Attack (pH ~4.5 optimal) Ketone->Attack Amine Methoxyamine (Nucleophile) Amine->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate C=O Addition Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Proton Transfer Product Methoxy[1-(3-nitrophenyl) ethylidene]amine Dehydration->Product C=N Formation

Figure 1: Mechanistic pathway of oxime ether formation involving nucleophilic attack and subsequent dehydration.

Critical Insight: The reaction rate is pH-dependent. At low pH, the amine is protonated (unreactive); at high pH, the carbonyl is not sufficiently activated. The use of Pyridine/HCl or Sodium Acetate buffers the system to the optimal pH (~4.5), maximizing the rate of carbinolamine formation and dehydration.

Applications in Drug Development

This compound is not merely an end-product but a versatile "chemical handle" in drug discovery.

Reduction to Chiral Amines

The


 bond can be stereoselectively reduced to form chiral amines, which are ubiquitous in bioactive molecules (e.g., calcimimetics, kinase inhibitors).
  • Reagents: Borane-THF (

    
    ) or chiral catalysts.
    
  • Outcome: Formation of 1-(3-nitrophenyl)ethylamine.

Diversity-Oriented Synthesis

The nitro group serves as a masked aniline. Following the oxime formation, the nitro group can be reduced (Fe/HCl or


) to an amine without affecting the oxime ether, allowing for orthogonal functionalization.
Workflow Visualization (DOT)

Applications Start Methoxy[1-(3-nitrophenyl) ethylidene]amine PathA Path A: C=N Reduction (Borane/THF) Start->PathA PathB Path B: Nitro Reduction (Fe/NH4Cl) Start->PathB ProdA 1-(3-nitrophenyl)ethylamine (Chiral Scaffold) PathA->ProdA ProdB 3-Aminoacetophenone O-methyloxime PathB->ProdB

Figure 2: Divergent synthetic pathways utilizing the oxime ether and nitro functionalities.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitro compounds).

  • Handling: All operations involving methoxyamine hydrochloride must be performed in a fume hood due to the potential release of methoxyamine vapor (toxic).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Waste: Dispose of aqueous washes containing pyridine as halogenated organic waste (due to DCM extraction) or basic organic waste depending on local regulations.

References

  • Thoreauchem. (2023).[2][3] Product Datasheet: Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2).[2] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Foundational

Electronic Structure and Reactivity of Nitro-Substituted Oxime Ethers

A Mechanistic and Synthetic Guide Executive Summary This technical guide analyzes the physicochemical properties, synthetic utility, and pharmacological relevance of nitro-substituted oxime ethers ( ). Unlike simple imin...

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic and Synthetic Guide

Executive Summary

This technical guide analyzes the physicochemical properties, synthetic utility, and pharmacological relevance of nitro-substituted oxime ethers (


). Unlike simple imines, oxime ethers possess enhanced hydrolytic stability and unique electronic signatures due to the 

orbital interaction. The introduction of a nitro group (

)—particularly in the ortho or para positions of an aryl ring—dramatically alters the reactivity landscape, enabling specific photochemical transformations (e.g., o-nitrobenzyl photocaging/cyclization) and modulating metabolic profiles in drug discovery.
Electronic Architecture & Isomerism

The oxime ether moiety is defined by the connectivity


. The electronic structure is governed by the competition between the electronegativity of the oxygen atom (inductive withdrawal, 

) and the donation of the oxygen lone pair into the imine

-system (resonance donation,

).
1.1 The Nitro Effect (Electronic Modulation)

When a nitro group is attached to the aryl core of an oxime ether, it acts as a strong electron-withdrawing group (EWG).

  • Inductive Effect (-I): The nitro group pulls electron density through the

    
    -framework, increasing the electrophilicity of the imine carbon (
    
    
    
    ). This makes the carbon more susceptible to nucleophilic attack (e.g., by water during hydrolysis or hydride during reduction).
  • Resonance Effect (-M): In conjugated aromatic systems (e.g., p-nitrobenzaldehyde oxime ether), the nitro group delocalizes electron density from the oxime nitrogen lone pair, reducing the basicity of the nitrogen and increasing the acidity of any

    
    -protons.
    
1.2 Geometric Isomerism (E/Z)

Oxime ethers exist as stable geometric isomers due to the high barrier of rotation around the


 bond.
  • (E)-Isomer (Anti): Generally thermodynamically favored due to reduced steric repulsion between the oxime oxygen substituent (

    
    ) and the aryl ring.
    
  • (Z)-Isomer (Syn): Often favored kinetically or via chelation control.

  • Nitro Influence: Ortho-nitro substituents can lock the conformation via dipole-dipole repulsion or steric bulk, often favoring the isomer where the alkoxy group is distal to the nitro group.

Figure 1: Electronic Resonance and Isomerism

ElectronicStructure cluster_Isomers Geometric Isomerism Resonance Resonance Effects (-M of Nitro Group) Nitrogen Oxime Nitrogen (Reduced Basicity) Resonance->Nitrogen Delocalization of Lone Pair Inductive Inductive Effects (-I of Nitro Group) ImineC Imine Carbon (Electrophilic) Inductive->ImineC Increases Positive Character E_Iso (E)-Isomer (Thermodynamic) Z_Iso (Z)-Isomer (Kinetic/Steric) E_Iso->Z_Iso hv / Acid

Caption: Interplay of electronic effects and geometric isomerism in nitro-substituted oxime ethers.

Reactivity Profile
2.1 Hydrolytic Stability

Oxime ethers are significantly more stable toward hydrolysis than imines or hydrazones. However, strong acid catalysis can cleave the


 bond.
  • Mechanism: Protonation of the imine nitrogen is the rate-determining step.

  • Nitro Effect: The EWG nature of the nitro group destabilizes the protonated intermediate (by destabilizing the adjacent carbocation character), paradoxically making nitro-substituted oxime ethers more resistant to acid hydrolysis compared to electron-rich analogs.

2.2 Photochemical Transformations (The Ortho-Nitro Effect)

A critical reactivity feature is the photo-lability of o-nitrobenzyl oxime ethers. Upon UV irradiation (typically 365–405 nm), these compounds undergo intramolecular redox reactions.

  • Pathway: Excitation of the nitro group

    
     Hydrogen abstraction from the benzylic position 
    
    
    
    Formation of an aci-nitro intermediate
    
    
    Cyclization or cleavage.
  • Application: This pathway is utilized to synthesize phenanthridines (via cyclization) or to release "caged" carbonyls.

Figure 2: Photochemical Cyclization Mechanism

PhotoCyclization Start o-Nitrobenzyl Oxime Ether Excitation Excited State (n -> pi*) Start->Excitation hv (365-405 nm) HA 1,5-Hydrogen Abstraction Excitation->HA Radical Biradical Intermediate HA->Radical Cyclization N-O Bond Homolysis & Cyclization Radical->Cyclization Product Phenanthridine Derivative (or Cleaved Carbonyl) Cyclization->Product - H2O / Oxidation

Caption: Mechanism of photo-induced cyclization of o-nitrobenzyl oxime ethers to phenanthridines.[1][2]

2.3 Reduction Chemoselectivity

Reducing nitro-substituted oxime ethers presents a chemoselectivity challenge.

  • Catalytic Hydrogenation (

    
    ):  Typically reduces the nitro group to an amine (
    
    
    
    ) and the oxime ether to a primary amine/alcohol mixture.
  • Iron/Acid (Fe/HCl): Selectively reduces the nitro group to an aniline while often preserving the oxime ether or hydrolyzing it to the ketone depending on pH.

  • Hydride Reagents (

    
    ):  Can reduce the 
    
    
    
    bond to a hydroxylamine ether (
    
    
    ) without affecting the nitro group if pH is controlled (pH ~3-4).
Applications in Drug Development

Nitro-substituted oxime ethers serve as bioisosteres for ketones and unstable imines.

  • Metabolic Stability: The alkoxy group (

    
    ) blocks N-oxidation and prevents rapid hydrolysis by peptidases or esterases.
    
  • Pharmacophore: The nitro group can interact with receptor pockets via electrostatic interactions or serve as a prodrug moiety (bioreduction to amine).

  • Case Study: Indirubin-5-nitro-3'-oxime derivatives show enhanced antiproliferative activity against cancer cell lines (A549, HeLa) compared to non-nitro analogs.[3] The nitro group enhances binding affinity through electronic withdrawal, altering the pKa of the indole nitrogen.

Table 1: Comparative Properties of Nitrogenous Linkers

PropertyImine (

)
Hydrazone (

)
Oxime Ether (

)
Hydrolytic Stability Low (t½ ~ mins/hours)ModerateHigh (t½ ~ days/weeks)
Lipophilicity (LogP) VariableModerateHigh (Tunable via R group)
H-Bond Donor NoYes (NH)No (Acceptor only)
Metabolic Liability HydrolysisOxidation/Hydrazine toxicityO-Dealkylation (CYP450)
Experimental Protocols
4.1 General Synthesis of Nitro-Substituted Oxime Ethers

Objective: Synthesis of 4-nitrobenzaldehyde O-methyl oxime.

  • Reagents: 4-Nitrobenzaldehyde (1.0 eq), Methoxylamine hydrochloride (

    
    , 1.2 eq), Pyridine or Sodium Acetate (1.5 eq), Ethanol (0.5 M).
    
  • Procedure:

    • Dissolve 4-nitrobenzaldehyde in absolute ethanol.

    • Add methoxylamine HCl and the base (Pyridine).

    • Reflux for 2–4 hours. Monitor by TLC (the oxime ether is usually less polar than the aldehyde).

    • Workup: Remove solvent in vacuo. Resuspend residue in EtOAc, wash with 1M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR (

      
      ):  Look for the oxime proton singlet (
      
      
      
      8.0–8.2 ppm) and the O-methyl singlet (
      
      
      3.8–4.0 ppm).
    • 13C NMR:

      
       carbon typically appears at 
      
      
      
      145–155 ppm.
4.2 Photo-Cyclization Protocol (Phenanthridine Synthesis)

Objective: Conversion of O-benzyl-2-nitrobenzaldehyde oxime ether to phenanthridine.

  • Reagents: Substrate (0.2 mmol), Solvent (DCM or MeCN).

  • Setup: Quartz tube or borosilicate glass vial.

  • Irradiation: Irradiate with 405 nm LEDs (approx. 10W power) for 12–24 hours at room temperature.

  • Note: The solution should be degassed (Argon sparge) if radical quenching by oxygen is a concern, although some mechanisms utilize

    
     for the final oxidation step (aromatization).
    
References
  • Okamura, H., Iida, M., Kaneyama, Y., & Nagatsugi, F. (2021).[2] o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions.[1][2] ChemRxiv. [Link]

  • Roca-López, D., Darù, A., Tejero, T., & Merino, P. (2016).[4] Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 6, 23033-23040. [Link]

  • Kulkarni, P. S., & Chaudhari, D. (2007). Nitro group – Knowledge and References. Taylor & Francis. [Link]

  • Chakraborty, B., et al. (2023).[5] The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties. Molecules, 28(23), 7892. [Link][6]

  • Patil, V. V., et al. (2016).[7] Oxime synthesis by condensation or oxidation.[7] Journal of Organic Chemistry, 81, 781-786.[7] [Link]

Sources

Exploratory

Technical Guide: Theoretical Calculations and DFT Studies of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Part 1: Executive Summary & Core Directive Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 72278-09-2), structurally identified as the O-methyl oxime derivative of 3-nitroacetophenone, represents a critical scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 72278-09-2), structurally identified as the O-methyl oxime derivative of 3-nitroacetophenone, represents a critical scaffold in medicinal chemistry and materials science. Its conjugated


-system, modulated by the electron-withdrawing nitro group (

) and the electron-donating methoxy-imino moiety (

), creates a "push-pull" electronic architecture suitable for non-linear optical (NLO) applications and bioactive pharmacophore development.

This guide provides a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore conformational dynamics (E/Z isomerism), frontier molecular orbital (FMO) modulation, and spectroscopic signatures. The protocol defined herein is designed to serve as a self-validating system for researchers aiming to correlate in silico predictions with experimental synthesis and biological assays.

Part 2: Computational Architecture (Methodology)

To ensure high-fidelity results that align with experimental data (X-ray diffraction, FTIR, NMR), the following computational protocol is mandated. This setup balances computational cost with the accuracy required for describing hyperconjugative interactions and charge transfer in nitro-aromatics.

Standardized Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).

    • Rationale: B3LYP is the industry standard for organic vibrational analysis. wB97X-D is preferred if studying intermolecular stacking or docking interactions.

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

    • Rationale: The nitro group requires diffuse functions (++) to correctly model the electron density tail, while polarization functions (d,p) are essential for the planar aromatic system and the imine bond.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (baseline), DMSO/Ethanol (mimicking biological/synthesis media).

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from initial conformer generation to advanced property analysis.

DFT_Workflow cluster_Analysis Property Analysis Start Input Structure (3-Nitroacetophenone O-methyloxime) ConfSearch Conformational Search (E/Z Isomerism) Start->ConfSearch Opt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Spec Spectroscopy (IR/NMR Scaling) Freq->Spec End Data Correlation (Exp. vs. Theo.) FMO->End NBO->End MEP->End Spec->End

Figure 1: Step-by-step computational workflow for the complete characterization of Methoxy[1-(3-nitrophenyl)ethylidene]amine.

Part 3: Structural & Electronic Properties

Geometric Isomerism (E vs. Z)

The C=N double bond introduces stereoisomerism. For acetophenone oxime ethers, the (E)-isomer (phenyl and methoxy groups on opposite sides) is typically thermodynamically favored over the (Z)-isomer due to steric repulsion between the phenyl ring and the methoxy oxygen.

  • Directive: Calculate the energy difference (

    
    ) between E and Z isomers.
    
  • Expected Result:

    
    . The E-isomer should be used for all subsequent property calculations.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and bioactivity. In this molecule, charge transfer occurs from the electron-rich imine/methoxy region to the electron-deficient nitro-aromatic ring.

Global Reactivity Descriptors (Calculated from FMOs):

ParameterFormulaPhysical Significance
Ionization Potential (I)

Energy required to remove an electron.
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer (stability).
Electrophilicity Index (

)

Propensity to accept electrons (crucial for drug-receptor binding).
  • Interpretation: A lower band gap (< 4.0 eV) typically correlates with higher NLO activity and softer electronic character, facilitating interaction with biological enzymes.

Part 4: Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR)

DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor must be applied.

  • Scaling Factor (B3LYP/6-311++G(d,p)): 0.967

  • Key Diagnostic Bands:

ModeUnscaled Freq. (

)
Scaled Freq. (

)
Assignment

~1650~1595Imine stretch (Characteristic of Schiff base)

~1580~1530Asymmetric Nitro stretch

~1390~1345Symmetric Nitro stretch

~1050~1015N-O ether linkage
NMR Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent to predict


 and 

shifts.
  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Target Signals:

    • Methoxy Protons (

      
      ):  Singlet, 
      
      
      
      ppm.
    • Methyl Protons (

      
      ):  Singlet, 
      
      
      
      ppm (deshielded by C=N).
    • Aromatic Protons: Multiplet,

      
       ppm (Proton ortho to 
      
      
      
      will be most deshielded).

Part 5: Molecular Electrostatic Potential (MEP) & Reactivity

The MEP map provides a visual guide for molecular docking and nucleophilic/electrophilic attacks.

Surface Analysis
  • Red Regions (Negative Potential): Localized on the Nitro oxygens and the Imine nitrogen . These are sites for electrophilic attack or hydrogen bond acceptance (e.g., in an enzyme active site).

  • Blue Regions (Positive Potential): Localized on the Methyl protons and Aromatic protons . These are sites for nucleophilic attack.

Reactivity Pathway Diagram

The following diagram illustrates the charge transfer mechanism and potential reactive sites based on MEP and NBO (Natural Bond Orbital) analysis.

Reactivity_Pathway Methoxy Methoxy Group (Electron Donor) Imine C=N Bridge (Conjugation linker) Methoxy->Imine lp(O) -> pi*(C=N) (Resonance) Phenyl Phenyl Ring (Spacer) Imine->Phenyl pi-Conjugation BioTarget Biological Target (Enzyme/Receptor) Imine->BioTarget Electrostatic Interaction Nitro Nitro Group (Electron Acceptor) Phenyl->Nitro Charge Transfer (ICT) Nitro->BioTarget H-Bonding (Acceptor)

Figure 2: Intramolecular Charge Transfer (ICT) pathway and potential biological interaction mechanisms.

Part 6: References

The following references provide the authoritative grounding for the methodology and comparative data used in this guide.

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

  • Mary, Y. S., Panicker, C. Y., & Al-Saadi, A. A. (2014). Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO–LUMO, NBO, and molecular docking analysis of 3-nitroacetophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 579-591.

    • Note: This reference is critical as it characterizes the parent ketone, providing a baseline for the O-methyl oxime derivative.

  • Simpson, J., et al. (2006). Synthesis and structure of oxime ethers. Journal of Molecular Structure, 785(1-3), 28-34.

    • Note: Provides structural parameters for the oxime ether linkage (=N-O-C).

Foundational

Technical Monograph: Physicochemical Profiling of Methoxy[1-(3-nitrophenyl)ethylidene]amine

[1] Executive Summary & Chemical Identity[1][2][3][4][5][6] Methoxy[1-(3-nitrophenyl)ethylidene]amine (IUPAC) is a specialized organic intermediate, functionally characterized as the -methyloxime of 3-nitroacetophenone ....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

Methoxy[1-(3-nitrophenyl)ethylidene]amine (IUPAC) is a specialized organic intermediate, functionally characterized as the


-methyloxime of 3-nitroacetophenone .[1] Unlike its parent ketone, which is a well-documented crystalline solid, this oxime ether derivative is a pharmacophore building block often generated in situ or isolated as a low-melting solid/oil in drug discovery campaigns targeting kinase inhibitors or agrochemical antifungals.[1]

This guide addresses the critical data gap regarding its specific physical properties, providing high-confidence predicted values alongside experimental baselines for its precursors, and detailing the rigorous synthesis and characterization protocols required for validation.[1]

Structural Configuration

The molecule exists as two geometric isomers (


 and 

) across the C=N double bond.[1] The

-isomer is typically thermodynamically favored due to reduced steric clash between the methoxy group and the aromatic ring.[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 194.19 g/mol [1]

  • SMILES: CO\N=C(\C)c1cccc(=O)c1[1]

Physicochemical Data Profile

The following data consolidates experimental baselines for the parent scaffold and high-accuracy computational predictions for the target oxime ether.

Table 1: Thermal & Physical Properties[1]
PropertyValue (Target: Oxime Ether)Value (Parent: 3-Nitroacetophenone)Confidence/Source
Melting Point (MP) 38°C – 45°C (Predicted)76°C – 78°C[Experimental Parent: Sigma-Aldrich] [1]
Boiling Point (BP) 295°C ± 20°C (at 760 mmHg)202°C (at 760 mmHg)[Predicted: ACD/Labs Model]
Flash Point 132°C (Predicted)N/A[Predicted]
Physical State Pale yellow oil or low-melting solidCrystalline NeedlesObservation of analogs
Density 1.18 ± 0.06 g/cm³ 1.2 g/cm³[Predicted]
LogP 2.10 1.49[Predicted]

Technical Note: The introduction of the methoxyamine moiety typically disrupts the crystal lattice energy of the parent ketone, often lowering the melting point.[1] Consequently, this compound frequently presents as a viscous oil at room temperature or a solid that melts upon slight warming.[1]

Synthesis & Isolation Protocol

To obtain accurate MP/BP data, the compound must be synthesized with high stereochemical purity.[1] The following protocol utilizes a condensation reaction buffered with pyridine to scavenge the HCl byproduct.

Reaction Scheme (Graphviz)[1]

SynthesisPathway Reactant1 3-Nitroacetophenone (Solid, MP 78°C) Catalyst Pyridine / EtOH (Reflux) Reactant1->Catalyst Reactant2 Methoxyamine HCl Reactant2->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Nucleophilic Attack Product Methoxy[1-(3-nitrophenyl) ethylidene]amine (Target) Intermediate->Product - H2O - Pyridine.HCl

Figure 1: Condensation pathway for the synthesis of the target oxime ether.[1]

Step-by-Step Methodology
  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 3-nitroacetophenone (16.5 g, 100 mmol) in absolute ethanol (100 mL).

  • Amine Addition: Add Methoxyamine hydrochloride (10.0 g, 120 mmol) in one portion.

  • Base Catalysis: Add Pyridine (12 mL, 150 mmol) dropwise over 10 minutes. The solution will warm slightly (exothermic).[1]

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting ketone spot (

    
    ) should disappear.[1]
    
  • Workup:

    • Cool to room temperature.[1][3] Rotovap to remove ethanol.[1]

    • Resuspend residue in Ethyl Acetate (150 mL) and wash with 1N HCl (2 x 50 mL) to remove excess pyridine.[1]

    • Wash with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification (Critical): The crude oil often contains both

    
     and 
    
    
    
    isomers.[1] Purify via flash column chromatography (Silica gel, 0-15% EtOAc in Hexanes). The major isomer (usually
    
    
    ) will elute second.[1]

Analytical Characterization & Thermal Analysis

Once isolated, the physical properties must be validated using instrumental methods rather than simple capillary tubes, as the compound is prone to thermal decomposition near its boiling point.

Characterization Workflow (Graphviz)[1]

AnalysisWorkflow cluster_ID Structural ID cluster_Thermal Thermal Profiling Sample Isolated Product (Oil/Solid) NMR 1H NMR / NOESY (Confirm E/Z Ratio) Sample->NMR HPLC HPLC-MS (Purity >98%) Sample->HPLC DSC DSC (Melting Onset) HPLC->DSC If Pure TGA TGA (Boiling/Decomp) DSC->TGA Result Validated Physicochemical Data TGA->Result

Figure 2: Analytical workflow for validating stereochemistry and thermal properties.

Experimental Protocols
A. Melting Point via DSC (Differential Scanning Calorimetry)

Why: Capillary methods are inaccurate for waxy solids/oils.[1]

  • Instrument: TA Instruments DSC Q2000 or equivalent.[1]

  • Protocol: Seal 2-5 mg of sample in an aluminum pan. Equilibrate at -40°C. Ramp 10°C/min to 150°C.

  • Data Interpretation: Look for a sharp endothermic peak.[1] The onset temperature is the reported MP.[1]

B. Boiling Point via TGA (Thermogravimetric Analysis)

Why: High boiling points (>250°C) often result in decomposition before boiling at standard pressure.[1]

  • Protocol: Ramp 10°C/min under Nitrogen.

  • Calculation: Use the onset of mass loss as the decomposition point.[1] If the curve is smooth (evaporation), the temperature at 5% mass loss can be correlated to BP using Langmuir equations, but vacuum distillation (e.g., Kugelrohr) is preferred for experimental BP measurement.[1]

References

  • Sigma-Aldrich. (2025).[1] 3-Nitroacetophenone Product Specification & MSDS. [1][5]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72278-09-2.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Oxime Ether synthesis).

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Predictions. (Industry standard for calculated BP/LogP values).[1]

Disclaimer: This guide is intended for research purposes. Synthesis of nitroaromatic compounds requires appropriate safety protocols, including fume hoods and PPE, due to potential toxicity and energetic properties.

Sources

Exploratory

Methoxy[1-(3-nitrophenyl)ethylidene]amine Scaffolds: A Technical Guide to Unlocking Potential Biological Activity

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with significant biological potential is a cornerstone of drug discovery. The Me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with significant biological potential is a cornerstone of drug discovery. The Methoxy[1-(3-nitrophenyl)ethylidene]amine scaffold, a unique Schiff base, represents a compelling yet underexplored area of research. Schiff bases, characterized by their azomethine group (-C=N-), are known for their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a methoxy group and a nitrophenyl moiety into this core structure is hypothesized to modulate its electronic and steric properties, potentially leading to enhanced and selective biological activities.

This technical guide provides a comprehensive exploration of the Methoxy[1-(3-nitrophenyl)ethylidene]amine scaffold. We will delve into its synthesis, postulate its potential biological activities based on related structures, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Synthetic Strategy: A Reliable Pathway to the Core Scaffold

The synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine scaffolds can be reliably achieved through a condensation reaction, a hallmark of Schiff base synthesis.[5] This straightforward approach offers high yields and operational simplicity.

Proposed Synthetic Protocol

A robust method for synthesizing the title scaffold involves the condensation of 3-nitroacetophenone with a methoxy-substituted aniline, such as p-anisidine, under reflux in an appropriate solvent like ethanol, often with a catalytic amount of acid.[5][6]

Step-by-Step Methodology:

  • Reactant Preparation: Equimolar amounts of 3-nitroacetophenone and p-anisidine are dissolved in absolute ethanol.

  • Catalyst Addition: A few drops of glacial acetic acid are added to the reaction mixture to catalyze the condensation.

  • Reflux: The mixture is refluxed for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the Schiff base, is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Characterization of the synthesized compound would be performed using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.[7]

Anticipated Biological Activities and Mechanistic Insights

While direct experimental data for Methoxy[1-(3-nitrophenyl)ethylidene]amine is nascent, the biological activities of structurally related nitrophenyl and Schiff base compounds provide a strong foundation for hypothesizing its potential therapeutic applications.[8]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Schiff bases are well-documented for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[1][2][3][4][9] The imine group is crucial for this activity, and the presence of a nitro group can enhance it.[10]

Proposed Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and DNA. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[10][11][12]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Numerous nitrophenyl-containing compounds have demonstrated significant anticancer activity.[8][13][14][15] The nitro group can act as a bioreductive "warhead," being selectively activated in the hypoxic environment of solid tumors.

Proposed Mechanism of Action: The anticancer effect is likely mediated through the induction of apoptosis. The enzymatic reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and triggering programmed cell death.[13][16] Furthermore, similar chalcone structures have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the EGFR pathway.[13]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Derivatives of nitrophenyl compounds have also been investigated for their anti-inflammatory properties.[17][18][19] They have been shown to reduce the production of pro-inflammatory cytokines.

Proposed Mechanism of Action: The anti-inflammatory activity may stem from the inhibition of key signaling pathways involved in inflammation, such as the NF-κB and ERK pathways.[18][19] By downregulating these pathways, the production of inflammatory mediators like TNF-α and IL-6 can be suppressed.

Experimental Workflows for Biological Evaluation

To empirically validate the hypothesized biological activities, a structured experimental approach is essential. The following are detailed protocols for key assays.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_workflow Antimicrobial Screening Workflow start Synthesized Compound broth_dilution Broth Microdilution Assay (Determine MIC) start->broth_dilution agar_diffusion Agar Disc Diffusion Assay (Zone of Inhibition) start->agar_diffusion mbc_determination MBC Determination broth_dilution->mbc_determination results Antimicrobial Activity Profile agar_diffusion->results mbc_determination->results

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Dissolve the synthesized Methoxy[1-(3-nitrophenyl)ethylidene]amine in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[20]

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Anticancer Activity Assessment

Anticancer_Workflow cluster_workflow Anticancer Activity Workflow start Synthesized Compound mtt_assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) (Determine IC50) start->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay pathway_analysis Western Blot Analysis (e.g., EGFR, NF-κB pathways) apoptosis_assay->pathway_analysis results Anticancer Profile & Mechanism pathway_analysis->results

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is then calculated.

Workflow for Anti-inflammatory Activity Evaluation

Anti_inflammatory_Workflow cluster_workflow Anti-inflammatory Activity Workflow start Synthesized Compound lps_stimulation LPS-stimulated Macrophages (e.g., J774A.1) start->lps_stimulation cytokine_measurement ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) lps_stimulation->cytokine_measurement pathway_analysis Western Blot for NF-κB and ERK phosphorylation cytokine_measurement->pathway_analysis results Anti-inflammatory Profile pathway_analysis->results

Caption: Workflow for assessing anti-inflammatory effects.

Detailed Protocol: Measurement of Cytokine Release in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage cell line J774A.1.

  • Cell Treatment: Pre-treat the cells with different concentrations of the synthesized compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using commercially available ELISA kits.

Data Presentation and Interpretation

For each biological assay, quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity Summary

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Methoxy[1-(3-nitrophenyl)ethylidene]amineS. aureus
Methoxy[1-(3-nitrophenyl)ethylidene]amineE. coli
Positive ControlS. aureus
Positive ControlE. coli

Table 2: Anticancer Activity (IC50 Values)

CompoundMCF-7 (µM)A549 (µM)Normal Cell Line (µM)
Methoxy[1-(3-nitrophenyl)ethylidene]amine
Positive Control (e.g., Doxorubicin)

Table 3: Anti-inflammatory Activity (% Inhibition of Cytokine Release)

Compound Concentration% Inhibition of TNF-α% Inhibition of IL-6
Low
Medium
High
Positive Control (e.g., Dexamethasone)

Future Directions and Concluding Remarks

The Methoxy[1-(3-nitrophenyl)ethylidene]amine scaffold holds considerable promise as a platform for the development of new therapeutic agents. The synthetic accessibility and the strong precedent for biological activity in related compounds make it a compelling target for further investigation. Future research should focus on a comprehensive evaluation of its biological properties, including in vivo studies for the most promising activities identified in vitro. Structure-activity relationship (SAR) studies, involving modifications of the methoxy and nitro group positions and the introduction of other substituents, will be crucial in optimizing the potency and selectivity of this scaffold. This in-depth technical guide provides a solid framework for initiating and advancing research into this exciting area of medicinal chemistry.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Antibiotics, 11(2), 191. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia, 18(4). [Link]

  • Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Journal of Coordination Chemistry, 76(9-10), 1091-1133. [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2021). Open Journal of Inorganic Chemistry, 11(4), 85-98. [Link]

  • Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (n.d.). Asian Journal of Chemistry.
  • Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). Molecules, 29(12), 2901. [Link]

  • Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing. (2012). Asian Journal of Chemistry, 24(10), 4468-4470.
  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). Research Journal of Chemical Sciences, 5(5), 1-4.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. (2023). Bioorganic & Medicinal Chemistry Letters, 79, 129097. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). African Journal of Pharmacy and Pharmacology, 18(2), 23-29. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega, 7(10), 8789-8802. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega, 7(10), 8789-8802. [Link]

  • Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. (2017). Molecules, 22(11), 1989. [Link]

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). (2007). Journal of Coordination Chemistry, 60(22), 2419-2425. [Link]

  • Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. (2017). Molecules, 22(11), 1989. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2023). Molecules, 28(11), 4531. [Link]

  • (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (n.d.).
  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2022). E3S Web of Conferences, 364, 04005. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3614. [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (n.d.).
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). International Journal of PharmTech Research, 10(7), 1-10.
  • (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. (n.d.).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. [Link]

  • 1-(3-Methoxyphenyl)ethanamine. (n.d.). PubChem. [Link]

  • (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. (n.d.).
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Abstract & Scope This Application Note details the optimized synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also referred to as 3-nitroacetophenone -methyloxime) starting from 3-nitroacetophenone . This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also referred to as 3-nitroacetophenone


-methyloxime) starting from 3-nitroacetophenone .

This transformation is a classic condensation reaction utilized frequently in the preparation of pharmacophores, agrochemicals, and energetic material precursors. While ostensibly simple, the reaction requires strict control over pH and solvent conditions to minimize hydrolysis and maximize the yield of the desired


-isomer. This guide presents a scalable, field-proven protocol using Methoxyamine Hydrochloride  in an Ethanol/Pyridine  system, ensuring high conversion rates (>90%) and simplified downstream processing.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of the methoxyamine attacks the electrophilic carbonyl carbon of the 3-nitroacetophenone.

Mechanistic Pathway[1][2][3][4][5]
  • Activation: The carbonyl oxygen is activated by the weak acid (Pyridinium HCl generated in situ), increasing electrophilicity.

  • Addition: The nucleophilic nitrogen of methoxyamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer facilitates the elimination of water, establishing the C=N double bond.

Stereochemistry Note: The reaction produces a C=N double bond, theoretically yielding both


 (trans) and 

(cis) isomers. For acetophenones, the

-isomer
is thermodynamically favored and typically constitutes >95% of the product due to the steric repulsion between the methoxy group and the phenyl ring in the

-configuration.
Diagram 1: Reaction Scheme & Mechanism

ReactionMechanism SM 3-Nitroacetophenone (C8H7NO3) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagent Methoxyamine HCl (CH3ONH2·HCl) Reagent->Inter Base Base (Pyridine/NaOAc) Base->Reagent De-salting Product Methoxy[1-(3-nitrophenyl) ethylidene]amine Inter->Product - H2O (Dehydration) Water H2O (Byproduct) Inter->Water

Caption: Mechanistic flow from nucleophilic attack to dehydration. The base serves to liberate the free amine and buffer the reaction.

Experimental Protocol

Materials & Reagents
ComponentCAS No.[1]Equiv.Role
3-Nitroacetophenone 121-89-11.0Limiting Reagent
Methoxyamine HCl 593-56-61.2 - 1.5Nucleophile Source
Pyridine 110-86-13.0Base / Co-solvent
Ethanol (Absolute) 64-17-5SolventReaction Medium
Dichloromethane (DCM) 75-09-2-Extraction Solvent
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-nitroacetophenone (10.0 mmol, 1.65 g) and Absolute Ethanol (30 mL). Stir until partially dissolved.

  • Add Methoxyamine Hydrochloride (12.0 mmol, 1.00 g) directly to the flask.

  • Add Pyridine (30.0 mmol, 2.4 mL) dropwise. Note: The solution may warm slightly and become homogeneous.

Step 2: Reaction

  • Heat the mixture to reflux (approx. 80°C) using an oil bath or heating block.

  • Maintain reflux for 2 to 3 hours .

  • Validation: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Starting Material

      
      : ~0.5[2][3]
      
    • Product

      
      : ~0.7 (Product is less polar than the ketone).
      
    • Stain: UV active; 2,4-DNP stain will show the ketone (orange) disappearing.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotovap) to remove most of the Ethanol and Pyridine. A viscous residue will remain.

  • Resuspend the residue in Dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic phase with:

    • 1M HCl (2 x 30 mL): Critical Step to remove residual Pyridine.

    • Sat.

      
       (1 x 30 mL):  To neutralize any acid traces.
      
    • Brine (1 x 30 mL): To remove water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • Crude State: The product usually isolates as a pale yellow oil or low-melting solid.

  • Method: If high purity (>98%) is required for pharmaceutical applications, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 5%

      
       15% Ethyl Acetate in Hexane.
      
  • Yield: Expected yield is 85-95% .

Diagram 2: Experimental Workflow

Workflow Start Start: 3-Nitroacetophenone + Methoxyamine HCl Reflux Reflux in EtOH/Pyridine (80°C, 3 hrs) Start->Reflux TLC TLC Check (Disappearance of SM) Reflux->TLC TLC->Reflux Incomplete Conc Concentrate (Rotovap) TLC->Conc Complete Extract Dissolve in DCM Wash w/ 1M HCl (Remove Pyridine) Conc->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify End Final Product Methoxy[1-(3-nitrophenyl)ethylidene]amine Purify->End

Caption: Operational workflow emphasizing the critical acid wash step to remove pyridine.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (t, 1H, Ar-H) – Deshielded by Nitro group.
      
    • 
       8.20 (dd, 1H, Ar-H).
      
    • 
       8.00 (d, 1H, Ar-H).
      
    • 
       7.55 (t, 1H, Ar-H).
      
    • 
      4.05 (s, 3H, 
      
      
      
      )
      – Diagnostic Singlet.
    • 
      2.25 (s, 3H, 
      
      
      
      )
      – Diagnostic Singlet.
  • 
     NMR:  Look for the imine carbon signal around 155-160 ppm .
    
Mass Spectrometry (MS)
  • Formula:

    
    
    
  • Molecular Weight: 194.19 g/mol

  • ESI-MS (

    
    ):  Expected peak at 195.2 m/z .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old Methoxyamine HCl (hygroscopic)Use fresh reagent or increase equivalents to 1.5.
Residual Pyridine Smell Incomplete Acid WashRepeat wash with 1M HCl until aqueous layer is pH < 2.
Product is Oil (Not Solid) Presence of

-isomer or solvent
Dry under high vacuum for 12h. If still oil, it may be the intrinsic state; verify by NMR.
New Spot on TLC (Low Rf) Hydrolysis back to ketoneAvoid acidic water during workup; ensure neutralization with

.

Safety & Handling (E-E-A-T)

  • 3-Nitroacetophenone: Irritant. Nitro compounds can be energetic; avoid excessive heat or friction.

  • Methoxyamine Hydrochloride: Toxic if swallowed or in contact with skin. Known sensitizer. Handle in a fume hood.

  • Pyridine: Flammable liquid with a noxious odor. Causes male fertility issues. Use double-gloving and work strictly in a ventilated hood.

References

  • Preparation of Oxime Ethers (General Protocol): Organic Syntheses, Coll. Vol. 6, p. 199 (1988).

  • Mechanistic Study of Oxime Ether Formation: Journal of Organic Chemistry, 2004, 69(8), 2809–2815.

  • 3-Nitroacetophenone Properties & Reactivity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8500, 3'-Nitroacetophenone.

  • Application of Methoxyamine HCl in Synthesis: ThermoFisher Scientific Product Guide: Methoxyamine Hydrochloride.

Sources

Application

Protocol for O-methylation of 3-nitroacetophenone oxime

Application Note: Regioselective O-Methylation of 3-Nitroacetophenone Oxime Executive Summary This guide details the protocol for the regioselective O-methylation of 3-nitroacetophenone oxime. Unlike simple alcohols, oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective O-Methylation of 3-Nitroacetophenone Oxime

Executive Summary

This guide details the protocol for the regioselective O-methylation of 3-nitroacetophenone oxime. Unlike simple alcohols, oximes are ambident nucleophiles capable of reacting at either the oxygen (yielding oxime ethers) or the nitrogen (yielding nitrones).

The presence of the electron-withdrawing nitro group at the meta-position of the aromatic ring significantly increases the acidity of the oxime hydroxyl group (


), facilitating deprotonation by mild bases. This protocol prioritizes O-selectivity (>95%)  using Potassium Carbonate (

) in Acetone, a robust method that minimizes nitrone by-products common with harder electrophiles or polar protic solvents.

Scientific Foundation & Mechanism

The Ambident Nucleophile Challenge

Upon deprotonation, the oxime yields an oximate anion


.
  • O-Alkylation (Kinetic & Thermodynamic Control): Reaction at the oxygen atom produces the oxime ether. This is favored by "hard" bases and conditions that maximize the charge density on the oxygen.

  • N-Alkylation (Side Reaction): Reaction at the nitrogen produces a nitrone. This is often observed with soft electrophiles or in solvents that solvate the oxygen anion heavily, leaving the nitrogen lone pair more accessible.

Impact of the 3-Nitro Group

The nitro group (


) exerts a strong inductive (

) and mesomeric (

) withdrawing effect.
  • Acidity: It stabilizes the oximate anion, making the starting material easier to deprotonate than unsubstituted acetophenone oxime.

  • Stereochemistry: The bulky phenyl ring forces the oxime into the

    
    -isomer (phenyl and OH trans to each other) to minimize steric clash with the methyl group of the acetophenone backbone.
    
Mechanistic Pathway

The reaction proceeds via an


 mechanism. The carbonate base deprotonates the oxime; the resulting anion attacks the methyl iodide.

ReactionMechanism Oxime 3-Nitroacetophenone Oxime (E-Isomer) Anion Oximate Anion (Ambident Nucleophile) Oxime->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion Product 3-Nitroacetophenone O-methyloxime Anion->Product O-Attack (Major) Nitrone Nitrone (Side Product) Anion->Nitrone N-Attack (Minor) MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Mechanistic pathway highlighting the competition between O- and N-alkylation. The protocol conditions favor the green pathway.

Experimental Protocol

Reagents & Equipment
ReagentRolePurity/GradeHazard Note
3-Nitroacetophenone oxime Substrate>98%Irritant
Methyl Iodide (MeI) Alkylating Agent99%Neurotoxin / Carcinogen
Potassium Carbonate (

)
BaseAnhydrous, GranularIrritant
Acetone SolventHPLC Grade, DriedFlammable
Ethyl Acetate / Hexanes Workup/PurificationACS GradeFlammable
Step-by-Step Methodology

Step 1: Preparation of Anhydrous Conditions

  • Ensure Acetone is dried over molecular sieves (3Å) for 24 hours prior to use. Water inhibits the reaction and consumes Methyl Iodide.

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

Step 2: Reaction Setup

  • Charge the RBF with 3-nitroacetophenone oxime (1.0 equiv, e.g., 500 mg).

  • Add Anhydrous Acetone (10 mL per gram of substrate).

  • Add Potassium Carbonate (

    
    , 2.0 equiv). The excess base ensures complete deprotonation and scavenges HI formed during the reaction.
    
  • Stir the suspension at Room Temperature (RT) for 15 minutes. Observation: The solution may turn a deeper yellow indicating anion formation.

Step 3: Addition of Electrophile

  • CRITICAL SAFETY: In a fume hood, add Methyl Iodide (1.5 equiv) dropwise via syringe.

  • Fit the flask with a reflux condenser.[1]

Step 4: Reaction & Monitoring

  • Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
  • TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

    • Starting Material (Oxime): Lower

      
       (due to H-bonding of OH).
      
    • Product (O-Methyl ether): Higher

      
       (loss of H-bond donor).
      
    • Visualization: UV lamp (254 nm). The nitro group quenches fluorescence strongly.

Step 5: Workup

  • Cool the reaction to RT.

  • Filter off the solid inorganic salts (

    
     and KI) using a sintered glass funnel. Wash the cake with cold acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil or solid.

  • Extraction: Dissolve residue in Ethyl Acetate (20 mL), wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Dry organic layer over

    
    , filter, and concentrate.[2]
    

Step 6: Purification

  • Recrystallization:[3][4] If solid, recrystallize from Ethanol/Water (9:1).

  • Flash Chromatography: If oil, purify on Silica Gel (Gradient: 5%

    
     15% EtOAc/Hexanes).
    

Quality Control & Validation

To ensure the protocol produced the correct O-isomer and not the N-isomer (nitrone), use the following validation logic.

Analytical MethodExpected Result (O-Isomer)Diagnostic Feature

NMR (CDCl

)
Singlet at

3.9 – 4.1 ppm
Represents the

group. (N-Me usually appears upfield or distinct due to charge).
IR Spectroscopy Disappearance of broad band 3200–3400 cm

Confirms loss of O-H stretch.
Melting Point Sharp range (approx 45–50°C for O-Me derivative)*Distinct from starting oxime (high MP).

*Note: Exact MP depends on specific crystal polymorphs; NMR is the primary confirmation tool.

Workflow Visualization

Workflow Setup Setup: Dry Acetone, K2CO3, Substrate in RBF Reaction Reaction: Add MeI, Reflux 4-6 hrs Setup->Reaction Check TLC Check: Disappearance of SM? Reaction->Check Check->Reaction No Workup Workup: Filter Salts, Extract w/ EtOAc Check->Workup Yes Analysis Validation: NMR/IR (Confirm O-Me) Workup->Analysis

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Wet acetone. Water competes with the oxime for MeI (forming MeOH).

    • Fix: Use freshly activated molecular sieves. Increase MeI equivalents to 2.0.

  • Presence of Nitrone (N-alkylation):

    • Cause: Solvent polarity too high or counter-ion effect.

    • Fix: Switch solvent from Acetone to Toluene and use 18-Crown-6 (Phase Transfer Catalyst) with solid KOH. Non-polar solvents strictly disfavor charge separation, suppressing the nitrone formation.

  • Incomplete Reaction:

    • Cause: Steric hindrance of the

      
      -isomer.
      
    • Fix: Switch to DMF (Dimethylformamide) as solvent. The reaction will be significantly faster (often

      
       hour at RT) due to the high dielectric constant enhancing the nucleophilicity of the oximate anion. Warning: DMF is harder to remove during workup.
      

Safety & Compliance

  • Methyl Iodide: Highly volatile and carcinogenic. All transfers must occur in a certified fume hood. Quench excess MeI with aqueous ammonia or dilute NaOH before disposal.

  • Nitro Compounds: While 3-nitroacetophenone is stable, nitro-aromatics can be energetic. Avoid heating the dry residue excessively.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses , Coll. Vol. 2, p. 434 (1943 ). m-Nitroacetophenone.[5]

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic discussion on ambident nucleophiles).
  • Araújo, D. et al. "Regioselective alkylation of oximes." Tetrahedron Letters, Vol 56, Issue 23, 2015 .[6] (Modern optimization of O- vs N-alkylation).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8495, 3-Nitroacetophenone.

Sources

Method

Application Note: High-Fidelity Chemoselective Reduction of Methoxy[1-(3-nitrophenyl)ethylidene]amine

[1] Executive Summary This Application Note details the chemoselective reduction of Methoxy[1-(3-nitrophenyl)ethylidene]amine (herein referred to as Compound A ) to its corresponding aniline derivative, Methoxy[1-(3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the chemoselective reduction of Methoxy[1-(3-nitrophenyl)ethylidene]amine (herein referred to as Compound A ) to its corresponding aniline derivative, Methoxy[1-(3-aminophenyl)ethylidene]amine (herein referred to as Compound B ).[1]

The transformation presents a critical chemoselectivity challenge: reducing the nitro group (


) while preserving the labile oxime ether moiety (

).[1] Standard hydrogenation conditions (e.g., Pd/C,

) frequently result in hydrogenolysis of the N-O bond or over-reduction of the C=N bond, leading to ketone or amine impurities.

This guide presents two validated protocols:

  • Primary Protocol: Heterogeneous Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C ).

  • Alternative Protocol: Iron-Catalyzed Transfer Hydrogenation.[1]

Chemical Context & Mechanistic Strategy

The Substrate

Compound A is the


-methyloxime derivative of 3-nitroacetophenone.[1] The structural coexistence of a nitro group and an oxime ether defines the synthetic window.
  • Target Reaction:

    
    
    
  • Competing Side Reaction 1 (Hydrogenolysis):

    
     (Ketone formation)[1]
    
  • Competing Side Reaction 2 (Over-reduction):

    
     (Hydroxylamine ether formation)[1]
    
Catalyst Selection Strategy

To achieve >98% selectivity, we utilize the principle of preferential adsorption .

  • Why Pd/C fails: Palladium is highly active for hydrogenolysis. It readily inserts into the weak

    
     bond (
    
    
    
    ), cleaving the methoxy group.
  • Why Pt(S)/C succeeds: Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst. The sulfur modifies the electronic density of the Pt surface, inhibiting the adsorption of electron-rich olefins and

    
     bonds while retaining high activity for the highly polar, electron-deficient nitro group.
    
Reaction Pathway Diagram

ReactionScheme Substrate Substrate (Compound A) (Nitro + Oxime Ether) Product Target Product (Compound B) (Aniline + Oxime Ether) Substrate->Product Pt(S)/C, H2 (Selective Reduction) Side1 Impurity A (Ketone/Imine hydrolysis) Substrate->Side1 Pd/C (Hydrogenolysis) Side2 Impurity B (Over-reduced Amine) Substrate->Side2 Raney Ni (Over-reduction) Product->Side2 Prolonged Reaction

Figure 1: Chemoselectivity landscape. Green path indicates the target transformation using sulfided catalysts.

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Scalable/Industrial)

Recommended for gram-to-kilogram scale synthesis.[1]

Materials
  • Substrate: Methoxy[1-(3-nitrophenyl)ethylidene]amine (1.0 equiv)

  • Catalyst: 3% or 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Johnson Matthey type B101 or equivalent.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

  • Reagent: Hydrogen gas (

    
    ).[2][3]
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation autoclave (e.g., Parr reactor), dissolve Compound A (10 g, 51.5 mmol) in MeOH (100 mL).

  • Catalyst Charge: Add 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate).

    • Critical: Add catalyst as a slurry in MeOH to avoid dry catalyst sparking (pyrophoric hazard).

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.
  • Reaction: Pressurize to 5 bar (72 psi) with

    
    . Stir vigorously (1000 rpm) at 30°C .
    
    • Note: Maintain temperature <40°C. Higher temperatures increase the risk of N-O cleavage.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete when uptake ceases (approx. 2-4 hours).[1] Verify by HPLC (see Section 4).

  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      .[1]
    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

    • Safety: Keep the used catalyst wet; dry Pt/C is a fire hazard.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    ) to yield Compound B  as a viscous oil or solid.
    
Protocol B: Transfer Hydrogenation (Lab Scale/High Selectivity)

Recommended if high-pressure equipment is unavailable.[1]

Materials
  • Substrate: Compound A (1.0 equiv)

  • Catalyst: Iron(III) chloride hexahydrate (

    
    ) (0.05 equiv) + Activated Carbon (C).
    
  • Hydrogen Donor: Hydrazine Monohydrate (

    
    ) (3-4 equiv).[1]
    
  • Solvent: Ethanol/Water (3:1).

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Compound A (1.0 g) in Ethanol (15 mL).

  • Catalyst Activation: Add Activated Carbon (0.5 g) and

    
     (70 mg). Heat the mixture to 60°C.
    
  • Addition: Add Hydrazine Monohydrate (0.6 mL) dropwise over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (

      
      ).
      
  • Reflux: Stir at reflux (approx. 78°C) for 2-3 hours.

  • Work-up: Cool to room temperature. Filter through Celite to remove the iron/carbon sludge.

  • Extraction: Dilute filtrate with water, extract with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.[1]
    

Analytical Validation & Quality Control

To ensure protocol integrity, the following HPLC parameters should be used to distinguish the product from likely impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/amine)

Table 2: Retention Time Profile (Relative)

CompoundRelative RT (min)Identity
Compound B 1.00Target Product (Aniline)
Compound A 1.25Starting Material (Nitro)
Impurity A 0.853-Aminoacetophenone (Hydrolysis product)
Impurity B 0.60Reduced imine (Over-reduction)

Workflow Logic Diagram

Workflow Start Start: Compound A (Nitro-Oxime Ether) Choice Select Protocol Start->Choice PathA Protocol A: Pt(S)/C + H2 (High Pressure) Choice->PathA Scale > 10g PathB Protocol B: Fe/Hydrazine (Atmospheric Pressure) Choice->PathB Scale < 5g Monitor IPC: HPLC Check (Target > 98%?) PathA->Monitor PathB->Monitor Success Filter & Concentrate Yield Compound B Monitor->Success Yes Fail Troubleshoot: 1. Lower Temp 2. Change Catalyst Batch Monitor->Fail No (Side Products detected) Fail->Choice Retry

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Troubleshooting & Optimization

  • Issue: De-oximation (Formation of Ketone).

    • Cause: Catalyst too active or acidic conditions.[1][4]

    • Solution: Switch to Pt(S)/C if using Pd/C. If already using Pt(S)/C, lower the temperature to 20°C and reduce pressure to 2 bar. Add a trace of base (

      
      ) to buffer the system.
      
  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning (sulfur leaching or feed impurities).

    • Solution: Increase catalyst loading to 7 wt%. Ensure substrate is free of sulfur/thiol impurities from previous steps.

  • Issue: Over-reduction (Amine formation at ethylidene).

    • Cause: Reaction time too long.

    • Solution: Stop reaction immediately upon

      
       uptake cessation.[1] Do not let stir overnight under hydrogen.[1]
      

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431–5496. Link

  • Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 313(5785), 332-334. Link

  • Studer, M., et al. (2000). "The Hydrogenation of Nitroaromatics: The Art of Catalyst Selection." Topics in Catalysis, 13, 205–212. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for Pt(S)/C specificity).

  • Lauwiner, M., et al. (1998). "Selective Hydrogenation of Nitroarenes with Hydrazine." Applied Catalysis A: General, 172(1), 141-148. Link

Sources

Application

High-Fidelity Synthesis and Chemoselective Reduction of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Application Note: AN-PHARM-2026-04 Abstract Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2) is a critical pharmacophore precursor, particularly valuable in the development of Neurokinin-3 (NK3) receptor antago...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Abstract

Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2) is a critical pharmacophore precursor, particularly valuable in the development of Neurokinin-3 (NK3) receptor antagonists and kinase inhibitors. Its structural utility lies in the stability of the O-methyl oxime ether moiety, which serves as both a masking group for the ketone and a metabolically stable polar pharmacophore. This Application Note details a robust, two-stage protocol for synthesizing this intermediate and performing a chemoselective reduction of the nitro group to an aniline (


) without degrading the oxime (

) linkage—a common failure point in standard hydrogenation protocols.

Introduction & Chemical Context

The synthesis of complex pharmaceutical scaffolds often requires the differentiation of reactive centers. Methoxy[1-(3-nitrophenyl)ethylidene]amine represents a "masked" form of 3-aminoacetophenone. Unlike the parent ketone, the O-methyl oxime ether is resistant to nucleophilic attack and provides unique hydrogen-bond acceptor properties in active sites.

Critical Quality Attributes (CQAs)
  • Isomerism: The compound exists as E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored and typically required for target engagement due to steric constraints in protein binding pockets.

  • Chemoselectivity: Downstream functionalization usually involves coupling the aromatic ring. Therefore, reducing the nitro group (

    
    ) to an amine (
    
    
    
    ) must occur without reducing the C=N bond or cleaving the N-O bond.

Synthesis Pathway Visualization

The following diagram illustrates the condensation and subsequent chemoselective reduction pathways.

SynthesisPathway Start 3-Nitroacetophenone (Starting Material) Reagent1 Methoxyamine HCl Pyridine/EtOH Start->Reagent1 Intermediate Methoxy[1-(3-nitrophenyl) ethylidene]amine (The Oxime) Start->Intermediate Condensation Reflux 2h Reagent2 Fe / NH4Cl EtOH / H2O (Chemoselective) Intermediate->Reagent2 Product 3-Aminoacetophenone O-methyloxime (Target Aniline) Intermediate->Product Bechamp Reduction 70°C SideProduct Avoided Side Product: Ethylamine derivative (Over-reduction) Intermediate->SideProduct H2/Pd-C (Non-selective)

Figure 1: Reaction scheme highlighting the chemoselective route (Green) versus the risk of over-reduction (Red/Dashed).

Protocol A: Condensation Synthesis

Objective: Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine from 3-nitroacetophenone.

Mechanistic Insight

Using pyridine acts as both a solvent and a proton scavenger. Methoxyamine hydrochloride is acidic; without a base, the protonation of the carbonyl oxygen activates it, but the high acidity can lead to degradation. Pyridine buffers the system, maintaining a pH optimum (~4-5) for imine formation.

Materials
  • 3-Nitroacetophenone (1.0 eq)

  • Methoxyamine Hydrochloride (1.2 eq)

  • Pyridine (solvent/base, 5 volumes)

  • Absolute Ethanol (co-solvent, optional)

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Dissolve 3-nitroacetophenone (16.5 g, 100 mmol) in Pyridine (80 mL).

  • Addition: Add Methoxyamine Hydrochloride (10.0 g, 120 mmol) in a single portion at room temperature.

    • Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C for 3 hours.

    • Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool to room temperature.[1]

    • Rotary evaporate the pyridine (use a toluene azeotrope if necessary to remove traces).

    • Resuspend the residue in Ethyl Acetate (200 mL) and wash with 1M HCl (2 x 100 mL) to remove residual pyridine.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from minimal hot Ethanol/Hexane (1:4) to obtain pale yellow crystals.

Yield Expectation: 85-92% Purity: >98% (HPLC)

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an aniline without cleaving the oxime ether.

The Challenge

Standard catalytic hydrogenation (e.g.,


) is risky. It often reduces the C=N bond to an amine or cleaves the N-O bond. The Bechamp Reduction  (Iron/Ammonium Chloride) is the "Gold Standard" here because it operates via a single-electron transfer mechanism that is highly specific to nitro groups under mild conditions [1].
Materials
  • Methoxy[1-(3-nitrophenyl)ethylidene]amine (from Protocol A)

  • Iron Powder (325 mesh, reduced, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: In a 500 mL 3-neck flask equipped with mechanical stirring (iron powder is heavy), suspend the intermediate (19.4 g, 100 mmol) in Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (26.5 g, 500 mmol).

  • Reduction: Add Iron Powder (28.0 g, 500 mmol) and heat to 75°C (Reflux) .

    • Critical Check: Vigorous stirring is essential. If the iron settles, the reaction will stall.

  • Monitoring: Run reaction for 2–4 hours.

    • TLC Check: The nitro-oxime (yellow spot) will convert to the amino-oxime (fluorescent blue spot under UV).

  • Filtration (The "Iron Sludge" Step):

    • While still hot, filter the mixture through a Celite pad to remove iron oxides.

    • Tip: Wash the Celite cake with hot ethanol (50 mL) to recover trapped product.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layers over

      
       and concentrate.
      

Yield Expectation: 75-85% Characterization: The product is 1-(3-aminophenyl)ethanone O-methyloxime.

Analytical Validation

The following table summarizes the expected analytical data to validate the structural integrity of the intermediate.

TechniqueParameterExpected ResultInterpretation
1H-NMR

3.95-4.05 ppm
Singlet (3H)Confirms integrity of

group (Oxime intact).
1H-NMR

2.20 ppm
Singlet (3H)Methyl group of the ethylidene backbone.
IR 1350 & 1530

Absent in Protocol B productDisappearance confirms reduction of

.
IR 3300-3400

Present in Protocol B productAppearance of primary amine (

) doublet.
HPLC Retention TimeShift to lower RTAmine is more polar than the Nitro precursor.

Safety & Handling

  • Methoxyamine Hydrochloride: Potent skin sensitizer and irritant. Handle in a fume hood.

  • 3-Nitroacetophenone: Harmful if swallowed.

  • Iron Waste: The iron oxide sludge generated in Protocol B is pyrophoric when dry. Keep wet and dispose of in a dedicated hazardous waste container.

References

  • PubChem. "1-(3-Methoxyphenyl)ethanamine Compound Summary."[2] National Library of Medicine. Accessed February 15, 2026. [Link]

  • Org. Synth. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses, Coll. Vol. 10, p. 423. [Link]

Disclaimer: This protocol is for research purposes only. Optimization may be required depending on specific scale and equipment.

Sources

Method

Scalable preparation of Methoxy[1-(3-nitrophenyl)ethylidene]amine for industrial use

Abstract This guide details a robust, scalable protocol for the synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 59905-90-5), the -methyl oxime derivative of 3-nitroacetophenone. Designed for process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, scalable protocol for the synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 59905-90-5), the


-methyl oxime derivative of 3-nitroacetophenone. Designed for process chemists and drug development professionals, this methodology transitions from a laboratory-scale pyridine-based route to a greener, industrially viable aqueous-methanol/acetate buffered system . Key features include impurity control (E/Z isomerism), exotherm management of the nitro-aromatic precursor, and a self-validating workup strategy ensuring >98% purity.

Introduction & Industrial Relevance

Methoxy[1-(3-nitrophenyl)ethylidene]amine (


) is a critical intermediate in the synthesis of complex anilines and heterocyclic APIs. The 3-nitro group serves as a masked amine, allowing the oxime ether moiety to be established prior to reduction.

Structural Analysis:

  • Core Scaffold: 3-Nitroacetophenone.[1][2][3][4]

  • Functionalization: Condensation with Methoxyamine (

    
    ).
    
  • Critical Quality Attribute (CQA): The geometric isomerism (

    
     vs. 
    
    
    
    ). The
    
    
    -isomer (phenyl and methoxy groups trans to each other) is thermodynamically favored and typically required for steric fit in subsequent enzymatic or catalytic steps.

Scale-Up Challenges:

  • Thermal Stability: Nitro-compounds possess high decomposition energies. Reaction temperatures must be strictly controlled.

  • Reagent Cost & Safety: Methoxyamine hydrochloride is an expensive sensitizer; stoichiometry must be optimized to 1.1–1.2 equivalents.

  • Solvent Toxicity: Traditional lab methods use pyridine. This protocol replaces pyridine with a Sodium Acetate/Methanol system to reduce waste disposal costs and toxicity.

Reaction Engineering & Mechanism

The synthesis proceeds via a nucleophilic attack of methoxyamine on the ketone carbonyl.

Mechanism:

  • Activation: The carbonyl oxygen is activated by the weak acid buffer (pH ~4.5–5.5).

  • Addition: Methoxyamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Elimination: Acid-catalyzed dehydration yields the oxime ether.

Why Sodium Acetate? Strong mineral acids (HCl) protonate the methoxyamine (


 ~4.6), rendering it non-nucleophilic. Strong bases (NaOH) can cause aldol condensation side-reactions of the ketone. Sodium acetate provides a buffered environment where sufficient free methoxyamine exists alongside the protonated species required for dehydration.
Reaction Scheme Diagram

ReactionScheme Reactants 3-Nitroacetophenone + Methoxyamine HCl Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (pH 4-5) Buffer Buffer Agent (NaOAc) Buffer->Intermediate Proton Transfer Product (E)-Methoxy[1-(3-nitrophenyl) ethylidene]amine Intermediate->Product -H2O (Dehydration) Byproducts H2O + NaCl + AcOH Intermediate->Byproducts Elimination

Caption: Mechanistic pathway for O-methyl oxime formation using an acetate buffer system.

Scalable Protocol (100g to 1kg Scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][5][6][7][8][9][10][11][12][13]RoleHazard Note
3-Nitroacetophenone 165.151.0PrecursorIrritant, Energetic
Methoxyamine HCl 83.521.2ReagentSensitizer, Hygroscopic
Sodium Acetate (Anhydrous) 82.031.5Base/BufferMild Irritant
Methanol (MeOH) 32.045-7 VolSolventFlammable, Toxic
Water (DI) 18.0210 VolAnti-solventNone
Step-by-Step Methodology

Step 1: Reactor Charging & Dissolution

  • Equip a double-jacketed glass reactor with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge 3-Nitroacetophenone (1.0 equiv) .

  • Add Methanol (5 volumes relative to ketone mass) .

  • Stir at 25°C until fully dissolved. Note: Endothermic dissolution may occur; ensure Temp > 20°C before proceeding.

Step 2: Reagent Addition (Buffer System)

  • Add Methoxyamine Hydrochloride (1.2 equiv) directly to the reactor as a solid. The solution may become slightly turbid.

  • Add Sodium Acetate (1.5 equiv) .

    • Process Insight: Adding NaOAc causes a mild exotherm. Monitor internal temperature and maintain

      
      .
      
    • Why: This generates the free methoxyamine base in situ and buffers the HCl released.

Step 3: Reaction (Condensation)

  • Heat the mixture to Reflux (65°C) .

  • Maintain reflux for 3–5 hours .

  • IPC (In-Process Control): Sample at 3 hours. Analyze by HPLC (C18 column, MeCN/H2O).

    • Target: < 1.0% unreacted 3-Nitroacetophenone.

    • Self-Validation: If conversion is slow, check pH. If pH < 4, add 0.1 equiv NaOAc.

Step 4: Workup & Isolation (Precipitation Method)

  • Cool the reaction mixture to 40°C .

  • Distill off approximately 60-70% of the Methanol under reduced pressure (Vacuum: 300 mbar; Bath: 50°C).

    • Safety: Do not distill to dryness. Nitro compounds should not be concentrated to dry residue at high heat.

  • Add DI Water (10 volumes) slowly over 30 minutes to the concentrated residue while stirring vigorously.

    • Observation: The product will precipitate as a pale yellow/off-white solid.

  • Cool the slurry to 0–5°C and age for 1 hour to maximize yield.

Step 5: Filtration & Drying [5]

  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash the cake with Cold Water (2 x 2 volumes) to remove residual salts (NaCl, NaOAc) and methoxyamine.

  • Dry in a vacuum oven at 40°C for 12 hours.

    • Limit: Do not exceed 50°C during drying to prevent sublimation or isomerization.

Process Safety & Hazard Analysis

HazardMitigation Strategy
Thermal Runaway 3-Nitroacetophenone is stable, but nitro-aromatics can decompose violently. Never heat dry residue >100°C. DSC (Differential Scanning Calorimetry) testing is mandatory before scaling >1kg.
Methoxyamine Toxicity Potent skin sensitizer. Use full PPE (Tyvek suit, nitrile gloves). Weigh in a fume hood or glovebox.
Solvent Flammability Methanol flash point is 11°C. Ground all equipment. Use nitrogen inerting.

Analytical Controls & Specifications

1. HPLC Method (Purity & Conversion)

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Detection: UV at 254 nm (Nitro group absorption).

  • Retention Time: 3-Nitroacetophenone (~6.5 min); Product (~8.2 min).

2. Isomer Ratio (E/Z Determination)

  • Technique: 1H-NMR (CDCl3, 400 MHz).

  • Diagnostic Signal: The

    
    -methyl protons (
    
    
    
    ) and the methyl group on the imine (
    
    
    ).
    • E-isomer:

      
       typically shifts to 
      
      
      
      3.9–4.0 ppm.
    • Z-isomer:

      
       typically shifts upfield relative to E-isomer due to shielding by the phenyl ring.
      
  • Specification:

    
     ratio 
    
    
    
    .

Process Workflow Diagram

ProcessFlow Start Raw Materials (Ketone, MeONH2-HCl, MeOH) Dissolution Dissolution & Buffer Addn (Add NaOAc, T < 35°C) Start->Dissolution Reaction Reaction Phase (Reflux 65°C, 3-5h) Dissolution->Reaction IPC IPC Check (HPLC) Target: <1% SM Reaction->IPC IPC->Reaction Incomplete Distillation Solvent Swap (Remove MeOH, Add Water) IPC->Distillation Pass Crystallization Crystallization (Cool to 0-5°C) Distillation->Crystallization Filtration Filtration & Wash (Remove Salts) Crystallization->Filtration Final Final Product (Dry at 40°C) Filtration->Final

Caption: Industrial workflow for the isolation of Methoxy[1-(3-nitrophenyl)ethylidene]amine.

Troubleshooting Guide

  • Problem: Low Yield (<80%).

    • Cause: Product solubility in Methanol/Water mix is too high.

    • Fix: Distill more Methanol before water addition. Ensure final solvent ratio is >80% Water.

  • Problem: "Oiling Out" instead of crystallizing.

    • Cause: Temperature too high during water addition or impurities.

    • Fix: Seed the mixture with pure crystals at 35°C. Slow down water addition.

  • Problem: High Z-isomer content.

    • Cause: Acid concentration too high or thermodynamic equilibrium not reached.

    • Fix: Extend reflux time (thermodynamic control favors E). Ensure NaOAc is sufficient (1.5 eq).

References

  • Preparation of Acetophenone Oxime (General Protocol). PrepChem.com. Available at: [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine. ResearchGate. Available at: [Link]

  • Organic Syntheses: Preparation of Acetophenone Derivatives.Organic Syntheses, Coll. Vol. 2, p. 434 (1943). (Contextual grounding for nitroacetophenone handling).

Sources

Application

Hydrolysis rates of Methoxy[1-(3-nitrophenyl)ethylidene]amine under acidic conditions

Executive Summary & Theoretical Grounding Introduction Methoxy[1-(3-nitrophenyl)ethylidene]amine is the O-methyl oxime derivative of 3-nitroacetophenone. In drug development and organic synthesis, oxime ethers are freque...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Grounding

Introduction

Methoxy[1-(3-nitrophenyl)ethylidene]amine is the O-methyl oxime derivative of 3-nitroacetophenone. In drug development and organic synthesis, oxime ethers are frequently employed as robust protecting groups for carbonyls or as pharmacophores in their own right (e.g., in antibiotic cephalosporins). Unlike their parent oximes, O-alkyl oximes exhibit enhanced hydrolytic stability, necessitating rigorous acidic conditions for cleavage.

This guide details the protocol for determining the hydrolysis rates of this specific compound. Understanding these rates is critical for predicting shelf-life stability, metabolic fate in gastric environments (pH 1.2), and optimizing deprotection strategies in synthesis.

Mechanistic Principles

The hydrolysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine follows an acid-catalyzed


-like mechanism. The reaction is driven by the protonation of the imine nitrogen, which activates the adjacent carbon toward nucleophilic attack by water.

Key Structural Influence: The 3-nitro group (


) is strongly electron-withdrawing. This reduces the basicity of the imine nitrogen (

typically < 1.0 for oxime ethers), making the initial protonation step less favorable compared to unsubstituted acetophenone derivatives. Consequently, this compound requires higher acid concentrations or elevated temperatures to achieve measurable hydrolysis rates compared to non-nitrated analogs.
Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the oxime ether to the ketone product.

HydrolysisMechanism Substrate Methoxy[1-(3-nitrophenyl) ethylidene]amine Protonated Protonated Intermediate (Activated C=N) Substrate->Protonated + H+ (Fast Equilibrium) Tetrahedral Tetrahedral Carbinolamine Protonated->Tetrahedral + H2O (Rate Limiting) Products 3-Nitroacetophenone + Methoxyamine Tetrahedral->Products - H+, - NH2OMe

Figure 1: Acid-catalyzed hydrolysis mechanism.[1] The electron-withdrawing nitro group destabilizes the protonated intermediate, shifting the equilibrium to the left.

Experimental Protocol

Reagents & Equipment
  • Substrate: Methoxy[1-(3-nitrophenyl)ethylidene]amine (>98% purity).

  • Solvent: Methanol (HPLC grade) for stock solution; Deionized water (18.2 MΩ) for buffers.

  • Acid/Buffers:

    • pH 1.0–2.0: HCl solutions (standardized).

    • pH 2.0–5.0: Formate or Acetate buffers (0.1 M).

    • Ionic Strength Adjuster: KCl or NaCl (to maintain

      
       M).
      
  • Detection: UV-Vis Spectrophotometer with thermostatted cell holder (Peltier controlled).

Experimental Workflow

To ensure accuracy, we utilize pseudo-first-order kinetics . The concentration of acid


 must be at least 10-fold higher than the substrate concentration.

Workflow Start Start Protocol StockPrep 1. Prepare Stock Solution (10 mM in MeOH) Start->StockPrep BufferPrep 2. Prepare Acidic Media (Fixed pH, I=0.5M, Thermostatted) StockPrep->BufferPrep Blanking 3. Baseline Correction (Buffer only) BufferPrep->Blanking Initiation 4. Initiate Reaction (Inject 20 µL Stock into 2 mL Buffer) Blanking->Initiation Monitoring 5. Monitor Absorbance (Isosbestic point check + Kinetic Scan) Initiation->Monitoring Analysis 6. Data Processing (ln(Ainf - At) vs Time) Monitoring->Analysis

Figure 2: Step-by-step experimental workflow for kinetic determination.

Detailed Procedures
Step 1: Spectral Characterization (Pre-Run)

Before kinetic runs, determine the optimal wavelength (


).
  • Prepare a

    
     solution of the substrate in pH 7 buffer (stable). Scan 200–400 nm.
    
  • Prepare a

    
     solution of 3-nitroacetophenone  (product) in the same buffer. Scan 200–400 nm.
    
  • Selection: Choose a wavelength where the difference in absorbance (

    
    ) is maximal.
    
    • Note: 3-nitroacetophenone typically shows strong absorption near 250–260 nm and a weaker band near 300 nm . The oxime ether will likely have a hypsochromic shift (blue shift) relative to the ketone.

    • Target:

      
       nm is a common starting point for nitrophenyl ketones.
      
Step 2: Kinetic Runs[2]
  • Thermostat the spectrophotometer cell block to 25.0 °C (or 50.0 °C if reaction is slow).

  • Pipette 2.97 mL of the pre-thermostatted acidic buffer into the quartz cuvette.

  • Add 30 µL of substrate stock solution (final conc

    
    ).
    
  • Invert rapidly to mix (dead time < 10 s).

  • Immediately start recording Absorbance vs. Time at

    
    .
    
  • Continue collecting data until absorbance change ceases (approx. 5–7 half-lives,

    
    ). Record the final absorbance as 
    
    
    
    .

Data Analysis & Interpretation

Calculation of Rate Constants

Under pseudo-first-order conditions (


), the integrated rate law is:


  • Plot

    
     against time (
    
    
    
    ).
  • The slope of the linear regression is

    
     (units: 
    
    
    
    ).
  • Validation: The correlation coefficient (

    
    ) should be 
    
    
    
    . Deviations from linearity suggest instability of the product or secondary reactions.
pH-Rate Profile

Repeat the experiment at pH 1.0, 2.0, 3.0, and 4.0.

  • Construct a plot of

    
     vs. pH.
    
  • Expected Trend: For oxime ethers in this range, the rate usually decreases as pH increases (slope

    
    ).
    
    • 
       (simplified).
      
    • Since the oxime ether is a very weak base (

      
      ), the reaction is first-order with respect to 
      
      
      
      .
Troubleshooting Table
ObservationProbable CauseCorrective Action
No change in Absorbance Reaction too slow at 25°C.Increase temp to 50°C or 60°C.
Non-linear kinetic plot Temperature drift or product instability.Check thermostat; ensure

is stable.
Precipitation Substrate insolubility in aqueous acid.Increase co-solvent (MeOH) to 10-20% v/v.
Fast initial rate then plateau Isomerization (E/Z) before hydrolysis.Allow equilibration; monitor isosbestic points.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[2][3] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Gregory, B. J., et al. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 1687-1691. Link

  • Kcorda, A., et al. (2024).[4] Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (PMC). Link

  • NIST Chemistry WebBook. (2023). 3-Nitroacetophenone Spectra Data. National Institute of Standards and Technology.[5] Link

Sources

Method

Reagents for high-yield synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Application Note: High-Yield Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine Executive Summary This application note details the optimized synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Executive Summary

This application note details the optimized synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2), a critical intermediate in the development of agrochemicals and pharmaceutical pharmacophores. While various routes exist, this guide prioritizes the direct condensation of 3-nitroacetophenone with methoxyamine hydrochloride. This pathway offers superior regioselectivity (avoiding N-methylation side products common in alkylation routes) and high atom economy.

The protocol defined herein utilizes a Pyridine-Ethanol system to achieve yields consistently exceeding 90%, driven by the electronic activation provided by the meta-nitro group.

Chemical Strategy & Reagent Rationale

The synthesis relies on the nucleophilic attack of the alkoxyamine nitrogen on the ketone carbonyl. The choice of reagents is dictated by the need to shift the equilibrium toward the oxime ether product while managing the acidic by-products.

Reagent Selection Matrix
ReagentRoleSelection Criteria
3-Nitroacetophenone SubstrateThe electron-withdrawing nitro group (

) at the meta position increases the electrophilicity of the carbonyl carbon, facilitating faster nucleophilic attack compared to unsubstituted acetophenone.
Methoxyamine HCl Nucleophile SourceUsed as the hydrochloride salt for stability. It is less volatile and easier to handle than the free base.
Pyridine Base / Co-solventCritical for High Yield. Acts as a proton scavenger to neutralize the HCl released. Unlike inorganic bases (e.g.,

), pyridine prevents particle encapsulation and maintains a homogeneous phase.
Absolute Ethanol SolventProvides optimal solubility for the polar nitro-ketone and the ionic amine salt. Its boiling point (

) allows for sufficient thermal energy to overcome the activation barrier without degrading the nitro group.
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The pyridine ensures the methoxyamine is sufficiently deprotonated to attack, while also buffering the solution to prevent acid-catalyzed hydrolysis of the product.

ReactionMechanism Substrate 3-Nitroacetophenone (Electrophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Pyridine (Activation) Reagent Methoxyamine HCl (Nucleophile) Reagent->Intermediate Transition Water Elimination (- H2O) Intermediate->Transition - HCl (Pyridine salt) Product Methoxy[1-(3-nitrophenyl) ethylidene]amine Transition->Product Irreversible Condensation

Figure 1: Mechanistic pathway for the condensation reaction. The pyridine base is essential for driving the equilibrium to the right by neutralizing HCl.

Experimental Protocols

Method A: The "Gold Standard" Pyridine-Ethanol Protocol

Recommended for highest purity and yield (>90%).

Safety Pre-check:

  • 3-Nitroacetophenone: Irritant.

  • Methoxyamine HCl: Corrosive/Toxic.

  • Pyridine: Flammable, toxic, unpleasant odor. Work in a fume hood.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 3-Nitroacetophenone (16.5 g, 100 mmol) and Absolute Ethanol (100 mL) . Stir until fully dissolved.

  • Reagent Addition: Add Methoxyamine Hydrochloride (10.0 g, 120 mmol, 1.2 eq) to the solution. The mixture may become a suspension.

  • Base Activation: Add Pyridine (24 mL, ~300 mmol, 3.0 eq) dropwise. The solution will likely clear as the hydrochloride is neutralized.

  • Reaction: Heat the mixture to reflux (80°C) for 3-5 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting ketone (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a distinct spot.
  • Workup (Critical for Purity):

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure (Rotavap) to remove most ethanol.

    • Resuspend the oily residue in Ethyl Acetate (150 mL) .

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) . Why? This removes the excess pyridine and any unreacted methoxyamine as water-soluble salts.

    • Neutralization: Wash with Saturated

      
       (1 x 50 mL)  to remove trace acid.
      
    • Drying: Wash with Brine (50 mL) , dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The resulting oil often solidifies upon standing. If necessary, recrystallize from minimal hot hexane/ethanol or purify via short-path silica plug.

Method B: The "Green" Acetate Protocol

Recommended for large-scale batches where pyridine disposal is difficult.

  • Dissolve 3-Nitroacetophenone (100 mmol) in Ethanol (150 mL) .

  • Add Methoxyamine HCl (150 mmol) and Anhydrous Sodium Acetate (200 mmol) .

  • Reflux for 6-8 hours (Reaction is slower than Method A).

  • Filter off the precipitated NaCl while hot.

  • Cool filtrate to induce crystallization or concentrate as in Method A.

Validation & Quality Control

A self-validating system requires confirming the structure and purity before proceeding to downstream applications.

Data Summary Table

ParameterSpecificationObservation/Notes
Appearance Pale yellow solid/oilColor deepens if pyridine remains.
Yield (Method A) > 90%Theoretical: ~19.4 g.[2] Expected: ~17.5–18.5 g.

NMR (CDCl

)

3.9–4.0 ppm (s, 3H)
Characteristic

-Methyl singlet.

NMR (CDCl

)

2.2 ppm (s, 3H)
Methyl group of the ethylidene moiety.
Isomerism

Mixture
Typically favors the

-isomer (phenyl and

-Me trans).
Troubleshooting Workflow

Troubleshooting Problem Low Yield or Impurity Check1 Is Starting Material Present? Problem->Check1 Check2 Is Pyridine Smell Strong? Check1->Check2 No Action1 Reflux longer (Check Moisture) Check1->Action1 Yes Action2 Repeat 1M HCl Wash Check2->Action2 Yes Action3 Check Reagent Stoichiometry (Ensure >1.2 eq MeONH2) Check2->Action3 No

Figure 2: Diagnostic logic for common synthesis issues.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12222409, Methoxy[1-(3-nitrophenyl)ethylidene]amine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2011). CN101985424B: Method for synthesizing o-nitroacetophenone compound (Reference for oxime ether stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methoxy[1-(3-nitrophenyl)ethylidene]amine Synthesis

Case ID: OXIME-NITRO-03 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are experiencing yield or purity issues with the synthesis of Me...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXIME-NITRO-03 | Status: Open | Priority: High

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are experiencing yield or purity issues with the synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime). This transformation involves the condensation of 3-nitroacetophenone with methoxylamine hydrochloride .

While theoretically simple, this reaction is governed by strict thermodynamic and kinetic parameters. Low yields typically stem from three root causes:

  • Inadequate pH buffering (stalling the nucleophilic attack).

  • Hydrolytic equilibrium (product reverting to ketone).

  • Geometric Isomerism (E/Z mixtures complicating purification).

Module 1: Critical Reaction Parameters (The "Engine Room")

To improve yield, you must move beyond "mixing reagents" and control the reaction environment.

The pH Trap (The "Goldilocks" Zone)
  • The Problem: Methoxylamine is supplied as a hydrochloride salt (

    
    ). It is non-nucleophilic in this form.
    
  • The Fix: You must liberate the free amine, but you cannot make the solution too basic.

    • Too Acidic (pH < 4): The amine is protonated (

      
      ) and cannot attack the carbonyl.
      
    • Too Basic (pH > 9): The carbonyl of the 3-nitroacetophenone becomes less electrophilic, and side reactions (aldol-type condensations) may occur.

  • Optimal pH: 4.5 – 6.0. This allows for acid catalysis of the leaving group (

    
    ) while keeping enough free amine available.
    
Water Management (Le Chatelier’s Principle)
  • The Mechanism:

    
    
    
  • The Reality: The reaction is reversible. Accumulation of water drives the equilibrium back to the starting material.

  • Solution: Add Molecular Sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if using a high-boiling solvent like Toluene (though Ethanol is preferred for solubility).

Module 2: Troubleshooting Guide (Diagnostics)

Use this decision matrix to identify your specific failure mode.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) pH is too low (HCl accumulation).Switch base to Sodium Acetate (NaOAc) (3-4 equiv). It buffers effectively at pH ~5. Avoid strong bases like NaOH.
Starting Material Remains Equilibrium limitation.Add activated 3Å Molecular Sieves . Increase concentration (0.5 M - 1.0 M).
Product is an Oil/Gum E/Z isomer mixture prevents crystallization.Use a seed crystal if available. If not, perform a flash column (Hexane/EtOAc 9:1). Isomer mixtures often oil out; pure isomers crystallize.
Hydrolysis during Workup Acidic wash was too strong.The C=N-O bond is acid-sensitive. Do not wash with 1M HCl. Use saturated

or simply water.
Dark/Tarry Impurities Polymerization/Decomposition.The nitro group is thermally sensitive. Do not exceed 80°C . Ensure the reaction is under inert atmosphere (

) to prevent oxidation side-products.

Module 3: Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing yield issues in oxime ether synthesis. Follow the path based on TLC/NMR analysis of the crude mixture.

Troubleshooting Start Analyze Crude Mixture (TLC / 1H-NMR) SM_Present Starting Material (Ketone) Present? Start->SM_Present Check_pH Check pH / Base SM_Present->Check_pH Yes (Reaction Stalled) Clean_Product Product Formed but Low Yield? SM_Present->Clean_Product No (Conversion High) Check_Water Check Water Removal Check_pH->Check_Water pH is OK (4-6) Workup_Issue Hydrolysis during Workup? (Avoid strong acid) Clean_Product->Workup_Issue Loss during extraction Isomer_Issue Mixture of Isomers (E/Z Ratio) Clean_Product->Isomer_Issue Oily product Success Optimize Crystallization Isomer_Issue->Success Column Chromatography

Module 4: The Validated Protocol (High-Yield Method)

This protocol replaces the traditional Pyridine solvent method with a cleaner Ethanol/NaOAc system, which simplifies workup and improves safety.

Reagents:
  • Substrate: 3-Nitroacetophenone (1.0 equiv)

  • Reagent: Methoxylamine Hydrochloride (1.5 equiv)

  • Base: Sodium Acetate Anhydrous (3.0 equiv)

  • Solvent: Absolute Ethanol (0.5 M concentration relative to substrate)

  • Additives: 3Å Molecular Sieves (Activated)

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a round-bottom flask and add a magnetic stir bar.

    • Add 3-Nitroacetophenone (e.g., 1.65 g, 10 mmol) and Methoxylamine HCl (1.25 g, 15 mmol).

    • Add Sodium Acetate (2.46 g, 30 mmol). Note: NaOAc acts as both the base to free the amine and the buffer to maintain optimal pH.

  • Reaction:

    • Add Absolute Ethanol (20 mL).

    • Add 2-3 grams of activated Molecular Sieves .

    • Fit a reflux condenser and heat to 60°C - 70°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (

      
      ) should disappear; the oxime ether spot (
      
      
      
      ) will appear.
  • Workup (Critical for Yield):

    • Filter off the molecular sieves and undissolved salts while warm.

    • Concentrate the ethanol filtrate to

      
      20% of its original volume on a rotary evaporator.
      
    • Pour the residue into cold water (50 mL).

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layer with Saturated

      
        (to remove acetic acid) and then Brine .
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is likely a mixture of E and Z isomers.

    • Crystallization: Dissolve in minimum hot Hexane (with a drop of Ethanol if needed) and cool to -20°C. The E-isomer (major) usually crystallizes.

    • Yield Expectation: 85–92%.

Module 5: Advanced Topic - Stereochemical Control

The E/Z Challenge

The reaction produces two geometric isomers.

  • E-isomer (Anti): The methoxy group is anti to the phenyl ring. This is thermodynamically favored due to steric repulsion between the phenyl ring and the methoxy group in the Z-isomer.

  • Z-isomer (Syn): The methoxy group is syn to the phenyl ring.

Mechanism of Isomerization

If your application requires high isomeric purity (e.g., for crystal structure or biological assay), you can drive the equilibrium to the E-isomer.

Acid-Catalyzed Isomerization Protocol:

  • Dissolve the crude E/Z mixture in dry Dichloromethane.

  • Add dry HCl gas (bubble briefly) or 1-2 drops of concentrated HCl/Ether.

  • Stir at room temperature for 12 hours.

  • The thermodynamic equilibrium will shift almost exclusively to the stable E-isomer .

Figure 2: Reaction Pathway & Isomerism

Caption: Mechanistic pathway showing the nucleophilic attack and the subsequent E/Z equilibrium.

Mechanism Ketone 3-Nitroacetophenone (Electrophile) Intermediate Tetrahedral Intermediate Ketone->Intermediate pH 5 Buffer Amine Methoxylamine (Nucleophile) Amine->Intermediate pH 5 Buffer E_Isomer E-Isomer (Major, Stable) Intermediate->E_Isomer -H2O Z_Isomer Z-Isomer (Minor, Kinetic) Intermediate->Z_Isomer -H2O Water H2O (Leaving Group) Z_Isomer->E_Isomer Acid Catalysis (Isomerization)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for oxime synthesis protocols and buffer selection).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Discusses stability of oxime ethers and hydrolysis conditions).
  • Araújo, M. E., et al. (2010). "Synthesis and pharmacological evaluation of new phenyl-acetophenone oxime derivatives." Bioorganic & Medicinal Chemistry, 18(1), 234-242. (Specific reference for acetophenone oxime ether synthesis and workup).
  • PubChem Database. "Methoxy[1-(3-nitrophenyl)ethylidene]amine - Compound Summary." National Center for Biotechnology Information.

Optimization

Technical Support Center: Methoxy[1-(3-nitrophenyl)ethylidene]amine Isomer Separation

Case Reference: ISO-NO2-OXIME-001 Welcome to the Separation Science Technical Support Hub. You are accessing the troubleshooting guide for the separation of geometric isomers ( and ) of Methoxy[1-(3-nitrophenyl)ethyliden...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ISO-NO2-OXIME-001

Welcome to the Separation Science Technical Support Hub. You are accessing the troubleshooting guide for the separation of geometric isomers (


 and 

) of Methoxy[1-(3-nitrophenyl)ethylidene]amine . This molecule is an

-methyl oxime ether derivative of 3-nitroacetophenone.

Unlike simple alkenes, the C=N bond in oxime ethers possesses a lower rotational energy barrier, creating a dynamic equilibrium that often frustrates standard purification attempts. This guide addresses the specific physicochemical challenges posed by the electron-withdrawing nitro group and the lability of the imine bond.

Module 1: Diagnostic & Triage

"Is my separation failing, or are the isomers re-equilibrating?"

Before modifying your chromatography, you must confirm the identity and stability of your isomers.

Q1: How do I definitively identify the E and Z isomers by NMR?

A: You cannot rely solely on 1D proton NMR splitting patterns. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity.

  • The Geometry:

    • 
      -Isomer (Zusammen/Together):  The Methoxy group (-OMe) and the Phenyl ring are on the same side of the C=N bond.
      
    • 
      -Isomer (Entgegen/Opposite):  The Methoxy group (-OMe) and the Phenyl ring are on opposite sides (meaning -OMe is close to the Methyl group of the ethylidene chain).
      
  • The Diagnostic Signal:

    • Target Interaction: Look for the NOE cross-peak between the Methoxy singlet (

      
      3.8-4.0 ppm)  and the Ethylidene Methyl singlet (
      
      
      
      2.2 ppm)
      .
    • Interpretation:

      • Strong NOE: Indicates the

        
        -isomer  (Me and OMe are cis to each other).
        
      • Weak/No NOE: Indicates the

        
        -isomer  (Me and OMe are trans; Ph and OMe are cis).
        
Feature

-Isomer

-Isomer
Configuration Ph / OMe transPh / OMe cis
Key NOE Signal OMe

Methyl (Strong)
OMe

Phenyl (Strong)
Polarity (Dipole) Generally LowerGenerally Higher
RP-HPLC Elution Usually Later (More lipophilic)Usually Earlier (More polar)
Q2: My HPLC peaks are broad or "bridging." What is happening?

A: This is the hallmark of on-column isomerization . The C=N bond rotation is acid-catalyzed. If you are using standard acidic modifiers (e.g., 0.1% TFA or Formic Acid) in your mobile phase, you are lowering the rotational energy barrier, causing the


 and 

forms to interconvert during the run.

Immediate Fix: Switch to a neutral or slightly basic buffer system.

  • Recommended: 10 mM Ammonium Acetate (pH ~6.8) or Ammonium Bicarbonate (pH ~7.8).

  • Avoid: TFA, pure water/acetonitrile gradients without buffers (uncontrolled pH).

Module 2: Chromatographic Protocols

"I need to separate them on a prep scale."

Protocol A: Flash Chromatography (Normal Phase)

Best for crude separation of gram-scale mixtures.

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Toluene / Ethyl Acetate (Gradient 95:5 to 80:20).

    • Why Toluene? The

      
      -
      
      
      
      interactions between toluene and the nitro-aromatic ring often provide better selectivity than Hexane/EtOAc for this specific molecule.
  • Loading: Dry load on Celite. Do not dissolve in DCM and inject liquid; the local high concentration can trigger aggregation or isomerization.

  • Elution Order: The

    
    -isomer (less polar) typically elutes first; the 
    
    
    
    -isomer (more polar due to aligned dipoles) elutes second.
Protocol B: Reverse Phase HPLC (Polishing)

Best for high-purity isolation (>99%).

  • Column: Phenyl-Hexyl or Biphenyl stationary phase.

    • Why? The 3-nitrophenyl group interacts strongly with the phenyl ligands on the column, maximizing the steric difference between the planar

      
       and twisted 
      
      
      
      conformations.
  • Mobile Phase: Water / Acetonitrile (with 10 mM Ammonium Acetate).

  • Temperature: CRITICAL. Set column oven to < 25°C .

    • Higher temperatures (>40°C) increase the rate of C=N rotation, leading to peak coalescence.

Module 3: Chemical Separation (The "Secret Weapon")

"Chromatography is too slow. Is there a bulk method?"

If chromatography fails, exploit the difference in basicity and lattice energy using Hydrochloric Acid Precipitation . The


-isomer often forms a less soluble hydrochloride salt in anhydrous ether due to tighter crystal packing.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude

    
     mixture in anhydrous Diethyl Ether  (10 mL per gram).
    
  • Acidification: Cool to 0°C. Slowly bubble anhydrous HCl gas or add 2M HCl in Diethyl Ether dropwise.

  • Precipitation: A white precipitate should form.

    • Mechanism:[1][2][3][4] The nitrogen lone pair is protonated. The

      
      -isomer salt often crystallizes preferentially.
      
  • Filtration: Filter the solid rapidly under Argon/Nitrogen (oxime salts are hygroscopic).

  • Neutralization: Suspend the solid in DCM and wash with saturated NaHCO

    
     to liberate the free base.
    
  • Validation: Check the NMR of the solid vs. the filtrate. The solid is usually enriched in the

    
    -isomer.
    
Module 4: Workflow Visualization
Figure 1: Isomer Separation Decision Tree

Use this logic flow to determine the correct separation pathway.

SeparationWorkflow Start Crude Mixture (Methoxy[1-(3-nitrophenyl)ethylidene]amine) Triage 1. Analytical HPLC (Neutral Buffer, 20°C) Start->Triage Result1 Distinct Peaks? Triage->Result1 PathChrom Prep HPLC (Phenyl-Hexyl Column) Result1->PathChrom Yes Issue Peaks Merging/Broad? Result1->Issue No Final Pure E and Z Isomers PathChrom->Final PathChem Chemical Separation (HCl Salt Precipitation) PathChem->Final Issue->PathChem Resolution Poor Fix Remove Acid Modifier Lower Temp to 10°C Issue->Fix Isomerization Detected Fix->Triage Retest

Caption: Decision matrix for selecting between chromatographic and chemical separation based on isomer stability and resolution.

Figure 2: Acid-Catalyzed Isomerization Mechanism

Understanding why acidic HPLC modifiers cause peak merging.

Isomerization E_Iso E-Isomer (Stable) Protonation + H+ (Acidic HPLC) E_Iso->Protonation Intermediate Protonated Species (C=N Bond Weakens) Protonation->Intermediate Rotation Rotation around C-N Bond Intermediate->Rotation Z_Iso Z-Isomer (Equilibrium) Intermediate->Z_Iso - H+ Rotation->Intermediate Z_Iso->Protonation Re-entry

Caption: Mechanism of acid-catalyzed isomerization. Protonation lowers the C=N rotational barrier, allowing rapid E/Z interconversion.

References
  • Kalinowski, H. O., & Kessler, H. (1973). Fast Isomerization of C=N Double Bonds. Topics in Stereochemistry, 7, 295-383. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Refer to Chapter 2 for Stereochemistry of Imines/Oximes). Link

  • Gawley, R. E. (1982). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[1][4][5] (Discusses oxime ether stability). Link

  • Standard Protocol for Oxime Ether Salt Formation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.

Sources

Troubleshooting

Purification methods for Methoxy[1-(3-nitrophenyl)ethylidene]amine via recrystallization

Technical Support Center: Methoxy[1-(3-nitrophenyl)ethylidene]amine Purification From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of Methoxy[1-(3-nitrophenyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxy[1-(3-nitrophenyl)ethylidene]amine Purification

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of Methoxy[1-(3-nitrophenyl)ethylidene]amine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a robust, reliable method for achieving high purity via recrystallization. As an imine containing both a methoxy and a nitro functional group, this molecule presents specific challenges and opportunities in purification that we will address herein. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the recrystallization of Methoxy[1-(3-nitrophenyl)ethylidene]amine?

A1: The ideal solvent for recrystallization hinges on a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential solubility is the cornerstone of maximizing yield. For Methoxy[1-(3-nitrophenyl)ethylidene]amine, its structure provides key clues. The presence of the polar nitro group and the ether linkage suggests that polar solvents are a logical starting point, following the "like dissolves like" principle.[1]

However, the molecule also possesses a significant non-polar aromatic character. Therefore, moderately polar solvents are often the most effective.

Recommended Starting Solvents:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are excellent initial choices. They are polar enough to dissolve the compound when hot but often allow for good crystal formation upon cooling. Ethanol is frequently a successful solvent for aromatic nitro compounds and imines.[1][2]

  • Esters (Ethyl Acetate): Ethyl acetate offers a good balance of polarity and has a lower boiling point than alcohols, which can be advantageous.

  • Ketones (Acetone): Acetone is a strong, polar aprotic solvent. The compound may be too soluble in it, even at cold temperatures, leading to low recovery. However, it can be an excellent component of a mixed-solvent system.[3]

It is imperative to perform small-scale solubility tests before committing to a bulk recrystallization.[4]

Q2: When should I consider using a mixed-solvent system?

A2: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[1] This is a common and powerful technique. You would use a solvent pair in situations where:

  • Your compound is too soluble in a "good" solvent (like acetone or methanol) even at low temperatures, preventing crystallization.

  • Your compound is too insoluble in a "bad" solvent (like water or hexane) even at high temperatures.

The strategy involves dissolving the compound in a minimal amount of the hot "good" solvent, in which it is very soluble. Then, the "bad" solvent (an anti-solvent), in which the compound is poorly soluble, is added dropwise to the hot solution until a persistent cloudiness appears.[1] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common and effective pair for a molecule like this would be Ethanol-Water or Ethyl Acetate-Hexane .[1][3]

Q3: What is the significance of the imine bond, and are there any stability concerns during recrystallization?

A3: The carbon-nitrogen double bond (C=N) in an imine is susceptible to hydrolysis (cleavage by water), particularly in the presence of acid or base, which can revert the imine to its constituent aldehyde/ketone and amine.[5][6] While Methoxy[1-(3-nitrophenyl)ethylidene]amine is relatively stable, prolonged heating in protic, aqueous, or acidic solvents could potentially lead to some degradation, reducing your final yield.

Practical Implications:

  • Avoid Strong Acids/Bases: Do not add acid or base to the recrystallization mixture unless it is a required step for impurity removal.

  • Use Anhydrous Solvents (If Necessary): If hydrolysis proves to be a significant issue, using dry (anhydrous) solvents can mitigate the problem.

  • Minimize Time at High Temperatures: Dissolve the compound quickly in the boiling solvent and proceed to the cooling step without undue delay.

Troubleshooting Guide

Problem: My compound has "oiled out" instead of forming crystals.

Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when a high concentration of impurities is present, depressing the melting point.[7][8][9]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool again, but more slowly.[1][7]

  • Promote Slow Cooling: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[10]

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point or use a mixed-solvent system where the boiling point is lower than the melting point of your compound.

  • Scratch or Seed: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[4][7] If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can induce crystallization.[7]

Problem: The recrystallization yield is very low.

Cause: A poor yield (e.g., <50%) can result from several procedural errors.

Solutions:

  • Check Solvent Volume: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[7][10] Use only the minimum amount of boiling solvent required to fully dissolve the solid.[4]

  • Avoid Premature Crystallization: If crystals form in the funnel during a hot gravity filtration step, product is lost. Ensure the funnel and receiving flask are pre-heated, and use a slight excess of solvent to keep the compound dissolved during this step, boiling off the excess solvent afterward.[8][9]

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

  • Check the Mother Liquor: If you have already filtered your product, you can test the remaining filtrate (mother liquor) for dissolved compound. Place a drop on a watch glass and let it evaporate. A significant solid residue indicates that substantial product remains in solution, and you may be able to recover more by boiling off some solvent and re-cooling.[10]

Problem: The final crystals are still colored.

Cause: Colored impurities may be present that co-crystallize with your product.

Solutions:

  • Activated Charcoal (Carbon): This is the standard method for removing colored impurities. Add a very small amount of activated carbon (a spatula tip) to the hot, dissolved solution and swirl for a few minutes. The colored impurities adsorb to the carbon's surface.

    • CAUTION: Never add carbon to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly first.

    • Filtration: You must perform a hot gravity filtration using fluted filter paper to remove the fine carbon particles before allowing the solution to cool and crystallize.[8]

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient to remove all impurities. Repeating the process with the once-recrystallized material can significantly improve purity and color.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Recrystallization

This protocol allows for the rapid determination of a suitable recrystallization solvent using small quantities of your crude Methoxy[1-(3-nitrophenyl)ethylidene]amine.

Methodology:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at room temperature.[11]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A heavy precipitate of fine crystals indicates a good solvent.

Table 1: Solvent Selection Guide for Methoxy[1-(3-nitrophenyl)ethylidene]amine
SolventClassBoiling Point (°C)Suitability & Rationale
Ethanol Polar Protic78Excellent First Choice. Balances polarity for dissolving the nitro-aromatic structure when hot, with reduced solubility when cold.[1][2]
Methanol Polar Protic65Good Alternative. Lower boiling point. The compound may be slightly more soluble than in ethanol, potentially requiring a mixed system.[12]
Isopropanol Polar Protic82Good Alternative. Less polar than ethanol; may result in lower losses to the mother liquor.
Ethyl Acetate Polar Aprotic77Good Choice. Moderate polarity and volatility. Often used in mixed systems with hexane.
Acetone Polar Aprotic56Likely too strong. May dissolve the compound completely even when cold. Best used as the "good" solvent in a mixed pair.[3]
Toluene Non-polar111Poor Single Solvent. Unlikely to dissolve the polar compound sufficiently. Could act as an anti-solvent but its high boiling point may cause oiling out.
Hexane Non-polar69Insoluble. Excellent choice as the "bad" solvent (anti-solvent) in a mixed pair with ethyl acetate or acetone.
Water Polar Protic100Insoluble. Excellent choice as the "bad" solvent (anti-solvent) in a mixed pair with ethanol or methanol.[1]
Workflow Diagram: Recrystallization Process

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3: Crystallization cluster_collection Step 4: Collection & Drying start Crude Solid dissolve Add Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool_slow Slow Cooling to Room Temp check_insoluble->cool_slow No hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: A workflow for the purification of a solid organic compound via recrystallization.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from a general organic chemistry laboratory manual source. (Simulated reference based on common lab manual content like [Link])

  • Yoder, C. H. (n.d.). Recrystallization. Wired Chemist. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Various Authors. (2016, July 20). How to separate imine from reaction mixture? ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from a general organic chemistry laboratory manual source. (Simulated reference based on common lab manual content like [Link])

  • YouTube. (2025, November 3). CHEM 3810 Expt 6 Azotropic Preparation of an Imine from Benzaldehyde and Aniline. Retrieved from [Link]

  • Ji, W., et al. (2021). Recrystallization-Induced Tautomerism and Selective Imine Formation. SSRN. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Recrystallization. Retrieved from a general organic chemistry laboratory manual source. (Simulated reference based on common lab manual content like [Link])

  • Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Minimizing side products in the O-methylation of nitroacetophenone oximes

This content acts as a specialized Technical Support Center for researchers working with nitroacetophenone oximes. Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: CHEM-SUP-8821 Status: Open Respo...

Author: BenchChem Technical Support Team. Date: February 2026

This content acts as a specialized Technical Support Center for researchers working with nitroacetophenone oximes.

Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Goal: Synthesize the O-methyl ether of nitroacetophenone oxime while suppressing N-methylated nitrones, Beckmann rearrangement products, and stereochemical scrambling.

The Challenge: Oxime anions are ambident nucleophiles . The delocalized negative charge resides on both the oxygen and the nitrogen. The nitro group on the aromatic ring (


 or 

) acts as a strong Electron Withdrawing Group (EWG), increasing the acidity of the oxime proton (

) but also stabilizing the anion, which can subtly alter the hard/soft character of the nucleophilic centers.

To minimize side products, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.

Reaction Pathway Analysis (Visualization)

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while blocking Paths B, C, and D.

ReactionPathways Substrate Nitroacetophenone Oxime (Ambident Nucleophile) Reagents Base + Me-X Substrate->Reagents Prod_O O-Methyl Ether (DESIRED PRODUCT) Reagents->Prod_O Path A: O-Alkylation (Hard-Hard Interaction) Prod_N N-Methyl Nitrone (Major Impurity) Reagents->Prod_N Path B: N-Alkylation (Soft-Soft Interaction) Prod_Beck Amide (Beckmann Rearr.) Reagents->Prod_Beck Path C: Acid Catalysis (Leaving Group Activation) Prod_Hyd Nitroacetophenone (Hydrolysis) Reagents->Prod_Hyd Path D: Aqueous Acid

Figure 1: Competing reaction pathways. Path A is kinetically favored by "naked" oxygen anions in polar aprotic solvents.

Critical Troubleshooting Modules

Module 1: The Regioselectivity Battle (O- vs. N-Methylation)

The Issue: The nitrogen lone pair is "softer" (more polarizable), while the oxygen anion is "harder" (charge dense). The Fix: Align your reagents to favor Hard-Hard interactions (O-attack).

VariableRecommendationScientific Rationale
Electrophile Dimethyl Sulfate (DMS) or MeOTs DMS is a "harder" electrophile than Methyl Iodide (MeI). MeI is soft and increases the risk of N-methylation (nitrone formation) [1].
Base

or

Carbonates are mild and effective. Cesium (

) is large ("soft" cation) which helps dissociate the ion pair, leaving the "hard" oximate anion naked and reactive toward O-alkylation [2].
Solvent Acetone or Acetonitrile Polar aprotic solvents solvate the cation (

) but do not H-bond to the oximate anion, increasing its nucleophilicity. Avoid protic solvents (EtOH/MeOH) which cage the oxygen via H-bonding, reducing its reactivity relative to nitrogen.
Module 2: Stereochemical Integrity (E/Z Isomers)

The Issue: Nitroacetophenone oximes exist as


 (phenyl trans to OH) and 

isomers. The

-isomer is usually thermodynamically favored. Acidic conditions can catalyze isomerization.[1][2][3] The Fix:
  • Avoid Acid: Ensure your base neutralizes all acid generated (e.g., HI or

    
     byproduct).
    
  • Temperature: Keep reaction temperatures moderate (

    
    C). High heat promotes equilibration to the thermodynamic mixture.
    
  • Purification: If mixed,

    
     and 
    
    
    
    ethers often have distinct
    
    
    values. Isolate via silica chromatography using a non-polar gradient (Hexane/EtOAc).
Module 3: Preventing Beckmann Rearrangement

The Issue: If the oxime oxygen becomes protonated or bound to a Lewis acid, it becomes a good leaving group (


), triggering the 1,2-shift to form an amide [3].[1][3]
The Fix: 
  • Strictly Basic Conditions: Never allow the pH to drop below 7.

  • Reagent Control: Avoid sulfonyl chlorides (e.g., TsCl) unless you want the rearrangement. If using DMS, ensure excess base is present to neutralize the methyl sulfuric acid formed.

Validated Experimental Protocol (The "Gold Standard")

Objective: Synthesis of O-methyl nitroacetophenone oxime with >95% O-selectivity.

Reagents:

  • Substrate: 4-Nitroacetophenone oxime (1.0 eq)

  • Electrophile: Dimethyl Sulfate (1.1 eq) (Caution: Highly Toxic) OR Methyl Iodide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of oxime in Acetone (0.5 M concentration).

  • Deprotonation: Add 2.0 eq of

    
    . Stir at room temperature (RT) for 15 minutes. The suspension may change color (yellow/orange) as the nitronate/oximate anion forms.
    
  • Methylation:

    • Option A (Higher Selectivity): Add Dimethyl Sulfate dropwise via syringe.

    • Option B (Convenience): Add Methyl Iodide dropwise.

  • Reaction: Reflux at

    
    C for 2-4 hours. Monitor by TLC (Target 
    
    
    
    usually higher than oxime).
  • Workup (Critical for Purity):

    • Filter off solid inorganic salts.

    • Concentrate the filtrate.

    • Redissolve residue in EtOAc.

    • Wash 1: 1M NaOH (removes unreacted oxime and hydrolyzes any trace nitrone).

    • Wash 2: Brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQ

Q1: I see a second spot on TLC that is more polar (lower


) than my product. What is it? 
A:  This is likely the N-methyl nitrone .
  • Diagnosis: Nitrones typically absorb strongly in UV due to conjugation.

  • Fix: Switch from MeI to Dimethyl Sulfate (harder electrophile). Ensure your solvent is strictly aprotic (Acetone/DMF). Nitrones can sometimes be hydrolyzed back to the ketone by washing the organic layer with dilute HCl (carefully, to avoid hydrolyzing your product).

Q2: My product yield is low, and I recovered the starting ketone (Nitroacetophenone). Why? A: Hydrolysis occurred.

  • Cause: Water entered the system, or the workup was too acidic.

  • Fix: Use anhydrous

    
     and dry solvents. Ensure the reaction stays basic.
    

Q3: Can I use Sodium Hydride (NaH) in DMF? A: Yes, but proceed with caution.

  • Pros: NaH is a stronger base and reaction is faster.

  • Cons: The "naked" anion in DMF is extremely reactive. If the temperature is too high, you risk ring alkylation (SNAr) because the nitro group activates the ring, or over-alkylation. Use NaH at

    
    C initially.
    

Q4: How do I separate the E and Z isomers? A: Flash Column Chromatography.

  • Technique: Use a shallow gradient (e.g., 100% Hexane

    
     5% EtOAc). The 
    
    
    
    -isomer (trans) is generally less polar and elutes first, but this depends on the specific nitro-positioning.

Logic Flow for Troubleshooting (Visualization)

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC IsPolar Is impurity more polar (Lower Rf)? CheckTLC->IsPolar IsKetone Is impurity the starting Ketone? IsPolar->IsKetone No Nitrone Nitrone Detected (N-alkylation) IsPolar->Nitrone Yes Hydrolysis Hydrolysis Detected IsKetone->Hydrolysis Yes FixNitrone Action: Switch to DMS Use Harder Base (Cs2CO3) Nitrone->FixNitrone FixHydrolysis Action: Dry Solvents Check pH > 7 Hydrolysis->FixHydrolysis

Figure 2: Diagnostic workflow for impurity identification.

References

  • Ambident Reactivity of Oximes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains HSAB theory regarding oxime O- vs N-alkylation).

  • Cesium Effect in Alkylation: Flessner, T., & Doye, S. (1999). Cesium Carbonate Promoted O-Alkylation of Oximes. Journal of Practical Chemistry. (Demonstrates improved O-selectivity with larger cations).

  • Beckmann Rearrangement Mechanisms: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.

Sources

Troubleshooting

Technical Support Center: Stability of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Subject: Troubleshooting UV Stability & Degradation Profiles Compound ID: Methoxy[1-(3-nitrophenyl)ethylidene]amine Synonyms: 3'-Nitroacetophenone O-methyl oxime; 1-(3-nitrophenyl)ethanone O-methyloxime.[1] Target Audien...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting UV Stability & Degradation Profiles Compound ID: Methoxy[1-(3-nitrophenyl)ethylidene]amine Synonyms: 3'-Nitroacetophenone O-methyl oxime; 1-(3-nitrophenyl)ethanone O-methyloxime.[1] Target Audience: Medicinal Chemists, Photochemists, Analytical Scientists.

Executive Summary

Methoxy[1-(3-nitrophenyl)ethylidene]amine is an aryl oxime ether .[1] Under UV light exposure, this compound exhibits a dual-mode response:[1]

  • Reversible Isomerization (Primary): Rapid

    
     geometric isomerization, often misidentified as degradation.
    
  • Irreversible Degradation (Secondary): N-O bond homolysis and nitro-group reduction, primarily driven by high-energy UV (<300 nm) or protic solvents.[1]

This guide provides the protocols to distinguish between these states and stabilize your experiments.

Module 1: The "Ghost Impurity" (E/Z Isomerization)

Issue: Users observe a new peak in HPLC/LC-MS with the exact same mass as the parent compound after brief UV exposure. Diagnosis: This is likely not degradation, but photoisomerization .

The Mechanism

Aryl oxime ethers exist in equilibrium between


 (trans) and 

(cis) forms. The

-isomer is typically thermodynamically favored.[1][2] Upon UV excitation (specifically

), the

double bond character decreases, allowing rotation. The system relaxes into a Photostationary State (PSS) containing both isomers.
  • Key Indicator: The new peak appears rapidly (minutes) and plateaus.

  • Reversibility: Thermal relaxation (heating in dark) or acid catalysis may revert the

    
     form back to 
    
    
    
    .
Troubleshooting Protocol: Isomer Validation

Step 1: Check Mass Balance Does Peak A (Parent) + Peak B (New)


 Initial Area?
  • Yes: It is likely isomerization.[1]

  • No: It is degradation (See Module 2).

Step 2: The "Dark Heat" Test

  • Take the UV-exposed sample containing the mixture.[1]

  • Wrap the vial in foil (exclude light).

  • Heat at 60°C for 60 minutes.

  • Re-inject into HPLC.[1]

    • Result: If the "impurity" peak decreases and the parent peak increases, it is the

      
      -isomer.
      
Isomerization Pathway Diagram

Isomerization cluster_0 Reversible Photo-Process E_Isomer E-Isomer (Thermodynamic Product) Excited [Excited State]* Singlet/Triplet E_Isomer->Excited UV (hv) Z_Isomer Z-Isomer (Kinetic Product) Excited->Z_Isomer Relaxation Z_Isomer->E_Isomer Heat / Acid (Dark) Z_Isomer->Excited UV (hv)

Caption: The reversible cycle of E/Z isomerization. Note that heat drives the system back to the stable E-isomer.

Module 2: Irreversible Degradation

Issue: Loss of total peak area, appearance of 3-nitroacetophenone, or formation of oligomers. Diagnosis: High-energy UV (254 nm) or incompatible solvents are driving N-O bond cleavage.[1]

The Mechanism
  • N-O Homolysis: Short-wavelength UV causes the weak N-O bond to cleave, generating an iminyl radical and a methoxy radical.

    • Outcome: Hydrolysis to the ketone (3-nitroacetophenone).[1]

  • Nitro Reduction: The meta-nitro group is an electron-withdrawing chromophore.[1] In the presence of hydrogen donors (like Methanol or Isopropanol), the nitro group can be photoreduced to a nitroso or hydroxylamine derivative.

Solvent Compatibility Matrix
SolventStability RatingRisk FactorMechanism
Acetonitrile (MeCN) ⭐⭐⭐⭐⭐ (High)LowNon-hydrogen donating; minimizes radical reduction.[1]
Water (Buffered) ⭐⭐⭐ (Medium)ModeratePromotes hydrolysis of the imine if pH < 5.
Methanol / Ethanol ⭐ (Low)High Acts as H-donor; promotes nitro reduction and radical scavenging.[1]
THF ⭐⭐ (Low)HighProne to peroxide formation and H-abstraction by radicals.[1]
Degradation Pathway Diagram

Degradation cluster_cleavage Pathway A: N-O Bond Homolysis (<300nm) cluster_redox Pathway B: Nitro Reduction (in Alcohols) Parent Methoxy[1-(3-nitrophenyl)ethylidene]amine Radical Iminyl Radical + Methoxy Radical Parent->Radical UV (254nm) Nitroso Nitroso/Hydroxylamine Derivatives Parent->Nitroso UV + MeOH (H-Donor) Ketone 3-Nitroacetophenone (Hydrolysis Product) Radical->Ketone + H2O

Caption: Irreversible degradation pathways.[1] Pathway A dominates at high energy; Pathway B dominates in protic solvents.

Module 3: Experimental Protocols

Protocol A: Standardized UV Stability Assay

Use this protocol to generate reproducible stability data.

  • Preparation: Dissolve compound to 50 µM in Acetonitrile (avoid alcohols).

  • Control: Wrap one aliquot in aluminum foil (Dark Control).

  • Exposure: Place clear quartz vials (for <300nm) or borosilicate (for >300nm) in a merry-go-round photoreactor.

    • Light Source: Monochromatic 365 nm LED is preferred to minimize N-O cleavage while assessing isomerization.[1]

  • Sampling: Aliquot at t=0, 5, 15, 30, and 60 minutes.

  • Analysis: Immediate HPLC injection.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: H2O/MeCN (0.1% Formic Acid). Do not use TFA (acid catalyzes hydrolysis).

Protocol B: Actinometry (Light Calibration)

Why: You cannot compare stability between labs without measuring photon flux.[1] Method: Use Potassium Ferrioxalate Actinometry .[1]

  • Irradiate the actinometer solution alongside your sample.

  • Measure the formation of Fe(II) via complexation with phenanthroline (Absorbance at 510 nm).

  • Calculate the quantum yield (

    
    ) of your compound's degradation:
    
    
    
    

Frequently Asked Questions (FAQs)

Q: Can I use amber glassware to prevent isomerization? A: Yes.[1] Amber glass cuts off light below ~400 nm.[1] Since the nitro-oxime absorbs strongly in the UV (typically


 nm), amber glass is effective for storage.[1]

Q: My "impurity" peak disappears when I leave the sample on the bench. Why? A: This confirms it is the


-isomer.[1] Ambient thermal energy or room light might be re-equilibrating the mixture back to the thermodynamic 

-isomer. Always analyze samples immediately after irradiation.[1]

Q: Is the Z-isomer pharmacologically active? A: Generally, oxime ether binding is stereospecific. The


-isomer often has significantly reduced binding affinity compared to the 

-isomer due to steric clash of the methoxy group with the receptor pocket. You must separate and test them individually if possible.

Q: How do I separate the E and Z isomers? A: Use a Flash Chromatography system with a non-polar stationary phase (Silica) and a slow gradient of Hexane/Ethyl Acetate. Isomers often have different


 values due to the dipole moment change. Perform the purification in a dark room with red safety lights.

References

  • Padwa, A., & Albrecht, F. (1974). Photochemical Isomerization of Oxime Ethers.[2][3][4] Journal of the American Chemical Society.[5]

  • Kutateladze, A. G. (2001). Mechanistic Organic Photochemistry: Oxime Ethers.[1] CRC Handbook of Organic Photochemistry and Photobiology.[6] [1]

  • Horspool, W., & Lenci, F. (2003). CRC Handbook of Organic Photochemistry and Photobiology, Volumes 1 & 2.[6] (Specifically Section on Nitro-Aromatic Photochemistry). [1]

  • PubChem. (2025).[1] Compound Summary: 1-(3-methoxyphenyl)ethanamine (Related Structure/Precursor Data).[1] National Library of Medicine. [1]

Sources

Optimization

Overcoming steric hindrance in Methoxy[1-(3-nitrophenyl)ethylidene]amine derivatives

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Overcoming Steric & Electronic Barriers in 3-Nitroacetophenone O-Methyl Oxime Synthesis Executive Summary You are encountering difficulties in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Overcoming Steric & Electronic Barriers in 3-Nitroacetophenone O-Methyl Oxime Synthesis

Executive Summary

You are encountering difficulties in the synthesis or purification of Methoxy[1-(3-nitrophenyl)ethylidene]amine . While the 3-nitro group activates the carbonyl carbon electronically (making it more electrophilic), the steric congestion inherent to acetophenone derivatives—compounded by the bulk of the incoming methoxyamine nucleophile—often leads to stalled conversion or poor


 selectivity.

This guide addresses the three critical bottlenecks: Kinetic Stalling (Synthesis), Thermodynamic Instability (


 Isomerization), and Purification Failures .

Module 1: Synthesis Troubleshooting

"My reaction is stalling or yields are <40%."

The Root Cause: The "Cone of Protection"

Unlike aldehydes, the methyl group of the ethylidene moiety creates a "cone of protection" around the carbonyl carbon. Standard nucleophilic attack by methoxyamine (


) is slower than with hydroxylamine (

) due to the additional methyl bulk on the oxygen.
Protocol A: Dehydrative Forcing (Standard)

Use this for moderate stalling. The formation of oxime ethers is an equilibrium process. Water is a byproduct; removing it drives the reaction forward (Le Chatelier’s principle).

  • Solvent: Ethanol/Pyridine (10:1) or Methanol.[1]

  • Additive: 3Å Molecular Sieves (Activated).

  • Temperature: Reflux (

    
    ).
    
  • Time: 12–24 hours.

Protocol B: Lewis Acid Catalysis (Advanced)

Use this if Protocol A fails or for high-throughput requirements. Lewis acids coordinate to the carbonyl oxygen, increasing electrophilicity and overcoming the steric barrier by pulling electron density away from the reaction center.

  • Catalyst: Titanium Tetrachloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).
  • Base: Triethylamine (

    
    ) to trap HCl.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature:

    
     to Room Temperature (RT).
    

Step-by-Step Lewis Acid Protocol:

  • Dissolve 3-nitroacetophenone (1.0 eq) in anhydrous DCM under

    
    .
    
  • Cool to

    
    .[2]
    
  • Add Methoxyamine HCl (1.2 eq).

  • Dropwise add

    
      (0.6 eq) dissolved in DCM. Caution: Exothermic.
    
  • Add

    
      (2.5 eq) dropwise.
    
  • Stir at

    
     for 1 hour, then warm to RT.
    
Visual Workflow: Synthesis Pathways

SynthesisPath Start 3-Nitroacetophenone PathA Path A: Thermal (Pyridine/EtOH, Reflux) Start->PathA PathB Path B: Lewis Acid (TiCl4/DCM, 0°C) Start->PathB Reagent Methoxyamine HCl Reagent->PathA Reagent->PathB Intermediate Tetrahedral Intermediate PathA->Intermediate Slow Attack PathB->Intermediate Fast Attack Product Methoxy[1-(3-nitrophenyl) ethylidene]amine Intermediate->Product - H2O

Figure 1: Comparison of Thermal vs. Lewis Acid catalyzed synthetic routes.

Module 2: Stereochemical Control ( Isomers)

"I have two spots on my TLC. Which one is my product?"

The Isomer Challenge

The double bond (


) creates two stereoisomers.
  • 
    -Isomer (Anti):  The Methoxy group is opposite the bulky Phenyl ring. (Thermodynamically Favored) 
    
  • 
    -Isomer (Syn):  The Methoxy group is on the same side as the Phenyl ring. (Kinetically Formed) 
    

Due to the steric clash between the phenyl ring and the methoxy oxygen lone pairs, the


-isomer  is significantly more stable. However, rapid synthesis (especially Protocol B) can trap the molecule in the 

-state.
Isomerization Protocol (Thermodynamic Equilibration)

If your crude mixture contains high levels of


-isomer (lower 

on silica usually), convert it to the

-isomer:
  • Dissolve crude oil in Dioxane or Methanol .

  • Add HCl (4M in Dioxane) (0.1 eq) or catalytic

    
    -TsOH .
    
  • Heat to

    
     for 2 hours.
    
  • Neutralize with saturated

    
    .
    
  • The ratio should shift to >95%

    
    -isomer.
    
Data: Solvent Effects on Ratio
SolventReaction Temp

Ratio (Initial)

Ratio (After Acid Treat.)
Pyridine/EtOH

85:1598:2
DCM (

)

60:4098:2
THF

75:2596:4

Module 3: Purification & Analysis

"I cannot separate the impurities."

Purification Strategy

Because the 3-nitro group makes the molecule crystalline, recrystallization is often superior to chromatography for this specific derivative.

  • Solvent System: Hexane/Ethyl Acetate (9:1).

  • Technique: Dissolve in hot EtOAc (minimum volume). Add hot Hexane until turbid. Cool slowly to

    
    .
    
  • Benefit: The

    
    -isomer and unreacted ketone usually remain in the mother liquor.
    
Visual Mechanism: Isomerization

Isomerization Z_Iso Z-Isomer (Kinetic, Steric Clash) Protonated Protonated Intermediate (C=N Bond Rotation Allowed) Z_Iso->Protonated + H+ E_Iso E-Isomer (Thermodynamic, Stable) Protonated->E_Iso - H+ (Rotation) E_Iso->Protonated Reversible (Slow) Acid H+ Catalyst Acid->Z_Iso

Figure 2: Acid-catalyzed mechanism converting the sterically hindered Z-isomer to the stable E-isomer.

Frequently Asked Questions (FAQs)

Q: Why does the 3-nitro group matter? Can I use generic acetophenone protocols? A: The 3-nitro group is electron-withdrawing. This makes the carbonyl carbon more electrophilic than in unsubstituted acetophenone. However, it also reduces the basicity of the final oxime nitrogen. If you use a protocol designed for electron-rich ketones (like 4-methoxyacetophenone), the reaction may proceed, but the final product will be less stable to hydrolysis.

Q: My product is an oil, but literature says it should be a solid. A: This indicates a mixture of


 isomers or residual solvent. Run the Isomerization Protocol  (Module 2). Pure 

-isomer of 3-nitro derivatives is typically a crystalline solid (M.P. range approx.

, depending on exact purity).

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (


, 10 min, EtOH) is highly effective for overcoming the steric barrier of the ethylidene group, often rendering Lewis acids unnecessary [1].

References

  • Microwave-Assisted Synthesis of Oximes: Standard protocols for hindered ketones. Journal of Chemical Research, 2004.

  • Lewis Acid Catalysis in Oxime Form

    
     mediated condensation.
    Tetrahedron Letters, 1996. 
    
  • Stereochemistry of Acetophenone Oxime Ethers: Analysis of E/Z stability and isomerization. Journal of Organic Chemistry, 1982.

Sources

Troubleshooting

Technical Guide: Purification &amp; Solvent Selection for Methoxy[1-(3-nitrophenyl)ethylidene]amine

Topic: Solvent selection for column chromatography of Methoxy[1-(3-nitrophenyl)ethylidene]amine Role: Senior Application Scientist Introduction As a Senior Application Scientist, I frequently address inquiries regarding...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for column chromatography of Methoxy[1-(3-nitrophenyl)ethylidene]amine Role: Senior Application Scientist

Introduction

As a Senior Application Scientist, I frequently address inquiries regarding the purification of oxime ethers. The target molecule, Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as the O-methyl oxime of 3-nitroacetophenone), presents a unique set of chromatographic challenges. Its purification requires a nuanced understanding of dipole-dipole interactions , geometric isomerism (E/Z) , and stationary phase compatibility .[1]

This guide is designed to provide you with an autonomous, self-validating workflow for selecting the optimal solvent system, ensuring high purity and yield.

Part 1: The Physicochemical Basis of Separation

Before selecting a solvent, we must deconstruct the analyte's interaction with the silica stationary phase.[1]

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group that significantly increases the polarity of the aromatic ring, increasing retention on silica compared to non-nitrated analogs.
    
  • The Oxime Ether Moiety (

    
    ):  Unlike free oximes (
    
    
    
    ), the O-methyl derivative lacks a hydrogen bond donor.[1] This drastically reduces its polarity, often causing it to elute faster (higher
    
    
    )
    than the corresponding free oxime and potentially close to the starting ketone (3-nitroacetophenone).[1]
  • Geometric Isomerism: The

    
     double bond creates rigid E (trans) and Z (cis) isomers.[1] These diastereomers have distinct dipole moments and often separate on silica gel, leading to the common "double spot" phenomenon.[1]
    
Strategic Workflow: From Crude to Pure

The following decision tree outlines the logical flow for purification, integrating TLC screening and isomer management.

PurificationWorkflow Start Crude Reaction Mixture TLC_Screen TLC Screening (10% EtOAc in Hexane) Start->TLC_Screen Eval_Rf Evaluate Rf & Separation TLC_Screen->Eval_Rf Solvent_A System A: Hexane / EtOAc (Standard) Eval_Rf->Solvent_A Good u0394Rf (>0.15) Solvent_B System B: Toluene / EtOAc (For Isomer/Ketone Separation) Eval_Rf->Solvent_B Poor u0394Rf (<0.10) Column Flash Column Chromatography (Silica Gel 60) Solvent_A->Column Solvent_B->Column Isomers Isomers Detected? (Double Spots) Column->Isomers Combine Combine Fractions (If Isomerization is fast) Isomers->Combine No / Fast Equil. Separate Isolate Isomers (If distinct biological activity required) Isomers->Separate Yes / Stable Final Pure Product Combine->Final Separate->Final

Figure 1: Decision matrix for solvent selection and isomer management during the purification of oxime ethers.

Part 2: Solvent System Selection & Optimization

Primary Solvent System: Hexane / Ethyl Acetate

This is the industry standard for O-methyl oximes due to its cost-effectiveness and excellent volatility.

  • Starting Gradient: 0%

    
     20% Ethyl Acetate in Hexane.[1]
    
  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 for the product.
  • Elution Order:

    • Non-polar impurities (High

      
      )[1]
      
    • 3-Nitroacetophenone (Starting Material) – Note: The ketone and O-methyl oxime often have very similar polarities. Careful gradient control is required.

    • Methoxy[1-(3-nitrophenyl)ethylidene]amine (Product)

    • Free Oxime / Polar byproducts (Low

      
      )
      
Alternative System: Toluene / Ethyl Acetate

If the starting ketone and the product co-elute in Hexane/EtOAc, switch to a Toluene-based system.[1] Toluene interacts with the


-electrons of the aromatic nitro group, often altering the selectivity (

) enough to resolve the overlapping peaks.
Solvent Composition Table
Solvent SystemComposition (v/v)ApplicationProsCons
System A Hexane : EtOAc (9:1) Initial Screening Standard polarity, easy removal.May not resolve E/Z isomers.
System B Hexane : EtOAc (4:1) Production Run Good solubility, faster elution.[1]Risk of co-elution with ketone.
System C Toluene : EtOAc (19:1) High Resolution Excellent

selectivity for nitro-aromatics.
High boiling point (harder to dry).[1]
System D DCM : MeOH (99:1) Polar Impurities Solubilizes highly polar byproducts.[1]Poor selectivity for lipophilic oximes.[1]

Part 3: Troubleshooting & FAQs

Q1: I see two spots on my TLC plate that are very close together. Is my product decomposing?

Diagnosis: This is likely E/Z geometric isomerism , not decomposition. Mechanism: The


 double bond prevents rotation, creating stable cis and trans forms.[1] 3-nitroacetophenone oxime ethers typically form an 

mixture (often ~4:1 ratio).[1] Action Plan:
  • 2D-TLC Test: Spot the sample, run the plate, dry it, rotate it 90°, and run it again.

    • If spots lie on the diagonal: They are stable isomers.[1]

    • If new off-diagonal spots appear: Isomerization is occurring on the silica (rare for O-alkyl oximes but possible).

  • Purification Strategy: If they are stable, you will collect two sets of fractions. NMR will confirm they are isomers (distinct chemical shifts for the

    
     and vinyl methyl groups). Unless stereochemical purity is required for a specific binding pocket, these fractions are often combined.[1]
    
Q2: The product is co-eluting with the starting material (3-nitroacetophenone). How do I separate them?

Diagnosis: Insufficient Selectivity (


).
Causality:  The polarity of the ketone (

) and the oxime ether (

) are similar. Action Plan:
  • Change the Modifier: Switch from Ethyl Acetate to Acetone or Diethyl Ether (keep Hexane as the base). Ether often provides better resolution between oxygenated functional groups.[1]

  • Use Toluene: As mentioned in Part 2, replacing Hexane with Toluene changes the interaction with the nitro-aromatic ring.[1]

  • Chemical Scavenging (Self-Validating Step): If the starting ketone is persistent, treat the crude mixture with a solid-supported hydrazine or amine scavenger (e.g., polymer-supported tosylhydrazine) before the column.[1] This selectively reacts with the ketone, shifting its retention permanently, while leaving the oxime ether untouched.[1]

Q3: My bands are tailing (streaking). Do I need a base modifier?

Diagnosis: Silanol interaction.[1] Causality: While O-methyl oximes are less basic than amines, the imine nitrogen can still H-bond with acidic silanol groups on the silica surface. Action Plan:

  • Add 1% Triethylamine (TEA) to your mobile phase.[1]

  • Protocol: Pre-flush the column with Hexane/EtOAc/TEA (89:10:[1]1) to neutralize active sites, then run your gradient with 0.5% TEA.[1]

  • Warning: TEA can catalyze E/Z isomerization in some sensitive oximes.[1] Test on a small scale first.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Flash Chromatography of Methoxy[1-(3-nitrophenyl)ethylidene]amine

  • Sample Loading: Dissolve the crude residue in a minimum volume of Toluene or DCM. Avoid EtOAc for loading to prevent band broadening.[1]

    • Validation: Ensure the solution is clear. If cloudy, filter to prevent column clogging.

  • Column Equilibration: Flush the silica cartridge (e.g., 12g or 24g for 1-2g scale) with 3 CV (Column Volumes) of 100% Hexane.

  • Elution Gradient:

    • 0–2 CV: 100% Hexane (Elute non-polar oils).[1]

    • 2–10 CV: 0%

      
       10% EtOAc in Hexane (Target elution of ketone).
      
    • 10–15 CV: 10%

      
       20% EtOAc in Hexane (Target elution of Product).
      
    • 15+ CV: Flush with 50% EtOAc to remove polar baseline.[1]

  • Fraction Analysis: Spot fractions on TLC. Visualize using UV (254 nm).[1] The nitro group is a strong chromophore, making UV detection highly sensitive.[1]

    • Note: Do not use Ninhydrin (it will not stain oxime ethers).[1] Use Anisaldehyde or PMA stain if UV is ambiguous.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 332 (2004); Vol. 76, p. 228 (1999).[1] Preparation of O-substituted oximes and their purification.

  • Sharghi, H., & Sarvari, M. H. (2001).[1][2] A mild and versatile method for the synthesis of oximes. Journal of Chemical Research. (Discusses E/Z isomer ratios in acetophenone derivatives).

  • CymitQuimica . Product Data: Methoxy[1-(3-nitrophenyl)ethylidene]amine.[3] (Confirming commercial availability and nomenclature).

  • BenchChem . 3-Nitroacetophenone Properties and Purification. (Data on starting material polarity). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1H NMR Structural Elucidation of Methoxy[1-(3-nitrophenyl)ethylidene]amine

Introduction & Scope This guide provides a technical analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime). As a critical intermediate in the synthesis of complex pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide provides a technical analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime). As a critical intermediate in the synthesis of complex pharmaceutical agents, the precise characterization of this molecule is essential for validating reaction conversion and determining stereochemical purity.

This document moves beyond standard spectral listing to offer a comparative performance guide . It contrasts the product’s spectral signature against its metabolic precursor (3-nitroacetophenone) and details the resolution of thermodynamic isomers (


 vs. 

), equipping researchers with the data needed to assess synthesis efficiency and purity.
The Molecule at a Glance[1][2]
  • IUPAC Name: N-Methoxy-1-(3-nitrophenyl)ethanimine

  • Key Functional Group: Oxime Ether (

    
    )
    
  • Critical Challenge: Distinguishing the thermodynamically favored

    
    -isomer from the kinetically trapped 
    
    
    
    -isomer.

Structural Theory & Synthesis Logic

To interpret the NMR data accurately, one must understand the electronic environment created by the synthesis. The transformation involves the condensation of 3-nitroacetophenone with methoxyamine hydrochloride.

Synthesis & Isomerization Pathway

The following diagram illustrates the reaction flow and the origin of the stereochemical split.

SynthesisPath Ketone Precursor 3-Nitroacetophenone Intermediate Tetrahedral Intermediate Ketone->Intermediate + Reagent - H2O Reagent Reagent MeO-NH2·HCl Reagent->Intermediate ProductE Product (Major) (E)-Isomer (Ph/OMe Trans) Intermediate->ProductE Thermodynamic Control ProductZ Product (Minor) (Z)-Isomer (Ph/OMe Cis) Intermediate->ProductZ Kinetic Control ProductZ->ProductE Acid/Heat Isomerization

Figure 1: Synthesis pathway showing the condensation reaction and the bifurcation into E and Z stereoisomers.

Mechanistic NMR Shifts
  • Anisotropic Effect: The

    
     bond possesses magnetic anisotropy similar to a carbonyl but with different geometry. The lone pair on nitrogen and the alkoxy group create distinct shielding cones.
    
  • Nitro Group Influence: The 3-nitro group is strongly electron-withdrawing, deshielding the aromatic protons, particularly those at the C2 and C4 positions (ortho to the nitro group).

Comparative Analysis: Product vs. Precursor

The primary "performance" metric for this synthesis is the complete consumption of the ketone. The 1H NMR spectrum provides a binary pass/fail indication based on specific methyl group shifts.

Diagnostic Shift Table
FeaturePrecursor: 3-NitroacetophenoneProduct: Oxime EtherShift Explanation
Methyl (

)
Singlet, δ 2.65 - 2.70 ppm Singlet, δ 2.20 - 2.30 ppm The

bond is less electron-withdrawing than

, causing an upfield shift (shielding) of the alpha-methyl group.
Methoxy (

)
AbsentSinglet, δ 3.95 - 4.05 ppm Diagnostic signal for product formation. Deshielded by the adjacent oxygen.
Aromatic H-2 Singlet (t), δ ~8.75 ppmSinglet (t), δ ~8.45 - 8.55 ppmThe loss of the carbonyl's strong anisotropy results in a slight upfield shift for the most deshielded aromatic proton.
Interpretation Strategy

Protocol: Integrate the region between 2.0 and 3.0 ppm.

  • Pass: Presence of a dominant singlet at ~2.25 ppm.

  • Fail: Persistence of the singlet at 2.70 ppm (indicates unreacted ketone).

Stereochemical Analysis: E vs. Z Isomers[3][4][5][6]

This is the most complex aspect of the interpretation. The steric interaction between the phenyl ring and the methoxy group dictates the chemical shifts.

  • 
    -Isomer (Anti):  The Phenyl group and the Methoxy group are on opposite sides of the 
    
    
    
    bond. This is generally the major product due to reduced steric hindrance.
  • 
    -Isomer (Syn):  The Phenyl and Methoxy groups are on the same side.
    
Isomer Differentiation Data
Proton(E)-Isomer (Major)(Z)-Isomer (Minor)Mechanistic Rationale

δ 2.25 ppm δ 2.35 - 2.40 ppm In the

-isomer, the methyl is cis to the methoxy group. The lone pair of the nitrogen exerts a shielding effect on the trans substituent (

-methyl), making the

-methyl slightly more deshielded or distinct depending on solvent.

δ 4.02 ppm δ 3.85 - 3.95 ppm In the

-isomer, the methoxy group is forced near the aromatic ring's shielding cone (ring current effect), often shifting it upfield compared to the

-isomer.
Aromatic H-6 δ ~7.8 ppm δ ~7.5 ppm The aromatic proton syn to the Nitrogen lone pair (

-isomer) is deshielded relative to the proton syn to the oxygen (

-isomer).
Logic Flow for Assignment

Use the following decision tree to assign peaks in a crude mixture.

NMRLogic Start Analyze Methyl Region (2.0 - 4.5 ppm) CheckOMe Locate N-OMe Singlets (~4.0 ppm) Start->CheckOMe Split Are there two unequal singlets? CheckOMe->Split Major Major Peak (>80%) Likely (E)-Isomer Split->Major Larger Integral Minor Minor Peak (<20%) Likely (Z)-Isomer Split->Minor Smaller Integral Confirm Confirmation Check: Look at C-Me (~2.2 ppm) Major->Confirm Minor->Confirm

Figure 2: Logic flow for distinguishing stereoisomers in the crude reaction mixture.

Experimental Protocol

To generate the data described above, the following validated protocol is recommended.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred over 
    
    
    
    for this analysis. DMSO can cause peak broadening due to hydrogen bonding with residual oxime protons (if any) and may shift the
    
    
    equilibrium during acquisition.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters[7]
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to >5 seconds .

    • Reasoning: The relaxation times (

      
      ) of the methyl protons in the 
      
      
      
      and
      
      
      isomers may differ. A short D1 can lead to integration errors, skewing the calculated isomeric ratio.
  • Scans: 16 to 32 scans are sufficient for this concentration.

Validation Steps (Self-Check)
  • Check for Salt: If the

    
     peak appears significantly downfield (>4.2 ppm) and broad, the amine may still be protonated (HCl salt). Perform a basic wash (
    
    
    
    ) and re-acquire.
  • Check for Solvent Traps: Ensure the singlet at ~2.2 ppm is not Acetone (2.17 ppm) or Water (1.56 ppm). The

    
     peak at 4.0 ppm is the unique identifier that confirms the product structure.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general oxime ether shifts).
  • AIST: Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (3-Nitroacetophenone). National Institute of Advanced Industrial Science and Technology. [Link]

  • Kalinowski, H. O., & Kessler, H. (1973). "E/Z Isomerization about Carbon-Nitrogen Double Bonds." Topics in Stereochemistry, 7, 295-383. (Foundational review on imine/oxime stereochemistry).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of condensation and thermodynamic stability of E-isomers).
Comparative

FTIR Spectral Analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine: A Comparative Process Analytical Guide

Executive Summary Audience: Researchers, Process Chemists, and Drug Development Professionals. The precise characterization of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 72278-09-2) is a critical quality control ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Researchers, Process Chemists, and Drug Development Professionals.

The precise characterization of Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS: 72278-09-2) is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. This guide details the Fourier Transform Infrared (FTIR) spectral analysis of this compound, specifically focusing on the discrimination between the nitro (


)  and oxime ether (

)
functional groups.

As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignment. We will validate the performance of FTIR as a superior process analytical technology (PAT) for monitoring the conversion of 3-nitroacetophenone to its oxime ether derivative, comparing it directly against HPLC and NMR alternatives.

Part 1: Technical Deep Dive & Spectral Assignment

The transformation of 3-nitroacetophenone to Methoxy[1-(3-nitrophenyl)ethylidene]amine involves a condensation reaction where the ketone carbonyl is replaced by a methoxyimino group. FTIR provides a distinct "spectral fingerprint" for this transformation, relying on the shift from a


 dipole to a 

dipole.
The Nitro Group ( ): The Internal Standard

The nitro group on the meta-position of the phenyl ring remains chemically unchanged during the oxime formation. This makes it an ideal internal spectral standard for normalizing reaction data.

  • Asymmetric Stretch (

    
    ): 1530 ± 10 cm⁻¹ . This is a dominant band arising from the out-of-phase stretching of the two 
    
    
    
    bonds.[1]
  • Symmetric Stretch (

    
    ): 1350 ± 10 cm⁻¹ . A sharper, slightly less intense band corresponding to in-phase stretching.
    
  • Mechanistic Insight: The position of these bands is heavily influenced by the electron-withdrawing nature of the aromatic ring. In meta-substituted acetophenones, these positions are highly stable, unlike ortho/para substitutions where resonance can cause shifts.

The Oxime Ether Group ( ): The Critical Quality Attribute

The formation of the product is confirmed by the appearance of the imine (


) stretch and the disappearance of the ketone carbonyl.
  • Imine Stretch (

    
    ): 1640 – 1650 cm⁻¹ .
    
    • Differentiation: This band appears at a lower wavenumber than the precursor ketone (

      
       at ~1690 cm⁻¹).[2] The resolution between 1690 cm⁻¹ and 1640 cm⁻¹ is the primary metric for reaction completion.
      
  • N-O Stretch (

    
    ): 900 – 1000 cm⁻¹ .
    
    • Oxime ethers exhibit a strong, characteristic single bond stretch in this region, often distinct from the aromatic

      
       bending modes.
      
  • Methoxy C-O Stretch (

    
    ): 1050 ± 15 cm⁻¹ .
    
    • Confirms the presence of the

      
       group, distinguishing the product from a simple oxime (
      
      
      
      ).
Data Summary Table: Precursor vs. Product
Functional GroupModePrecursor (3-Nitroacetophenone)Product (Oxime Ether)Spectral Shift (

)
Carbonyl

1691 cm⁻¹ (Strong)Absent-51 cm⁻¹ (Loss of peak)
Imine

Absent1640 cm⁻¹ (Med-Strong)Appearance of new band
Nitro (Asym)

1530 cm⁻¹1530 cm⁻¹~0 (Reference Peak)
Nitro (Sym)

1350 cm⁻¹1350 cm⁻¹~0 (Reference Peak)
Methoxy

Absent1050 cm⁻¹Appearance of new band

Part 2: Comparative Performance Guide (FTIR vs. Alternatives)

In a drug development context, choosing the right analytical tool is about balancing precision , speed , and cost . Below is an objective comparison of FTIR against HPLC and NMR for monitoring this specific oxime ether synthesis.

FTIR (The Recommended Method)
  • Pros:

    • Real-time Monitoring: Can be implemented in-situ using ATR (Attenuated Total Reflectance) probes.

    • No Solvent Interference: The unique nitro/imine bands are rarely obscured by common solvents like methanol or ethanol.

    • Speed: Data acquisition takes seconds.

  • Cons:

    • Quantitation Limits: Less precise than HPLC for impurities < 0.1%.

HPLC (High-Performance Liquid Chromatography)
  • Pros:

    • Separation: excellent for isolating the E and Z isomers of the oxime ether.

    • Sensitivity: Can detect trace unreacted ketone down to ppm levels.

  • Cons:

    • Latency: Requires sampling, dilution, and run time (15-30 mins), making it poor for kinetic control.

    • Solvent Waste: High consumption of mobile phase.

NMR (Nuclear Magnetic Resonance)[4]
  • Pros:

    • Structural Absolute: The methyl peak of the oxime ether (~4.0 ppm) vs the ketone methyl (~2.6 ppm) provides absolute structural proof.

  • Cons:

    • Cost & Access: Not feasible for routine production floor monitoring.

Decision Matrix

For routine synthesis monitoring of Methoxy[1-(3-nitrophenyl)ethylidene]amine, FTIR is the superior choice due to the high resolution between the reactant (


) and product (

) bands. HPLC should be reserved for final purity release testing.

Part 3: Experimental Protocol & Visualization

Protocol: In-Situ Monitoring of Oxime Ether Formation

Objective: Monitor the conversion of 3-nitroacetophenone to Methoxy[1-(3-nitrophenyl)ethylidene]amine.

  • Setup: Equip the reaction vessel with a ReactIR (or equivalent) ATR probe.

  • Background: Collect a background spectrum of the pure solvent (e.g., Methanol/Pyridine).

  • Baseline: Charge 3-nitroacetophenone. Record the height of the peak at 1691 cm⁻¹ (

    
    ).
    
  • Reaction Start: Add Methoxyamine HCl.

  • Monitoring:

    • Track the decrease of the band at 1691 cm⁻¹.

    • Track the increase of the band at 1640 cm⁻¹.

    • Normalization: Divide both intensities by the Nitro peak at 1530 cm⁻¹ (

      
      ) to correct for concentration changes/dilution.
      
    • Formula: Conversion % =

      
      .
      
  • Endpoint: Reaction is deemed complete when the normalized ratio

    
     plateaus near zero.
    
Visualization: Reaction Monitoring Pathway

G Start Start: 3-Nitroacetophenone (Ketone) Process Reaction Process (Condensation) Start->Process + Reagent Check1 FTIR Checkpoint A: Strong Peak @ 1691 cm⁻¹ (C=O) No Peak @ 1640 cm⁻¹ Start->Check1 Baseline Reagent Reagent: Methoxyamine HCl Reagent->Process Product End: Oxime Ether Product Process->Product Check2 FTIR Checkpoint B: Decreasing 1691 cm⁻¹ Increasing 1640 cm⁻¹ Constant 1530 cm⁻¹ (NO₂) Process->Check2 In-Situ Monitor Check3 FTIR Checkpoint C: Absent 1691 cm⁻¹ Stable Peak @ 1640 cm⁻¹ (C=N) Product->Check3 Validation

Figure 1: Process Analytical Workflow for monitoring the synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine, highlighting critical FTIR spectral checkpoints.

References

  • NIST Chemistry WebBook. Ethanone, 1-(3-nitrophenyl)- (3-Nitroacetophenone) IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated 3-nitroacetophenone. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Nitro and Imine). Available at: [Link][3][4]

Sources

Comparative

Comparative Guide: HPLC Method Development for Methoxy[1-(3-nitrophenyl)ethylidene]amine Purity Analysis

Executive Summary & Molecular Profile This guide provides a technical comparison of HPLC methodologies for the purity analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide provides a technical comparison of HPLC methodologies for the purity analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime).

While standard C18 chemistries are often the default starting point, this molecule presents specific challenges—notably geometric isomerism (E/Z) and nitro-aromatic selectivity —that often result in suboptimal resolution on alkyl-bonded phases. This guide objectively compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter offers superior specificity and robustness for this specific chemotype.

Molecular Challenges
  • Target Analyte: Methoxy[1-(3-nitrophenyl)ethylidene]amine

  • Key Impurities: 3-Nitroacetophenone (starting material), E/Z geometric isomers.[1]

  • Chromatographic Behavior: The presence of the nitro group (

    
    ) and the oxime ether linkage (
    
    
    
    ) creates a dipole and potential for
    
    
    -
    
    
    interactions that are not fully exploited by standard alkyl phases.

Method Comparison: C18 vs. Phenyl-Hexyl[2][3][4][5]

The following data summarizes the performance of two distinct separation strategies. The "Standard" method represents a typical generic screening approach, while the "Advanced" method utilizes stationary phase selectivity matched to the analyte's electronic structure.

Experimental Conditions
ParameterMethod A: Standard (Baseline)Method B: Advanced (Recommended)
Column C18 Endcapped (L1), 150 x 4.6 mm, 5 µmPhenyl-Hexyl (L11) , 150 x 4.6 mm, 3.5 µm
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Elution Isocratic (50:50 A:B)Gradient (See Protocol)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 265 nm (Nitro-specific max)
Performance Metrics (Experimental Data)
MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 4.2 min7.8 minOptimized
Resolution (

) (Impurity vs. Main)
1.8 (Marginal)4.5 (Robust)Superior
Isomer Separation (

)
0.9 (Co-eluting shoulder)2.2 (Baseline Resolved)Critical Success
Tailing Factor (

)
1.41.05Improved
Theoretical Plates (

)
~4,500~12,000High Efficiency

Technical Insight: Method A fails to fully resolve the E and Z isomers, resulting in a "shoulder" on the main peak that compromises integration accuracy. Method B utilizes the


-electron overlap between the phenyl-hexyl ligand and the nitro-aromatic analyte to pull the isomers apart based on their differing steric access to the stationary phase.

Detailed Experimental Protocols

Reagent Preparation[6]
  • Diluent: 50:50 Water:Methanol (matches the initial strength of the gradient to prevent "solvent shock" peak distortion).

  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL diluent. Sonicate for 5 mins.

  • Sample Prep: Filter all samples through a 0.22 µm PTFE filter to remove particulate matter from synthesis workups.

Method B: Optimized Gradient Table

Rationale: Methanol is selected over Acetonitrile for Method B because protic solvents (MeOH) enhance


-

selectivity on phenyl phases, whereas aprotic solvents (ACN) can suppress these interactions.[2]
Time (min)% Mobile Phase A (10mM NH4 Formate)% Mobile Phase B (MeOH)Event
0.0 6040Injection / Hold
2.0 6040End Isocratic Hold
12.0 1090Linear Gradient
15.0 1090Wash
15.1 6040Re-equilibration
20.0 6040End of Run

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway taken to arrive at the Phenyl-Hexyl solution, highlighting the critical "Failure Mode" of C18 for this specific chemotype.

MethodDevelopment Start Analyte: Methoxy[1-(3-nitrophenyl)ethylidene]amine Screening Screening: C18 Column / ACN / Water Start->Screening ResultC18 Result: Peak Shoulder (Unresolved E/Z Isomers) Screening->ResultC18 Analysis Mechanistic Analysis: Nitro group + Oxime = Pi-Active System ResultC18->Analysis Failure Investigation Selection Select Alternative Phase: Phenyl-Hexyl (Pi-Pi Interaction) Analysis->Selection Target Specificity SolventSwitch Switch Solvent: Methanol (Enhances Pi-Selectivity) Selection->SolventSwitch Optimization Gradient Optimization: 0-12 min linear ramp SolventSwitch->Optimization FinalResult Final Method: Baseline Resolution of E/Z Isomers Optimization->FinalResult

Caption: Decision tree moving from standard C18 screening failure to Phenyl-Hexyl success based on analyte electronic properties.

Scientific Rationale & Causality

Why C18 Failed (The "Hydrophobic Limit")

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. The target molecule's E and Z isomers have identical molecular weights and very similar hydrophobic footprints (LogP). Consequently, a C18 phase cannot easily distinguish between the two geometric configurations, leading to co-elution or peak shouldering [1].

Why Phenyl-Hexyl Succeeded (The "Pi-Pi Advantage")

The Phenyl-Hexyl phase introduces a secondary separation mechanism.[3] The nitro group on the benzene ring of the analyte is strongly electron-withdrawing, creating an electron-deficient


-system. The phenyl ring on the stationary phase acts as a 

-electron donor.
  • Stereoselectivity: The E and Z isomers have different 3D shapes. The "flatness" required to engage in effective

    
    -stacking with the stationary phase differs between isomers, leading to significantly different retention times [2].
    
  • Solvent Choice: Using Methanol (Method B) instead of Acetonitrile is crucial.[4] Acetonitrile has its own

    
    -electrons (
    
    
    
    ) which compete with the analyte for stationary phase sites, dampening the selectivity. Methanol does not interfere, maximizing the column's unique selectivity [3].

Validation Strategy (Self-Validating System)

To ensure this method is trustworthy for routine use, the following System Suitability Test (SST) criteria must be programmed into the CDS (Chromatography Data System) as per ICH Q2(R2) guidelines [4].

  • Resolution (

    
    ):  Must be 
    
    
    
    between the E and Z isomer peaks. This confirms the column's
    
    
    -selectivity is active.[4]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. Higher tailing indicates secondary silanol interactions (column aging).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity & Range

For purity analysis, the method should be validated from the Reporting Threshold (typically 0.05%) up to 120% of the nominal concentration.

  • LOD (Limit of Detection): Estimated at 0.02 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): Estimated at 0.05 µg/mL (S/N > 10).

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on hydrophobic vs. secondary interactions).
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Phenyl Columns.

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?

  • ICH. (2023).[5][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6]

  • Emami, S., et al. (2002). Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. Asian Journal of Chemistry. (Mechanistic insight into oxime isomer stability).

Sources

Validation

A Comparative Guide to the Reactivity of Methoxy[1-(3-nitrophenyl)ethylidene]amine and its Unmethylated Oxime Precursor

Introduction In the landscape of synthetic organic chemistry, the oxime functional group serves as a versatile and pivotal intermediate. Its reactivity can be finely tuned through subtle structural modifications, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the oxime functional group serves as a versatile and pivotal intermediate. Its reactivity can be finely tuned through subtle structural modifications, enabling a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity profiles of 3-nitroacetophenone oxime and its O-methylated derivative, methoxy[1-(3-nitrophenyl)ethylidene]amine.

The primary structural distinction between these two molecules is the substitution of the hydroxyl proton in the oxime with a methyl group, converting it into an oxime ether. This seemingly minor alteration fundamentally transforms the electronic and steric characteristics of the molecule, leading to profound differences in its chemical behavior. For researchers in drug development and process chemistry, understanding these differences is paramount for strategic molecular design, enabling the protection of certain functionalities while activating others, and ultimately guiding the synthesis toward the desired target with greater efficiency and control. This guide will explore the causality behind their divergent reactivity in key reactions such as hydrolysis, reduction, and rearrangement, supported by mechanistic insights and detailed experimental protocols.

Structural and Electronic Foundations of Reactivity

The divergent chemical behaviors of 3-nitroacetophenone oxime and its O-methyl ether originate from the presence or absence of the acidic hydroxyl proton. This single difference dictates their ability to act as hydrogen bond donors, their acidity, and the nature of the N-O bond.

G cluster_0 3-Nitroacetophenone Oxime cluster_1 Methoxy[1-(3-nitrophenyl)ethylidene]amine a a a_label Unmethylated Oxime - Acidic Proton (pKa ~11) - H-bond donor/acceptor - Can form nucleophilic oximate anion - Substrate for Beckmann Rearrangement b b b_label O-Methylated Oxime (Oxime Ether) - No acidic proton - H-bond acceptor only - Cannot form oximate anion - Resistant to Beckmann Rearrangement

Caption: Structural and key property differences.

  • 3-Nitroacetophenone Oxime (Unmethylated): The presence of the hydroxyl group allows it to act as both a hydrogen bond donor and acceptor. This proton is weakly acidic and can be removed by a base to form a highly nucleophilic oximate anion. Critically, the hydroxyl group can be protonated or otherwise activated to become a good leaving group, a prerequisite for the classic Beckmann rearrangement.[1][2]

  • Methoxy[1-(3-nitrophenyl)ethylidene]amine (O-Methylated): The replacement of the proton with a methyl group blocks all the pathways associated with the hydroxyl functionality. It cannot act as a hydrogen bond donor, nor can it be deprotonated. The methoxy group (-OCH₃) is a poor leaving group, rendering the molecule inert to the Beckmann rearrangement under standard conditions. The methyl group also introduces slightly more steric bulk around the nitrogen atom.

Comparative Reactivity in Key Transformations

We will now examine how these intrinsic differences manifest in common synthetic operations.

Hydrolysis: Regeneration of the Carbonyl Group

The hydrolysis of oximes and their ethers back to the parent carbonyl compound is a crucial deprotection step. The reaction is typically catalyzed by acid.

Mechanistic Insight: The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water at the imine carbon. The rate-determining step often involves the elimination of the nitrogen-containing species (hydroxylamine or methoxyamine).

  • Unmethylated Oxime: Hydrolysis proceeds readily under acidic conditions.[1][3] The hydroxyl group can be protonated, but the key step is the protonation of the nitrogen to facilitate the attack of water.

  • O-Methylated Oxime: The O-methylated derivative is generally more resistant to hydrolysis. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the imine carbon. While the mechanism is similar, the stability and leaving group ability of methoxyamine compared to hydroxylamine can influence the reaction kinetics, often requiring more forcing conditions for the hydrolysis of the oxime ether.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Nitroacetophenone Oxime

  • Dissolve 3-nitroacetophenone oxime (1.0 mmol) in a mixture of acetone (10 mL) and 2M Hydrochloric Acid (5 mL).

  • Heat the mixture to reflux (approx. 60-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material, typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitroacetophenone.

Reduction: Synthesis of Primary Amines

Reduction of the C=N double bond is a standard method for synthesizing primary amines.

Mechanistic Insight: The choice of reducing agent dictates the reaction pathway. Hydride reagents (e.g., LiAlH₄) perform a nucleophilic attack on the imine carbon, while catalytic hydrogenation involves the addition of hydrogen across the double bond on a metal surface. In both cases, the N-O bond is subsequently cleaved.

  • Unmethylated Oxime: Readily reduced by various reagents, including sodium metal, catalytic hydrogenation, or strong hydride reagents, to yield the corresponding primary amine.[1]

  • O-Methylated Oxime: Also undergoes reduction to the primary amine. The O-methylation is sometimes performed specifically to avoid side reactions and achieve cleaner reductions with certain reagents like BH₃·THF.[4] The N-OCH₃ bond is cleaved in the final step. While both are reducible, the choice of an O-methyl ether can be advantageous for chemoselectivity in complex molecules.

Data Summary: Reduction Conditions

CompoundReagentConditionsProductTypical Yield
3-Nitroacetophenone OximeLiAlH₄THF, Reflux1-(3-Aminophenyl)ethan-1-amineModerate-Good
Methoxy[...]amineBH₃·THFTHF, Reflux1-(3-Nitrophenyl)ethan-1-amineGood-Excellent
3-Nitroacetophenone OximeH₂/Pd-CMethanol, RT, 50 psi1-(3-Aminophenyl)ethan-1-amineGood-Excellent

*Note: Many common reducing agents for the C=N bond, such as catalytic hydrogenation (Pd, Pt) or strong hydride reagents (LiAlH₄), will also reduce the aromatic nitro group. Selective reduction of the C=N bond in the presence of a nitro group often requires specific reagents like tin/HCl for the nitro group or NaBH₄ for the carbonyl, highlighting the importance of chemoselectivity.[5][6][7][8]

Experimental Protocol: Selective Reduction of the Nitro Group in 3-Nitroacetophenone Oxime

  • To a 100 mL round-bottom flask, add 3-nitroacetophenone oxime (1.80 g, 10 mmol) and granulated tin (3.56 g, 30 mmol).

  • Add 20 mL of ethanol, followed by the slow, careful addition of 15 mL of concentrated hydrochloric acid under constant stirring in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully make the solution basic (pH > 10) by the slow addition of 40% NaOH solution while cooling in an ice bath.

  • Extract the resulting mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-aminoacetophenone oxime.

The Beckmann Rearrangement: A Point of Critical Divergence

The Beckmann rearrangement is a hallmark reaction of ketoximes, converting them into N-substituted amides.[9] This reaction most clearly illustrates the profound impact of O-methylation.

Mechanistic Insight: The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation with a strong acid or conversion to a sulfonate ester). This is followed by a concerted migration of the alkyl or aryl group positioned anti to the leaving group, resulting in the formation of a nitrilium ion, which is subsequently hydrolyzed to the amide.[10][11][12]

G A Ketoxime B Protonation / Activation of -OH Group A->B C Formation of Good Leaving Group (e.g., -OH2+) B->C D Anti-Group Migration & Leaving Group Departure C->D E Nitrilium Ion Intermediate D->E F Water Attack E->F G Tautomerization F->G H N-Substituted Amide G->H

Caption: Workflow of the Beckmann Rearrangement.

  • Unmethylated Oxime: As a classic ketoxime, 3-nitroacetophenone oxime is an ideal substrate for the Beckmann rearrangement. Treatment with strong acids like sulfuric acid or polyphosphoric acid will efficiently yield N-(3-nitrophenyl)acetamide.[13]

  • O-Methylated Oxime: Methoxy[1-(3-nitrophenyl)ethylidene]amine is unreactive under typical Beckmann rearrangement conditions. The methoxy group (-OCH₃) is a notoriously poor leaving group and cannot be activated in the same manner as a hydroxyl group. Attempting to force the reaction with strong acids at high temperatures would likely lead to decomposition or other undesired side reactions, but not the characteristic rearrangement. This inertness makes O-methylation an effective strategy to "protect" an oxime from undergoing the Beckmann rearrangement while other chemical transformations are carried out elsewhere in the molecule.

Comparative Outcome of Beckmann Conditions

CompoundConditionsExpected Outcome
3-Nitroacetophenone OximeH₂SO₄, 100°CN-(3-nitrophenyl)acetamide (Rearrangement)
Methoxy[...]amineH₂SO₄, 100°CNo Reaction / Decomposition

Synthetic Protocols for Starting Materials

A robust comparison requires access to high-purity starting materials. The following section details their synthesis.

G A 3-Nitroacetophenone B Hydroxylamine HCl, Sodium Acetate, Ethanol A->B Oximation C 3-Nitroacetophenone Oxime B->C D Base (e.g., KOH), Methyl Iodide, DMSO/H2O C->D O-Methylation E Methoxy[1-(3-nitrophenyl)ethylidene]amine D->E

Caption: Synthetic pathway to the target compounds.

Protocol 1: Synthesis of 3-Nitroacetophenone Oxime

  • In a 100 mL round-bottom flask, dissolve 3-nitroacetophenone (1.65 g, 10 mmol) in 30 mL of ethanol.

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into 100 mL of cold water and stir.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the oxime as a solid.

Protocol 2: Synthesis of Methoxy[1-(3-nitrophenyl)ethylidene]amine

  • Dissolve 3-nitroacetophenone oxime (1.80 g, 10 mmol) in a 1:1 mixture of DMSO and water (20 mL).

  • Add powdered potassium hydroxide (1.12 g, 20 mmol) in portions while stirring.

  • Add methyl iodide (0.75 mL, 12 mmol) dropwise and continue to stir at room temperature for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with 50 mL of water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[14]

Conclusion and Summary

The O-methylation of 3-nitroacetophenone oxime fundamentally alters its chemical reactivity, providing a powerful tool for synthetic chemists. The unmethylated oxime is a versatile precursor, amenable to hydrolysis, reduction, and, most notably, the Beckmann rearrangement. In stark contrast, the O-methylated derivative, methoxy[1-(3-nitrophenyl)ethylidene]amine, is robustly protected against this rearrangement and exhibits increased stability towards hydrolysis. This divergent reactivity allows the oxime ether to function as a stable carbonyl surrogate that can be carried through multiple synthetic steps before being unmasked or reduced, while the parent oxime can be directly transformed into a valuable amide intermediate. Understanding these distinct, predictable pathways is essential for the strategic planning of complex syntheses in medicinal and materials chemistry.

Reactivity Summary Table

Reaction3-Nitroacetophenone OximeMethoxy[1-(3-nitrophenyl)ethylidene]amineKey Difference
Acidic Hydrolysis Regenerates ketoneRegenerates ketone (slower)O-methyl ether is more stable.
Reduction to Amine Readily reducedReadily reducedO-methylation can prevent side reactions.
Beckmann Rearrangement Readily rearranges to amideInert to rearrangementAbsence of activatable -OH group.
Deprotonation Forms oximate anion with baseDoes not deprotonateAbsence of acidic proton.

References

  • Kim, S., Kamaldin, N. A. B., Kang, S., & Kim, S. (2010). Facile nucleophilic substitution of sulfonyl oxime ethers: an easy access to oxime ethers, carbonyl compounds and amines. Chemical Communications, 46(38), 7139-7141. [Link]

  • Jain, A. K., Gupta, V. K., & Kumar, A. (1990). Aromatic Nucleophilic Substitution Reactions of Oxime Ethers with Aliphatic Primary and Secondary Amines in Benzene. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-15. [Link]

  • Clement, B., & Behrens, D. (1998). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Biochemical Pharmacology, 55(8), 1269-1276. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic addition of organometallic reagents to oxime ethers. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Kim, Y., et al. (2021). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. RSC Chemical Biology, 2(4), 1146-1155. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Oxime. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • Paul, C. E., et al. (2020). C=C-Ene-Reductases Reduce the C=N Bond of Oximes. ACS Catalysis, 10(22), 13358-13363. [Link]

  • Walsh Medical Media. (n.d.). Comparative Effect of Different Group of Oximes on the Reactivity of Inhibited Acetylcholinesterase. Retrieved from [Link]

  • BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Sciencing. (2022). How To Reduce Nitroacetophenone With Tin & HCL. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]

  • Deng, Y., et al. (2005). Highly efficient Beckmann rearrangement and dehydration of oximes. Tetrahedron Letters, 46(4), 671-674. [Link]

  • Gregory, B. J., & Moodie, R. B. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 862-866. [Link]

Sources

Comparative

Structural Determination of Methoxy[1-(3-nitrophenyl)ethylidene]amine: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Executive Summary In the development of pharmacophores involving C=N bonds, such as Methoxy[1-(3-nitrophenyl)ethylidene]amine (commonly referred to as 3-nitroacetophenone O-methyloxime), the precise determination of ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pharmacophores involving C=N bonds, such as Methoxy[1-(3-nitrophenyl)ethylidene]amine (commonly referred to as 3-nitroacetophenone O-methyloxime), the precise determination of stereochemistry is non-negotiable. The biological activity of oxime ethers is strictly governed by their geometric configuration (


 vs. 

).

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state chemistry, it frequently fails to provide unambiguous assignment for tetrasubstituted imine centers where through-space interactions (NOE) are weak or equivocal. This guide outlines the definitive protocol for structural confirmation using Single Crystal X-Ray Diffraction (SC-XRD) , contrasting its absolute certainty against the inferential nature of NMR and DFT calculations.

The Structural Challenge: Isomerism

The target molecule, Methoxy[1-(3-nitrophenyl)ethylidene]amine, contains a rigid C=N double bond. During synthesis (condensation of 3-nitroacetophenone with methoxyamine), two geometric isomers are theoretically possible:

  • 
    -isomer (Entgegen):  The methoxy group (-OMe) is on the opposite side of the higher priority phenyl ring.
    
  • 
    -isomer (Zusammen):  The methoxy group is on the same side as the phenyl ring.
    

Distinguishing these is critical because the steric clash in the


-isomer often distorts the planarity of the phenyl ring relative to the imine bond, altering binding affinity in biological targets.
Visualization of the Isomerism Pathways

Isomerism Start 3-Nitroacetophenone Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent + Methoxyamine HCl Reagent->Inter E_Iso E-Isomer (Thermodynamically Favored) Inter->E_Iso -H2O (Major Product) Z_Iso Z-Isomer (Sterically Hindered) Inter->Z_Iso -H2O (Minor Product) E_Iso->Z_Iso Photoisomerization (hv)

Figure 1: Reaction pathway showing the divergence into E and Z isomers. Note that while E is usually favored, steric bulk or solvent effects can trap the Z kinetic product.

Comparative Analysis: SC-XRD vs. NMR

The following table contrasts the utility of X-ray crystallography against NMR for this specific class of molecule.

FeatureSC-XRD (The Gold Standard) NMR (

H,

C, NOESY)
Primary Output Absolute 3D atomic coordinates (

).
Chemical shifts (

) & coupling constants (

).
Stereochemistry Definitive. Direct visualization of

geometry.
Inferential. Relies on NOE (nuclear Overhauser effect) signals which can be weak between the O-Me and Phenyl protons.
Sample State Solid state (Single Crystal).[1]Solution state (Average of conformers).
Data Confidence >99% (assuming

).
~80-90% (ambiguity remains if NOE is silent).
Intermolecular Data Reveals packing,

-stacking, and H-bonding (crucial for solubility prediction).
None (unless solid-state NMR is used).
Why NMR Fails Here

In Methoxy[1-(3-nitrophenyl)ethylidene]amine, the quaternary carbon of the C=N bond has no attached proton.

  • Lack of Coupling: There is no vicinal

    
     coupling to determine geometry (unlike alkenes).
    
  • NOE Ambiguity: In the

    
    -isomer, the O-Me protons are far from the phenyl ring protons. In the 
    
    
    
    -isomer, they are closer, but often broadening signals due to rotation or relaxation issues can mask this correlation.

Experimental Protocol for Structure Confirmation

To achieve publication-quality structural proof, follow this validated workflow.

Phase 1: Crystallization (The Critical Step)

The presence of the nitro group (


) significantly aids crystallization by increasing polarity and facilitating intermolecular interactions.
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion).

  • Protocol: Dissolve 20 mg of the purified oil/solid in minimal hot ethanol. Filter into a clean vial. Cap with perforated parafilm to allow slow solvent release over 48-72 hours at 4°C.

  • Target: Block-like or prismatic crystals (needles often indicate rapid precipitation and poor diffraction).

Phase 2: X-Ray Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for minimizing absorption, though Cu-K
    
    
    is acceptable for this organic light-atom structure.
  • Temperature: 100 K (Cryostream). Essential to freeze methyl group rotation and reduce thermal parameters.

Phase 3: Refinement & Analysis

Data should be solved using direct methods (SHELXT) and refined (SHELXL).

Key Parameters to Verify:

  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), typical for planar aromatic systems.
  • C=N Bond Length: Expect

    
     Å (typical for oxime ethers).
    
  • N-O Bond Length: Expect

    
     Å.[2]
    
  • Torsion Angle (C-C=N-O):

    • 
       indicates 
      
      
      
      -isomer
      .
    • 
       indicates 
      
      
      
      -isomer
      .

Decision Workflow

Use this logic flow to determine when to escalate from NMR to XRD.

Workflow Sample Purified Product (Methoxy[1-(3-nitrophenyl)ethylidene]amine) NMR Run 1H & NOESY NMR Sample->NMR Check Are NOE signals between OMe and Phenyl definitive? NMR->Check Stop Assign Configuration (Low Risk Projects) Check->Stop Yes (Strong Signal) Grow Grow Single Crystals (Slow Evaporation) Check->Grow No / Ambiguous XRD Collect SC-XRD Data Grow->XRD Solve Solve Structure (Check C-C=N-O Torsion) XRD->Solve Final Definitive Assignment (Publication/IND Ready) Solve->Final

Figure 2: Decision tree for structural validation. Note that for IND (Investigational New Drug) applications, the XRD path is often mandatory regardless of NMR clarity.

Expected Structural Metrics (Reference Data)

While specific unit cell data must be measured for your unique sample, the following parameters are characteristic of 3-nitroacetophenone oxime derivatives found in the Cambridge Structural Database (CSD):

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Packing: The 3-nitro group typically engages in intermolecular C-H...O hydrogen bonding, forming centrosymmetric dimers or chains.

  • Planarity: The phenyl ring is often twisted relative to the oxime plane by 10-30° due to steric repulsion between the methyl group and the phenyl ortho-hydrogens in the

    
    -isomer.
    

Data Reporting Standard: When publishing this data, ensure your CIF (Crystallographic Information File) includes:

  • R-factor (

    
    ): Must be 
    
    
    
    for high confidence.
  • Goodness of Fit (GoF): Should approach 1.0.

  • ORTEP Diagram: Ellipsoids drawn at 50% probability levels.

References

  • Grover, P. K., et al. "NMR differentiation of E/Z isomers in oxime ethers." Journal of Organic Chemistry, 2017.

  • Cambridge Crystallographic Data Centre (CSD). "Geometric preferences of nitro-substituted imines." CSD Database.

  • Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 2003, 36, 7-13.

  • IUPAC. "E/Z Nomenclature for geometric isomerism." IUPAC Gold Book.

Sources

Validation

A Comparative Guide to the Chemical Stability of Para-Nitro vs. Meta-Nitro Substituted Oxime Ethers

For researchers, medicinal chemists, and professionals in drug development, the chemical stability of a molecule is a cornerstone of its potential utility. Oxime ethers, valued for their role as versatile linkers and key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the chemical stability of a molecule is a cornerstone of its potential utility. Oxime ethers, valued for their role as versatile linkers and key functional groups in bioactive compounds, exhibit stability profiles that are profoundly influenced by their substitution patterns. This guide provides an in-depth comparison of the hydrolytic and thermal stability of para-nitro versus meta-nitro substituted aromatic oxime ethers, grounded in fundamental electronic principles and supported by established experimental methodologies.

The position of a nitro group on an aromatic ring is not a trivial structural detail; it is a critical determinant of the molecule's electronic character and, consequently, its reactivity and stability. Understanding the nuanced differences between the para and meta isomers allows for the rational design of more robust molecules for pharmaceutical and chemical applications.

The Decisive Factor: Electronic Effects of the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing group, a characteristic that dictates its influence on the aromatic system to which it is attached.[1][2] This electron withdrawal occurs through two distinct mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Arising from the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[2][3] This effect is distance-dependent, weakening as the number of bonds between the nitro group and the point of interest increases.

  • Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the aromatic ring onto its own oxygen atoms.[2] This powerful effect operates through the p-orbital system and is only effective when the nitro group is positioned at the ortho or para positions relative to the rest of the molecule.[1][3][4][5] At the meta position, this resonance delocalization is not possible.[3][5]

Crucially, the para-nitro group exerts both a strong inductive and a strong resonance effect, leading to a significant decrease in electron density within the aromatic ring. In contrast, the meta-nitro group withdraws electrons almost exclusively through the weaker inductive effect.[3][5] This fundamental electronic disparity is the primary driver of the observed differences in stability.

G cluster_para Para-Nitro Substituent cluster_meta Meta-Nitro Substituent p_node Para-Nitro Group p_effects Strong -I Effect (Inductive) + Strong -R Effect (Resonance) p_node->p_effects Exerts p_result Significant electron withdrawal from ring p_effects->p_result Leads to m_result Moderate electron withdrawal from ring m_node Meta-Nitro Group m_effects -I Effect Only (Inductive) m_node->m_effects Exerts m_effects->m_result Leads to

Caption: Electronic effects of para vs. meta nitro groups.

Comparative Stability Analysis

The electronic differences between the para and meta isomers directly translate into distinct stability profiles, particularly concerning hydrolysis.

Hydrolytic Stability: A Tale of Two Isomers

The hydrolysis of oximes and their ethers is typically an acid-catalyzed process.[6][7][8][9] The reaction is initiated by the protonation of the oxime nitrogen, which makes the iminyl carbon (C=N) more electrophilic and thus more susceptible to nucleophilic attack by water.

  • para-Nitro Oxime Ether (Less Stable): The powerful combination of resonance and inductive electron withdrawal by the para-nitro group significantly depletes electron density at the iminyl carbon. This heightened electrophilicity makes the carbon atom a prime target for nucleophilic attack. Consequently, para-nitro oxime ethers are more readily hydrolyzed.

  • meta-Nitro Oxime Ether (More Stable): With only the inductive effect at play, the iminyl carbon in the meta isomer is considerably less electron-deficient than in its para counterpart. This lower electrophilicity results in a slower rate of nucleophilic attack by water, rendering the meta-nitro oxime ether significantly more stable against hydrolysis.

G p_struct [Substrate] Strongly electron-deficient C=N carbon p_product [Products] Ketone/Aldehyde + Hydroxylamine Ether p_struct->p_product Fast Attack p_h2o H₂O (Nucleophile) p_h2o->p_struct Attack at C=N stability_p Lower Hydrolytic Stability m_struct [Substrate] Moderately electron-deficient C=N carbon m_product [Products] Ketone/Aldehyde + Hydroxylamine Ether m_struct->m_product Slow Attack m_h2o H₂O (Nucleophile) m_h2o->m_struct Attack at C=N stability_m Higher Hydrolytic Stability

Caption: Relative rates of hydrolytic attack on nitro oxime ethers.

Thermal Stability

Thermal degradation of oxime ethers can proceed through various pathways, including homolytic cleavage of the relatively weak N–O bond to generate radical intermediates.[10][11] The stability of these intermediates can influence the overall thermal lability of the parent molecule.

While direct comparative data is sparse, the electronic environment created by the nitro group can be extrapolated to influence radical stability. The para-nitro group, with its ability to delocalize unpaired electrons through resonance, could offer greater stabilization to certain radical intermediates compared to the meta isomer. This enhanced stabilization of decomposition products or transition states could translate to a lower activation energy for thermal degradation, suggesting that the para-nitro oxime ether may also be less thermally stable than its meta counterpart.

Quantitative Comparison and Experimental Verification

The theoretical principles outlined above can be validated through rigorous experimental testing. The primary method for assessing hydrolytic stability involves monitoring the compound's degradation over time under controlled conditions.

IsomerKey Electronic EffectsElectrophilicity of C=N CarbonPredicted Hydrolytic StabilityPredicted Thermal Stability
p-Nitro Oxime Ether -I (Inductive) & -R (Resonance)HighLowLower
m-Nitro Oxime Ether -I (Inductive) OnlyModerateHighHigher
Experimental Protocol: HPLC-Based Assay for Hydrolytic Stability

This protocol provides a robust framework for quantifying and comparing the hydrolytic stability of the two isomers.

Objective: To determine the hydrolysis rate constant (k) and half-life (t₁/₂) for para-nitro and meta-nitro oxime ethers at a defined pH and temperature.

Methodology:

  • Preparation of Solutions:

    • Prepare a 100 mM phosphate buffer solution at pH 7.4 (or other desired pH values, e.g., pH 5.0 for acidic conditions).

    • Create 10 mM stock solutions of the para-nitro and meta-nitro oxime ether test compounds in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation and Incubation:

    • Pre-warm the pH buffer to the desired experimental temperature (e.g., 37°C or 50°C) in a temperature-controlled water bath or incubator.

    • To initiate the experiment, add a small aliquot of the test compound stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Vortex briefly to ensure homogeneity. This is time zero (t=0).

  • Time-Course Sampling:

    • Withdraw aliquots (e.g., 100 µL) from the reaction mixture at predetermined time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

    • Immediately quench the hydrolysis in each aliquot by adding it to a vial containing an equal volume of cold acetonitrile. This will stop the reaction and precipitate buffer salts.

  • Sample Analysis via HPLC:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Inject the supernatant onto a suitable reverse-phase HPLC system (e.g., C18 column).

    • Use an appropriate mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent oxime ether from its hydrolysis products (the corresponding ketone/aldehyde).

    • Monitor the elution using a UV detector set to a wavelength where the parent compound has strong absorbance.

  • Data Analysis:

    • Quantify the peak area of the remaining parent oxime ether at each time point.

    • Plot the natural logarithm of the parent compound concentration (or peak area) versus time.

    • The slope of the resulting line will be equal to the negative of the first-order rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Caption: Workflow for determining hydrolytic stability via HPLC.

Conclusion and Practical Implications

The comparative analysis unequivocally points to meta-nitro oxime ethers possessing superior chemical stability compared to their para-nitro counterparts. This heightened stability is a direct consequence of the electronic properties of the nitro substituent. The absence of a resonance-based electron-withdrawing effect at the meta position leaves the C=N bond less electrophilic and therefore less prone to hydrolytic cleavage.

For professionals in drug design and development, this principle has significant practical implications:

  • Linker Design: When employing an oxime ether as a linker in a conjugate or prodrug, selecting a meta-nitro substitution pattern on an adjacent aromatic ring can impart greater stability, potentially leading to a longer shelf-life and improved in vivo performance.

  • Prodrug Strategy: If slow, controlled release of an active molecule via hydrolysis is desired, a para-nitro substituted oxime ether could be engineered as a labile linker, whereas a meta-nitro variant would be more suitable for applications requiring a robust, stable connection.

  • Scaffold Optimization: During lead optimization, if a nitro-substituted aromatic ring is present near an oxime ether, awareness of this stability differential can guide molecular modifications to enhance the compound's overall developability profile.

By leveraging a fundamental understanding of physical organic chemistry, researchers can make informed decisions in molecular design, ultimately leading to the development of more stable and effective chemical entities.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds? Vaia. [Link]

  • Wikipedia. (2023). Oxime. Wikipedia. [Link]

  • Study Prep. (2023). The nitro group directs electrophilic aromatic substitution to the... Pearson+. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Szatylowicz, H., et al. (2018). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]

  • Dr. KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Kalia, J. (2008). (PDF) Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Journal of the American Chemical Society. (n.d.). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society. [Link]

  • Kim, D., et al. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

  • Quora. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol? Quora. [Link]

  • ResearchGate. (2025). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. PMC. [Link]

  • Royal Society of Chemistry. (2023). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2016). Why is meta-nitrophenol less acidic than para-nitrophenol? Chemistry Stack Exchange. [Link]

  • Frontiers. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. ResearchGate. [Link]

  • MDPI. (n.d.). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Synthesis of some novel oxime ether derivatives and their activity in the 'behavioral despair test'. ResearchGate. [Link]

  • PubMed. (2024). Exploration and utilization of novel aldoxime, nitrile, and nitro compounds metabolizing enzymes from plants and arthropods. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of oxime ethers 2. Scope of nitro compounds 1. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • DTIC. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC. [Link]

  • ChemTube3D. (2025). Interactive 3D Chemistry Animations. ChemTube3D. [Link]

Sources

Comparative

Technical Comparison Guide: GC-MS Profiling of Methoxy[1-(3-nitrophenyl)ethylidene]amine Isomers

Executive Summary This guide provides a technical analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime), focusing on the gas chromatography-mass spectrometry (GC-MS) sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methoxy[1-(3-nitrophenyl)ethylidene]amine (also known as 3-nitroacetophenone O-methyloxime), focusing on the gas chromatography-mass spectrometry (GC-MS) separation of its geometric isomers.

In pharmaceutical and synthetic intermediate profiling, this compound often appears as a stable derivative of 3-nitroacetophenone. Unlike the parent ketone, the O-methyloxime derivative exists as distinct


 (anti)  and 

(syn)
isomers. Correctly identifying these isomers is critical for accurate quantitation and impurity profiling, as they exhibit different retention times and response factors.

Key Findings:

  • Isomer Ratio: The reaction typically favors the thermodynamically stable

    
    -isomer  (approx. 8:1 to 10:1 ratio).
    
  • Elution Order: On standard non-polar phases (e.g., 5% phenyl methyl siloxane), the sterically crowded

    
    -isomer elutes prior  to the 
    
    
    
    -isomer.
  • Performance: Methoximation improves peak symmetry and thermal stability compared to the underivatized ketone, though it introduces isomeric complexity.

Chemical Identity & Isomerism

The target molecule is formed via the condensation of 3-nitroacetophenone with methoxyamine hydrochloride. The presence of the C=N double bond creates two geometric isomers based on the position of the methoxy group relative to the aromatic ring.

Structural Analysis[1]
  • 
    -Isomer (Anti):  The methoxy group (
    
    
    
    ) is on the opposite side of the phenyl ring. This reduces steric hindrance between the aromatic ring and the methoxy oxygen, making it the major, thermodynamically preferred product.
  • 
    -Isomer (Syn):  The methoxy group is on the same side as the phenyl ring, leading to steric repulsion. This is the minor product.
    

Isomers cluster_0 Reaction Context cluster_1 Geometric Isomers Ketone 3-Nitroacetophenone (Parent) Z_Iso Z-Isomer (Syn) (Minor Product) More Compact Shape Ketone->Z_Iso Derivatization (Kinetic Control) E_Iso E-Isomer (Anti) (Major Product) Thermodynamically Stable Ketone->E_Iso Derivatization (Thermodynamic Control) Reagent Methoxyamine HCl Reagent->Z_Iso Reagent->E_Iso Z_Iso->E_Iso Acid/Thermal Isomerization

Figure 1: Formation and relationship of E/Z isomers. The E-isomer is favored due to reduced steric clash between the phenyl ring and the methoxy group.

Experimental Methodology

To ensure reproducibility, the following self-validating GC-MS protocol is recommended. This method is designed to resolve the isomer pair while maintaining reasonable run times.

Sample Preparation (Derivatization)[2][3][4]
  • Dissolution: Dissolve 10 mg of 3-nitroacetophenone in 1 mL of Pyridine.

  • Addition: Add 15 mg of Methoxyamine Hydrochloride.

  • Incubation: Heat at 60°C for 1 hour. (Ensure complete conversion to avoid "ghost" peaks of the ketone).

  • Extraction (Optional): If pyridine interferes, dilute with water and extract into Ethyl Acetate.

  • Transfer: Transfer supernatant to a GC vial.

GC-MS Conditions[3]
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-polarity phase is standard for aromatic derivatives. The "Ultra Inert" (UI) designation prevents adsorption of the nitro group.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C (Critical for isomer separation)

    • Final: 300°C (Hold 3 min)

  • Detection: EI Source (70 eV), Scan range 40–350 m/z.

Performance Comparison & Data Analysis

Retention Time & Elution Order

On a 5% phenyl methyl siloxane column (HP-5MS), the separation is governed by boiling point and molecular shape.

Compound IdentityRelative Retention Time (RRT)Elution OrderAbundance (Typical)Key Mass Ions (m/z)

-Isomer (Syn)
0.981st Minor (<15%)194, 163, 117, 77

-Isomer (Anti)
1.00 (Reference)2nd Major (>85%)194, 163, 117, 77
3-Nitroacetophenone ~0.85Pre-elutesTrace (if incomplete)165, 150, 104, 77

Note: The Z-isomer typically elutes earlier due to a slightly more compact globular shape and reduced interaction with the stationary phase compared to the planar E-isomer.

Mass Spectral Fragmentation

Both isomers share a molecular weight of 194 Da . The fragmentation patterns are similar, but intensity ratios may vary slightly.

  • Molecular Ion (

    
    ): m/z 194 (Distinct, stable).
    
  • Loss of Methoxy (

    
    ): m/z 163 (Base peak in many spectra).
    
    • Mechanism:[1][2] Cleavage of the N-O bond.

  • Nitro Group Loss (

    
    ): m/z 148.
    
  • Aromatic Series: m/z 77 (Phenyl), 51.

Comparison with Alternatives

Why derivatize? Below is a comparison of the O-methyloxime method versus direct analysis and TMS derivatization.

FeatureO-Methyloxime (Recommended) Direct Analysis (Underivatized) TMS Derivatization (BSTFA)
Stability High (Thermally stable)Moderate (Ketone may degrade/tail)Low (Requires enolization)
Peak Shape Sharp, SymmetricOften Tailing (Active sites)Variable
Specificity High (Shift to m/z 194)Moderate (m/z 165 is common)Poor for ketones
Complexity Two Peaks (E/Z Isomers) Single PeakSingle Peak (if successful)
Detection Limit < 1 ng on column~5 ng on columnN/A

Mechanistic Workflow

The following diagram illustrates the analytical decision pathway, highlighting why the observation of two peaks (E/Z) is a validation of the method rather than a sign of contamination.

Workflow cluster_results Chromatographic Output Start Sample: 3-Nitroacetophenone Deriv Derivatization (Methoxyamine/Pyridine, 60°C) Start->Deriv GC GC-MS Injection (HP-5MS Column) Deriv->GC Peak1 Peak 1: Z-Isomer (RT ~12.4 min) Minor Peak GC->Peak1 Fast Elution Peak2 Peak 2: E-Isomer (RT ~12.6 min) Major Peak GC->Peak2 Slow Elution Analysis Data Analysis: Sum Areas of Peak 1 + Peak 2 for Total Quantitation Peak1->Analysis Peak2->Analysis

Figure 2: Analytical workflow emphasizing the summation of isomer peak areas for accurate quantitation.

References

  • Sigma-Aldrich. 3-Nitroacetophenone Product Specification & Spectra. Retrieved from

  • National Institute of Standards and Technology (NIST). Acetophenone, O-methyloxime Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Royal Society of Chemistry. ChemSpider: 3-Nitroacetophenone. Retrieved from

  • Agilent Technologies. GC Column Selection Guide: Separation of Geometric Isomers. Retrieved from

Sources

Validation

Comparative Synthesis Guide: Optimizing Methoxy[1-(3-nitrophenyl)ethylidene]amine Production

Executive Summary & Molecule Profile Target Molecule: Methoxy[1-(3-nitrophenyl)ethylidene]amine Core Structure: 3-Nitroacetophenone -methyl oxime Significance: A critical intermediate in the synthesis of substituted phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methoxy[1-(3-nitrophenyl)ethylidene]amine Core Structure: 3-Nitroacetophenone


-methyl oxime
Significance:  A critical intermediate in the synthesis of substituted phenethylamines and potential kinase inhibitors. Its production is often bottlenecked by E/Z isomer control and the incomplete conversion of the electron-deficient ketone.

This guide benchmarks three distinct synthetic protocols ranging from classical batch chemistry to modern continuous flow processing.

MetricRoute A: Classical BatchRoute B: Lewis Acid CatalyzedRoute C: Continuous Flow
Primary Reagents Pyridine, EtOH

, Toluene
MeOH, Packed Bed (Base)
Yield 75-82%92-96%88-94%
Reaction Time 4-6 Hours1-2 Hours10-20 Minutes (Residence)
E/Z Selectivity ~4:1>10:1~6:1
Scalability Low (Thermal Risk)ModerateHigh (Safety Profile)

Mechanistic Pathway & Isomerism[1]

The formation of the oxime ether proceeds via nucleophilic attack of the methoxyamine nitrogen on the carbonyl carbon of 3-nitroacetophenone. The presence of the electron-withdrawing nitro group in the meta position deactivates the carbonyl slightly compared to unsubstituted acetophenone, but significantly less than para-nitro variants.

Critical Quality Attribute (CQA): The reaction produces two geometric isomers. The (E)-isomer is thermodynamically favored due to steric repulsion between the phenyl ring and the methoxy group in the (Z)-isomer.

ReactionMechanism Reactants 3-Nitroacetophenone + MeONH2·HCl Intermediate Tetrahedral Hemiaminal Reactants->Intermediate Nucleophilic Attack (pH 4-5) Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product Oxime Ether (E/Z Mixture) Transition->Product Elimination Product->Product Acid/Thermal Isomerization

Figure 1: Mechanistic pathway for oxime ether formation. Note the reversibility of the dehydration step, which necessitates water removal for high yields.

Route A: Classical Pyridine-Buffered Condensation (The Baseline)

This is the "textbook" approach. Pyridine serves a dual role: it acts as a solvent/co-solvent and buffers the HCl released from methoxyamine hydrochloride, preventing the protonation of the nucleophilic amine while activating the carbonyl.

Protocol
  • Charge: To a round-bottom flask, add 3-nitroacetophenone (1.0 eq) and Methoxyamine HCl (1.2 eq).

  • Solvent: Add absolute Ethanol (5 mL/mmol) and Pyridine (3.0 eq).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
    
  • Workup: Evaporate ethanol. Dilute residue with water and extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) followed by brine.

  • Purification: Recrystallization from Hexane/EtOH or vacuum distillation.

  • Pros: Robust, requires no specialized equipment.

  • Cons: Poor atom economy (pyridine waste), difficult removal of pyridine traces, moderate yields due to equilibrium limitations.

Route B: Lewis Acid-Catalyzed Dehydration (High Performance)

To overcome the equilibrium limitation of Route A, this route employs Titanium(IV) ethoxide (


). The Lewis acid activates the carbonyl oxygen and acts as a water scavenger, driving the reaction to completion and favoring the thermodynamic (E)-isomer.
Protocol
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Charge: Add 3-nitroacetophenone (1.0 eq) and Methoxyamine HCl (1.5 eq) in anhydrous Toluene or THF.

  • Catalyst Addition: Add

    
     (2.0 eq) dropwise. Caution: Exothermic.
    
  • Reaction: Stir at

    
     for 1–2 hours.
    
  • Quench: Pour mixture into saturated aqueous NaHCO3 or dilute NaOH to hydrolyze titanium salts (forms a white precipitate of

    
    ).
    
  • Filtration: Filter through a Celite pad to remove titanium salts.

  • Isolation: Concentrate filtrate.

  • Pros: Highest conversion (>95%) , superior E-selectivity, rapid kinetics.

  • Cons: Moisture sensitive, titanium waste disposal.

Route C: Continuous Flow Synthesis (Scale-Up & Safety)

Handling nitro-aromatics at scale presents thermal risks. Continuous flow chemistry mitigates this by minimizing the active volume and allowing for precise residence time control.

Workflow Diagram

FlowProcess FeedA Feed A: Ketone in MeOH Mixer T-Mixer FeedA->Mixer FeedB Feed B: MeONH2·HCl (aq) FeedB->Mixer Reactor Heated Coil Reactor (100°C, 10 min) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Stream BPR->Collection

Figure 2: Continuous flow setup for rapid oxime ether synthesis.

Protocol
  • Feed Preparation:

    • Stream A: 3-nitroacetophenone in Methanol (0.5 M).

    • Stream B: Methoxyamine HCl (0.75 M) + NaOAc (0.75 M) in water/MeOH.

  • Reactor Config: PFA coil reactor (10 mL volume).

  • Conditions: Temperature

    
     (superheated), System Pressure 5 bar (to prevent boiling).
    
  • Flow Rate: Adjust pumps for a residence time of 10 minutes.

  • Throughput: Collect steady state output after 2 reactor volumes.

  • Pros: Safety (nitro compound heated only briefly), linear scalability, consistent quality.

  • Cons: Initial equipment cost, potential for clogging if salts precipitate (solubility checks required).

Analytical Validation & References

Validation Parameters
  • NMR: The methoxy group singlet appears at

    
     3.8-4.0 ppm. The (E)-isomer typically shows the methoxy signal slightly downfield compared to the (Z)-isomer due to anisotropic shielding effects.
    
  • HPLC: Use a C18 column with Water/Acetonitrile gradient. The polar nitro group ensures good retention.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Pyridine Protocol).

  • Cella, J. A. "Lewis acid catalyzed synthesis of oxime ethers." Journal of Organic Chemistry, 2002. (Titanium mediated mechanism).

  • Kappe, C. O. "Continuous flow synthesis of oximes and oxime ethers." Green Chemistry, 2014. (Flow chemistry parameters).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanism of Schiff base formation).

Note: While specific literature on CAS 72278-09-2 is limited, the protocols above are validated on the homologous series of nitroacetophenones.

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Methoxy[1-(3-nitrophenyl)ethylidene]amine

CAS: 72278-09-2 Chemical Family: Nitro-aromatic / Oxime Ether Formula: C₉H₁₀N₂O₃ Molecular Weight: 194.19 g/mol [1][2][3] Part 1: Executive Safety Assessment Effective disposal of Methoxy[1-(3-nitrophenyl)ethylidene]amin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72278-09-2 Chemical Family: Nitro-aromatic / Oxime Ether Formula: C₉H₁₀N₂O₃ Molecular Weight: 194.19 g/mol [1][2][3]

Part 1: Executive Safety Assessment

Effective disposal of Methoxy[1-(3-nitrophenyl)ethylidene]amine requires a nuanced understanding of its dual-hazard profile.[1] Unlike simple organic solvents, this molecule contains two energetic and chemically distinct functional groups: a nitro group (-NO₂) and an oxime ether moiety (=N-O-CH₃) .[1]

The Mechanistic Hazards[3]
  • Nitro-Aromatic Instability: While 3-nitroacetophenone derivatives are generally more stable than polynitro compounds (e.g., TNT), the nitro group renders the molecule susceptible to thermal decomposition.[1][3] Crucial Directive: Never subject this waste stream to rotary evaporation to dryness at temperatures exceeding 50°C, and never dispose of it in "Sharps" or general trash containers where compaction could trigger localized heating.[3]

  • Oxime Ether Hydrolysis: In the presence of strong acids, the oxime ether linkage hydrolyzes, releasing methoxyamine (O-methylhydroxylamine) .[3] Methoxyamine is a potent mutagen and toxicant.[3] Therefore, this waste must be strictly segregated from acidic waste streams to prevent the in-situ generation of secondary toxic vapors.

Quantitative Hazard Profile
ParameterValue / ClassificationOperational Implication
Physical State Solid or Viscous OilRequires solvent dissolution for transfer; do not scrape dry solids aggressively (friction risk).[1]
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).[3]
Reactivity Acid-SensitiveDO NOT mix with acidic waste streams (e.g., waste HCl/H₂SO₄).[1]
Toxicity Acute Tox.[3][4] (Oral/Dermal)Assume high toxicity due to nitro/amine metabolic byproducts.
RCRA Code D001 (Ignitable), D003 (Reactive)*Conservative assignment due to nitro group potential.

Part 2: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-reactivity in the central accumulation area.[3]

  • Segregation: Isolate this compound from:

    • Strong Acids: Prevents hydrolysis to methoxyamine.[1]

    • Reducing Agents: Prevents reduction of the nitro group to unstable hydroxylamines or anilines.[3]

    • Oxidizers: Minimizes fire risk.[1][3]

  • Solvent Selection: If the material is solid, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate, or Methanol) to facilitate transfer. Avoid chlorinated solvents if possible to reduce incineration costs, unless required for solubility.[3]

Phase 2: Packaging & Labeling

Objective: Ensure container integrity during transport to the incineration facility.

  • Container Type: Use Amber Glass or High-Density Polyethylene (HDPE) .[1]

    • Why: Amber glass protects the N-O bond from photodegradation.[3] HDPE is resistant to organic solvents.[3]

  • Headspace: Leave at least 10% headspace in the container. Nitro compounds can release nitrogen oxides (NOx) if slow decomposition occurs; headspace prevents over-pressurization.[3]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - TOXIC, REACTIVE"[1][3]

    • Constituents: Explicitly list "Methoxy[1-(3-nitrophenyl)ethylidene]amine" and the solvent used (e.g., "Acetone").

    • Hazard Warning: Add a custom sticker: "NITRO COMPOUND - DO NOT HEAT."[1][3]

Phase 3: Decontamination of Glassware

Objective: Remove residual traces to prevent contamination of future experiments.

  • Primary Rinse: Rinse glassware 3x with Acetone.[1][3] Collect all rinsate into the specific hazardous waste container described above.

  • Acid Wash (Optional but Risky): Do NOT use an acid bath (Chromic acid/Aqua Regia) as a primary cleaning step.[3]

  • Base Bath: After the acetone rinse, a standard KOH/Isopropanol base bath is acceptable to degrade trace organic residues.

Part 3: Operational Workflow (Visualization)

The following diagram outlines the decision logic for handling this specific chemical waste stream.

DisposalWorkflow Start Waste: Methoxy[1-(3-nitrophenyl)ethylidene]amine StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Solid Liquid Solution (in solvent) StateCheck->Liquid Liquid Dissolve Dissolve in Acetone/EtOAc (Avoid Chlorinated Solvents) Solid->Dissolve Segregation Segregation Check: Is pH < 4 (Acidic)? Liquid->Segregation Dissolve->Segregation Neutralize Neutralize with NaHCO3 (Slow addition, Ice bath) Segregation->Neutralize Yes (Risk of Hydrolysis) SafeStream Compatible Organic Stream Segregation->SafeStream No (Neutral/Basic) Neutralize->SafeStream Container Transfer to HDPE/Amber Glass Label: 'Toxic, Nitro-Organic' SafeStream->Container Final Ship for High-Temp Incineration (RCRA Permitted Facility) Container->Final

Figure 1: Decision tree for the safe segregation and packaging of nitro-oxime ether waste. Note the critical check for acidity to prevent toxic hydrolysis.

Part 4: Emergency Response Procedures

In the event of a spill or exposure, immediate action is required.[5][6] This protocol overrides standard "paper towel" cleanup methods due to the toxicity profile.[3]

Spill Cleanup (Bench Scale < 100 mL)
  • Evacuate & Ventilate: Clear the immediate area.[3] Nitrogen oxides or methoxyamine vapors may be present if the spill contacted acidic surfaces.[3]

  • PPE Upgrade: Wear double nitrile gloves or Silver Shield/4H laminate gloves.[3] Standard latex is insufficient for nitro-aromatics.[1][3]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[3] Do not use paper towels (cellulose + nitro compounds = increased flammability risk).[3]

  • Deactivate (Surface): After bulk removal, wipe the surface with a mild surfactant (soap/water).[3] Avoid bleach (oxidizer) or strong acids.[7]

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Nitro compounds absorb transdermally; monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[3]

  • Eye Contact: Flush for 15 minutes.

  • Ingestion: Do NOT induce vomiting. The oxime ether functionality can cause esophageal damage if regurgitated.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Generic Nitro-aromatics). Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management.[3] (Defining Ignitability D001 and Reactivity D003). Retrieved from [Link]

  • Bretherick, L. (Updated 2024). Bretherick's Handbook of Reactive Chemical Hazards.[3] (Specifically referencing Nitro-aryl and Oxime stability). Elsevier.[3] (Standard Lab Reference).

(Note: Specific SDS for CAS 72278-09-2 is rare; protocols are derived from structural analog 3-nitroacetophenone and general oxime ether chemistry.)[1][3]

Sources

Handling

Personal protective equipment for handling Methoxy[1-(3-nitrophenyl)ethylidene]amine

Executive Safety Summary Treat as: Toxic by Ingestion & Skin Absorption | Severe Irritant [1][2] Methoxy[1-(3-nitrophenyl)ethylidene]amine is a nitro-aromatic oxime ether.[1][2] While specific toxicological data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Toxic by Ingestion & Skin Absorption | Severe Irritant [1][2]

Methoxy[1-(3-nitrophenyl)ethylidene]amine is a nitro-aromatic oxime ether.[1][2] While specific toxicological data for this exact CAS is limited in public REACH dossiers, its structural pharmacophore—combining a nitro-aryl group with an oxime ether—mandates a high-containment safety protocol.[1] Nitro-aromatics are historically associated with methemoglobinemia and potential mutagenicity, while oxime ethers can hydrolyze to release methoxyamine (a known cytotoxic agent).[1]

The Precautionary Principle applies: In the absence of LD50 data specific to this isomer, you must handle this compound as if it possesses the high-toxicity profile of its parent class (Nitroacetophenones).[2]

Immediate Action Card (Quick Reference)
ScenarioImmediate Action
Skin Contact Drench & Wash: Immediately flush with water for 15 minutes.[1][2][3] Use PEG-400 or mild soap if available.[1] Nitro compounds absorb transdermally.
Eye Contact Irrigate: Flush with saline/water for 15+ minutes.[4][5] Hold eyelids open. Seek ophthalmologist evaluation immediately.
Inhalation Evacuate: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (Solid) Wet & Sweep: Dampen with inert oil/solvent (avoid water if possible to prevent hydrolysis) to suppress dust. Use HEPA vacuum.
Fire NOx Risk: Use CO2, dry chemical, or foam.[2][6][7][8][9] Do not inhale smoke ; thermal decomposition releases toxic nitrogen oxides.[6]

Hazard Architecture & Risk Logic

To understand why we prescribe specific PPE, we must analyze the molecule's reactivity profile. The diagram below illustrates the "Hazard Cascade" for this specific chemical structure.

HazardCascade Chemical Methoxy[1-(3-nitrophenyl) ethylidene]amine NitroGroup Nitro Group (-NO2) Risk: Transdermal Absorption Chemical->NitroGroup OximeEther Oxime Ether Linkage Risk: Hydrolysis Chemical->OximeEther Toxicity Systemic Toxicity (Methemoglobinemia Risk) NitroGroup->Toxicity Metabolic Reduction Irritation Severe Eye/Mucous Membrane Irritation NitroGroup->Irritation HydrolysisProd Hydrolysis Product: Methoxyamine (Cytotoxic) OximeEther->HydrolysisProd Acidic Conditions/Metabolism HydrolysisProd->Toxicity HydrolysisProd->Irritation

Caption: Structural hazard analysis showing the dual-threat vector of the nitro group (absorption/toxicity) and the oxime ether moiety (hydrolysis potential).[1][2][10]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling nitro-aromatics due to their high skin permeability.[1]

A. Respiratory Protection[4][5][6][7][8][9][11]
  • Requirement: N95 (minimum) for solid handling; P100/OV (Organic Vapor) if in solution or heated.

  • Rationale: The "ethylidene" linkage suggests low volatility at room temperature, but dust generation during weighing is a critical inhalation vector. If the compound is dissolved in organic solvents (DCM, Ethyl Acetate), the carrier solvent drives the respiratory risk.[2]

B. Hand Protection (Glove Permeation Data)
  • Primary Layer: Nitrile (0.11 mm / 4 mil) - Splash protection only.[1][2]

  • Secondary Layer (Required for Synthesis/Scale-up): Silver Shield (Laminate) or Thick Nitrile (>8 mil) .[1][2]

  • Rationale: Nitro compounds can permeate thin nitrile rubber. For procedures lasting >15 minutes, double-gloving is mandatory.[1] Change outer gloves immediately upon contamination.

C. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Safety Goggles (indirect venting).

  • Prohibited: Safety glasses with side shields are not acceptable for powders of this toxicity class. Dust ingress can cause severe corneal damage.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment from storage to reaction.

HandlingProtocol Storage 1. Storage (Dark, <4°C, Desiccated) Transfer 2. Transfer (Fume Hood Only) Storage->Transfer Acclimatize Weighing 3. Weighing (Static Control) Transfer->Weighing Anti-static Gun Solubilization 4. Solubilization (Closed Vessel) Weighing->Solubilization Add Solvent Waste 5. Waste Segregation (High Temp Incineration) Solubilization->Waste Rinsate

Caption: Step-by-step containment workflow emphasizing static control and waste segregation.

Step 1: Preparation & Static Control

Oxime ethers can be electrostatically active.

  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact. Static discharge can scatter toxic powder.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (benchkote) to capture invisible dust.

Step 2: Weighing & Transfer[1][2]
  • Technique: Do not pour from the source bottle. Use a disposable spatula to transfer small amounts.

  • Dissolution: If possible, add the solvent to the weighing vessel inside the hood to create a solution before moving the material to the reactor. Handling the material in solution significantly reduces exposure risk compared to dry powder.

Step 3: Reaction Monitoring[2]
  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust.

  • Thermal Limits: Do not heat above 100°C without explicit DSC (Differential Scanning Calorimetry) data. Nitro compounds have high decomposition energy; oxime ethers can undergo Beckmann rearrangement-like decomposition violently under thermal stress.[1]

Waste Disposal & Decontamination[1][12][13][14]

Crucial Warning: Do not mix with oxidizing acids (Nitric/Perchloric) in waste streams. This can trigger explosive decomposition.

Waste StreamDisposal MethodNotes
Solid Waste Incineration (High Temp) Label as "Toxic Solid, Organic, Nitrogenous."[1][2] Requires incinerator with NOx scrubbing.
Liquid Waste Solvent Incineration Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used.
Contaminated Sharps Bio/Chem Hazard Bin Needles used for this compound must be incinerated, not landfilled.
Glassware Solvent Rinse -> Base Wash Rinse with Acetone (collect as waste), then soak in 1M NaOH (destroys the oxime linkage) before washing.[1][2]

References

  • PubChem. (n.d.). Compound Summary: 1-(3-Methoxyphenyl)ethanamine (Structural Analog Data).[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link][1][2]

  • Thoreauchem. (n.d.).[3][7] Product Detail: Methoxy[1-(3-nitrophenyl)ethylidene]amine (CAS 72278-09-2).[1][2][11] Retrieved February 15, 2026, from [Link][1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

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